Cholesteryl chloroformate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEPTKZEXBPDLF-JDTILAPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880724 | |
| Record name | 3-Cholesteryl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-08-3 | |
| Record name | Cholesteryl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl chloroformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cholesteryl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-β-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of cholesteryl chloroformate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl chloroformate is a key chemical intermediate derived from cholesterol. Its significance lies in the reactive chloroformate group attached to the cholesterol backbone, which allows for the facile introduction of the lipophilic cholesteryl moiety onto a wide range of molecules. This property makes it an invaluable reagent in the synthesis of novel biomaterials, drug delivery systems, and liquid crystals. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, intended for professionals in research and development.
Chemical Structure and Identification
This compound is characterized by a chloroformate functional group (-OC(O)Cl) ester-linked to the 3-beta hydroxyl group of the cholesterol steroid nucleus.
| Identifier | Value |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate[1][2] |
| CAS Number | 7144-08-3[3][4][5] |
| Molecular Formula | C₂₈H₄₅ClO₂[3][4][6] |
| Molecular Weight | 449.11 g/mol [3][4][6] |
| SMILES String | CC(C)CCC--INVALID-LINK--[C@H]1CC[C@H]2[C@@H]3CC=C4C--INVALID-LINK--OC(Cl)=O[3][7] |
| InChI Key | QNEPTKZEXBPDLF-JDTILAPWSA-N[3][7] |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[4][7] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[7][8]
| Property | Value |
| Melting Point | 115-117 °C[3][4] |
| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform)[3][6] |
| Solubility | Soluble in chloroform, dichloromethane, acetone, toluene, and benzene.[5][7] Slightly soluble in methanol (B129727) and ethanol.[5] Limited solubility in water.[7] |
| Appearance | White to off-white crystalline powder[4][7] |
Spectral Data
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.
| Technique | Key Observations |
| ¹H NMR | Characteristic signals include a singlet at approximately 5.36 ppm for the alkenyl proton (C6-H) and a multiplet around 4.48 ppm corresponding to the oxycyclohexyl proton (C3-H) adjacent to the chloroformate group.[3][7] |
| ¹³C NMR | The carbonyl carbon of the chloroformate group is a key resonance. In carbamate (B1207046) derivatives, this peak typically appears in the downfield region of the spectrum.[3][9] |
| FT-IR | The spectrum shows characteristic peaks for the acyl chloride (C=O stretch) around 1766 cm⁻¹.[1] |
| Mass Spectrometry | Used to confirm the molecular weight and successful conjugation in derivatization reactions.[3] |
Synthesis and Reactivity
The most common method for synthesizing this compound is the reaction of cholesterol with phosgene.[3] This chloroformylation reaction converts the hydroxyl group of cholesterol into a highly reactive chloroformate group.
The chloroformate group is highly susceptible to nucleophilic attack, making it a versatile reagent for organic synthesis.[3] It readily reacts with nucleophiles such as alcohols and amines to form stable carbonate esters and carbamates, respectively.[3][10]
Experimental Protocols
Synthesis of Cholesteryl Carbamate Derivatives
This protocol is adapted from a general procedure for the synthesis of novel cholesteryl carbamate derivatives.[9]
Materials:
-
This compound
-
Amine (e.g., urea, aniline, piperidine)
-
Triethylamine
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), dry
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry DCM.
-
Cool the mixture to 0°C and add 1.2 equivalents of triethylamine.
-
Separately, prepare a solution of one equivalent of this compound in dry DCM.
-
Add the this compound solution dropwise to the amine solution over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add 0.1 equivalents of DMAP as a catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Applications in Research and Development
This compound is a versatile reagent with numerous applications in materials science and drug delivery.
-
Drug Delivery: It is used to prepare hydrophobized chitosan (B1678972) oligosaccharides, which can act as efficient gene carriers.[5][] The cholesteryl moiety enhances cellular uptake and can be used to attach drugs or targeting ligands to polymers.
-
Polymer Chemistry: this compound can act as an initiator in the polymerization of monomers like methyl methacrylate.[5][] It is also used in post-polymerization modification to create cholesterol-end-capped polymers.[3]
-
Bioconjugation: The reactivity of this compound with amino groups on proteins and peptides allows for the formation of stable carbamate linkages, which is useful in preparing immunoconjugates and other functionalized biomolecules.[]
-
Liquid Crystals: As a derivative of cholesterol, it is a precursor for the synthesis of liquid crystals used in displays and other electronic devices.[]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[7][8]
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the cited literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 4. This compound(7144-08-3) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(7144-08-3) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 9. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
Cholesteryl chloroformate synthesis from cholesterol and phosgene.
An In-depth Technical Guide to the Synthesis of Cholesteryl Chloroformate from Cholesterol and Phosgene (B1210022)
Introduction
This compound is a crucial chemical intermediate widely utilized in organic and medicinal chemistry.[] Its primary role is as a derivatizing agent, enabling the introduction of the lipophilic cholesteryl moiety onto various molecules. This modification is particularly valuable in drug delivery systems, where it can enhance the bioavailability and efficacy of therapeutic agents by facilitating the creation of liposomes and other nanocarriers.[][2] Furthermore, this compound serves as a precursor for the synthesis of liquid crystals and has applications in bioconjugation, where it reacts with amino groups on proteins and peptides to form stable carbamate (B1207046) linkages.[] The most direct and common method for its synthesis involves the reaction of cholesterol with phosgene.[3] This guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and relevant data for researchers and professionals in drug development.
Reaction Mechanism and Pathway
The synthesis of this compound from cholesterol and phosgene is a chloroformylation reaction.[3] In this process, the hydroxyl group of cholesterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the displacement of a chloride ion, resulting in the formation of the this compound product and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are generalized from common laboratory practices for the synthesis of this compound.
Materials and Equipment
-
Reactants: Cholesterol, Phosgene (or a phosgene equivalent like triphosgene)
-
Solvent: Anhydrous solvent such as benzene (B151609), chloroform (B151607), or dichloromethane[3][4]
-
Catalyst (optional): A base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to scavenge the HCl byproduct[3][5]
-
Apparatus: A three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, and a system for working under an inert atmosphere (e.g., nitrogen or argon).
Synthesis Procedure
-
Reaction Setup: A solution of cholesterol in an appropriate anhydrous solvent is prepared in a three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under an inert atmosphere.
-
Addition of Phosgene: A solution of phosgene in the same solvent is added dropwise to the cholesterol solution at a controlled temperature, typically at room temperature.[3]
-
Reaction Monitoring: The reaction mixture is stirred for a specified period, often ranging from several hours to 24 hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with water to remove any unreacted phosgene and HCl. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified, commonly by recrystallization from a suitable solvent like acetone (B3395972) or by column chromatography on silica (B1680970) gel to yield pure this compound.[3][6]
Caption: A typical experimental workflow for this compound synthesis.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |
| Phosgene | COCl₂ | 98.92 | -118 |
| This compound | C₂₈H₄₅ClO₂ | 449.1 | 115-117[2][3] |
Typical Reaction Conditions and Yields
| Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |
| Benzene | None | Room Temperature | Not Specified | Not Specified[3] |
| Chloroform/Dichloromethane | DMAP | Room Temperature | 24 hours | Not Specified[3] |
| Acetone | None | Reflux | 2 hours | 100% (crude)[6] |
| Ether | Aqueous Amine (for carbamate) | Not Specified | 1 hour | Quantitative (for carbamate)[6] |
Note: Yields can vary significantly based on the specific conditions and purification methods employed.
Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR | ~5.36 ppm (singlet, alkenyl proton at C6)[3] |
| ¹³C NMR | Characteristic peaks corresponding to the cholesterol backbone and the chloroformate carbonyl group. |
| IR | Strong absorption band for the C=O stretch of the chloroformate group. |
| Mass Spec | Molecular ion peak corresponding to the mass of this compound. |
Safety Considerations
Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene or its precursors like triphosgene (B27547) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to have an emergency plan in place for accidental exposure. Solvents such as benzene and chloroform are also hazardous and should be handled with care.
Conclusion
The synthesis of this compound from cholesterol and phosgene is a well-established and efficient method for producing this versatile chemical intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism and can be performed under relatively mild conditions. Careful control of the reaction parameters and adherence to strict safety protocols are essential for a successful and safe synthesis. The resulting high-purity this compound is a valuable building block for the development of advanced drug delivery systems and other specialized chemical applications.
References
- 2. This compound | 7144-08-3 [chemicalbook.com]
- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 4. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Cholesteryl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical, chemical, and application-oriented properties of cholesteryl chloroformate, a key reagent in the synthesis of advanced biomaterials and liquid crystals. This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, including its fundamental properties, synthesis, reactivity, and significant applications in drug delivery and materials science.
Core Physical and Chemical Properties
This compound is a cholesterol derivative characterized by the presence of a highly reactive chloroformate group. This functional group makes it a versatile building block for the synthesis of a wide array of cholesteryl esters and carbamates. Its inherent biocompatibility, owing to the cholesterol backbone, makes its derivatives of particular interest in biomedical applications.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is known to exhibit liquid crystalline properties, a characteristic that is often imparted to its derivatives.[1] Key physical data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₈H₄₅ClO₂ | [2] |
| Molecular Weight | 449.11 g/mol | [2] |
| Melting Point | 115-117 °C | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform) | [1] |
Chemical Properties
The chemical behavior of this compound is dominated by the electrophilic nature of the chloroformate group, making it susceptible to nucleophilic attack. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] It is incompatible with strong bases and oxidizing agents.
| Property | Description | References |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and dichloromethane. | [1] |
| Stability | Moisture sensitive; hydrolyzes in the presence of water. Incompatible with strong bases and oxidizing agents. | [1] |
| Reactivity | The chloroformate group is a good leaving group, facilitating reactions with nucleophiles like amines and alcohols to form stable carbamate (B1207046) and carbonate linkages, respectively. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of functional derivatives are crucial for reproducible research.
Synthesis of this compound from Cholesterol
This protocol describes the synthesis of this compound from cholesterol using triphosgene (B27547) as a safer alternative to phosgene (B1210022) gas.
Materials:
-
Cholesterol
-
Triphosgene
-
Pyridine (B92270) (anhydrous)
-
Benzene (anhydrous)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cholesterol in anhydrous benzene.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous benzene.
-
Slowly add the triphosgene solution to the cholesterol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride precipitate.
-
Wash the filtrate with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield white crystals of this compound.
-
Characterize the final product by melting point determination, FTIR, and NMR spectroscopy.
Synthesis of a Cholesteryl Carbamate Derivative
This protocol details the reaction of this compound with an amine to form a stable carbamate linkage, a common strategy for creating cholesterol-based biomaterials.[3]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst/base[3]
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous sodium sulfate
-
Methanol/Chloroform mixture for chromatography
Procedure:
-
Dissolve the amine and triethylamine (or DMAP) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[3]
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The use of DMAP can significantly reduce the reaction time.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a methanol/chloroform gradient as the eluent.[3]
-
Characterize the purified cholesteryl carbamate derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Preparation of Folate-PEG-Cholesterol Conjugate for Targeted Nanoparticles
This protocol outlines a two-step synthesis for a folate-PEG-cholesterol conjugate, a key component in targeted drug delivery systems, starting from this compound.[4]
Step 1: Synthesis of Folate-PEG-Amine
-
Dissolve folic acid, N-hydroxysuccinimide (NHS), and N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Stir the mixture for several hours at room temperature to activate the carboxylic acid group of folic acid.
-
Add a solution of bis-amine-terminated polyethylene (B3416737) glycol (H₂N-PEG-NH₂) in DMSO to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Purify the folate-PEG-amine conjugate by dialysis against water to remove unreacted starting materials and byproducts.
Step 2: Conjugation of Folate-PEG-Amine with this compound
-
Dissolve the purified folate-PEG-amine and a base such as triethylamine in anhydrous chloroform.[4]
-
Add a solution of this compound in anhydrous chloroform dropwise to the reaction mixture.[4]
-
Stir the reaction overnight at room temperature.[4]
-
Monitor the disappearance of the free amino group using a ninhydrin (B49086) test.[4]
-
Once the reaction is complete, wash the product with ether to remove any unreacted this compound.[4]
-
Dry the final folate-PEG-cholesterol conjugate under vacuum.[4]
-
Characterize the conjugate using ¹H-NMR.[4]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving this compound.
Caption: Synthesis workflow for cholesteryl carbamate derivatives.
Caption: Logical flow for drug delivery application.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Cholesteryl Chloroformate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of cholesteryl chloroformate, a key reagent in the synthesis of novel biomaterials and drug delivery systems. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its use, and its application in creating advanced therapeutic carriers.
Core Molecular Data
This compound is a cholesterol derivative activated with a chloroformate group, rendering it highly reactive towards nucleophiles such as amines and alcohols. This reactivity is the foundation of its utility in bioconjugation and polymer modification.
| Property | Value | References |
| Molecular Formula | C28H45ClO2 | [1][2][3][4][5] |
| Molecular Weight | 449.1 g/mol | [1][2][3][5] |
| CAS Number | 7144-08-3 | [1][2][3][4] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 115-117 °C | [6][7] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and dichloromethane; limited solubility in water. | [4] |
Experimental Protocols
The primary application of this compound is in the synthesis of cholesterol-containing molecules, such as cholesteryl carbamates and hydrophobized polymers. These derivatives are instrumental in the development of drug and gene delivery vehicles.
Synthesis of Cholesteryl Carbamate (B1207046) Derivatives
This protocol outlines a general procedure for the synthesis of cholesteryl carbamates through the reaction of this compound with various amines.[1][6][7]
Materials:
-
This compound
-
Amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270) as a base[1][5]
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst to reduce reaction time)[1][6][7]
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0°C.[1]
-
In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution over a period of 1 hour at 0°C with continuous stirring.[1]
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure cholesteryl carbamate derivative.
Preparation of Hydrophobized Chitosan (B1678972) Oligosaccharide
This protocol describes the chemical modification of chitosan oligosaccharides (COS) with this compound to create a polymeric amphiphile for gene delivery applications.[8][]
Materials:
-
Chitosan oligosaccharide (COS)
-
This compound
-
Anhydrous formamide
-
Pyridine
Procedure:
-
Dissolve the chitosan oligosaccharide in anhydrous formamide.
-
Add a predetermined amount of this compound dissolved in pyridine to the chitosan solution. The degree of substitution can be controlled by the molar ratio of this compound to the repeating units of COS.
-
Allow the reaction to proceed under stirring for a specified duration at room temperature to form the hydrophobized chitosan oligosaccharide (COS-C).
-
Precipitate the resulting polymer by adding the reaction mixture to an excess of a non-solvent like acetone (B3395972) or ethanol.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product extensively to remove unreacted reagents and byproducts.
-
Lyophilize the purified product to obtain the final hydrophobized chitosan oligosaccharide.
Logical Workflow: Synthesis and Application of Cholesteryl Carbamate-Modified Nanocarriers
The following diagram illustrates the logical workflow from the synthesis of a cholesteryl carbamate derivative to its application in the formulation of a nanocarrier for drug delivery.
Caption: Workflow for the synthesis and application of cholesteryl carbamate nanocarriers.
Experimental Workflow: Synthesis of Cholesteryl-Functionalized Polymers for Gene Delivery
This diagram details the experimental workflow for the synthesis of a cholesteryl-end-capped polymer and its subsequent use in forming polyplexes for gene delivery.
Caption: Experimental workflow for gene delivery using cholesteryl-functionalized polymers.
References
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 3. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 7144-08-03 | BroadPharm [broadpharm.com]
Navigating the Versatile Reactivity of the Chloroformate Group: A Technical Guide for Researchers
A comprehensive exploration of the chloroformate functional group, offering drug development professionals, researchers, and scientists a detailed understanding of its reactivity, reaction mechanisms, and synthetic applications. This guide provides in-depth experimental protocols and quantitative data to empower the strategic application of chloroformates in modern organic synthesis.
Core Principles of Chloroformate Reactivity
The chloroformate group, characterized by the formula ROC(O)Cl, is a highly versatile functional group in organic chemistry, formally representing an ester of the unstable chloroformic acid.[1] Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This inherent reactivity makes chloroformates valuable reagents for the introduction of alkoxycarbonyl or aryloxycarbonyl moieties onto a variety of nucleophiles.
The reactivity of chloroformates is often compared to that of acyl chlorides, though generally, they are slightly less reactive due to the resonance donation from the adjacent oxygen atom.[2] This nuanced reactivity allows for a greater degree of control in synthetic transformations. The stability and reactivity of a chloroformate are significantly influenced by the nature of the "R" group. Electron-withdrawing groups on R enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect. The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3]
Key Reactions and Mechanistic Insights
Chloroformates readily undergo nucleophilic acyl substitution with a wide array of nucleophiles. The most synthetically important reactions involve amines and alcohols, leading to the formation of carbamates and carbonates, respectively.
Carbamate (B1207046) Formation
The reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the synthesis of carbamates. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and for the installation of protecting groups in peptide synthesis.[4]
The reaction typically proceeds via a stepwise addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the carbamate. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5] Kinetic studies have shown that for the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution, the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.[3]
dot
Carbonate Formation
In a similar fashion, chloroformates react with alcohols and phenols to produce carbonate esters. This reaction is a cornerstone for the synthesis of various organic carbonates, which find applications as solvents, electrolytes in lithium-ion batteries, and monomers for polycarbonates. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to act as a scavenger for the generated HCl.[5] The mechanism mirrors that of carbamate formation, involving a nucleophilic attack by the alcohol on the carbonyl carbon, followed by the elimination of the chloride ion from the tetrahedral intermediate.
dot
Solvolysis
The solvolysis of chloroformates, a reaction with the solvent acting as the nucleophile, has been extensively studied to understand their reactivity and reaction mechanisms. The extended Grunwald-Winstein equation is often employed to dissect the contributions of solvent nucleophilicity and ionizing power to the overall reaction rate.[2] These studies have revealed that chloroformate solvolysis can proceed through competing pathways: a bimolecular addition-elimination mechanism, favored in more nucleophilic solvents, and a unimolecular ionization (SN1) mechanism, which becomes more significant in highly ionizing, less nucleophilic solvents.[2][6]
Quantitative Reactivity Data
A comparative understanding of the reactivity of different chloroformates is crucial for reagent selection and reaction optimization. The following tables summarize key physical properties and kinetic data for a selection of common chloroformates.
Table 1: Physical Properties of Common Chloroformates
| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 71-72 | 1.223 |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 94-95 | 1.135 |
| Phenyl Chloroformate | C₆H₅O(CO)Cl | 156.57 | 188-190 | 1.246 |
| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (20 mmHg) | 1.195 |
Data sourced from various chemical suppliers and literature.
Table 2: Comparative Solvolysis Rate Constants of Chloroformates at 25 °C
| Chloroformate | Solvent | Rate Constant (k x 10⁻⁵ s⁻¹) |
| Phenyl Chloroformate | 100% Ethanol | 260 |
| Phenyl Chloroformate | 90% Ethanol | 503 |
| Phenyl Chloroformate | 80% Ethanol | 658 |
| Phenyl Chloroformate | 100% Methanol | 1290 |
| Benzyl Chloroformate | 100% Ethanol | 5.16 |
| Benzyl Chloroformate | 90% Ethanol | 17.7 |
| Benzyl Chloroformate | 80% Ethanol | 25.6 |
| Benzyl Chloroformate | 100% Methanol | 38.4 |
| Allyl Chloroformate | 100% Ethanol | 11.1 |
| Allyl Chloroformate | 90% Ethanol | 14.7 |
| Allyl Chloroformate | 80% Ethanol | 18.2 |
| Allyl Chloroformate | 100% Methanol | 28.4 |
| Vinyl Chloroformate | 100% Ethanol | 742 |
| Vinyl Chloroformate | 90% Ethanol | 1252 |
| Vinyl Chloroformate | 100% Methanol | 2331 |
Data compiled from kinetic studies on chloroformate solvolysis.[2][7][8]
Table 3: Second-Order Rate Coefficients (kN) for the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution at 25.0 °C
| Amine | pKa | Phenyl Chloroformate (kN, M⁻¹s⁻¹) | 4-Nitrophenyl Chloroformate (kN, M⁻¹s⁻¹) |
| Piperidine | 11.12 | 1.26 x 10⁵ | 2.51 x 10⁵ |
| Pyrrolidine | 11.27 | 1.58 x 10⁵ | 3.16 x 10⁵ |
| Morpholine | 8.33 | 1.00 x 10⁴ | 2.00 x 10⁴ |
Data from a kinetic investigation of the aminolysis of phenyl and 4-nitrophenyl chloroformates.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of carbamates and carbonates using chloroformates.
General Procedure for Carbamate Synthesis
This protocol outlines a standard procedure for the N-alkoxycarbonylation of an amine using a chloroformate.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis | MDPI [mdpi.com]
- 7. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Solubility of Cholesteryl Chloroformate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of cholesteryl chloroformate in various organic solvents, offering critical data and methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility of this key intermediate is paramount for its effective use in synthesis, purification, and formulation.
Core Physical Properties
A foundational understanding of the physical characteristics of this compound is essential before delving into its solubility. These properties influence its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₅ClO₂ | [1] |
| Molecular Weight | 449.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 115-117 °C | [2][3] |
| Optical Rotation | [α]²⁷/D -28° (c=2 in chloroform) |
Solubility Profile in Organic Solvents
This compound exhibits a range of solubilities across different organic solvents. The following table summarizes the available qualitative solubility data. It is important to note that the compound is moisture-sensitive and will slowly hydrolyze in the presence of water.[2][3]
| Solvent | Solubility |
| Methylene Chloride | Soluble[4] |
| Chloroform | Soluble[4][5] |
| Dichloromethane | Soluble[5] |
| Acetone | Soluble[4] |
| Toluene | Soluble[4] |
| Benzene | Soluble[4] |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Slightly Soluble[4] |
| Ethanol | Slightly Soluble[4] |
| Water | Insoluble (hydrolyzes) |
Experimental Protocol for Solubility Determination
The following is a standardized protocol for the quantitative determination of this compound solubility in an organic solvent, adapted from established methodologies for organic compounds.[6][7][8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (≥95% purity)
-
Anhydrous organic solvent of choice (e.g., chloroform, dichloromethane, acetone)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was conducted.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
- 1. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7144-08-3 [chemicalbook.com]
- 3. This compound CAS#: 7144-08-3 [m.chemicalbook.com]
- 4. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. saltise.ca [saltise.ca]
Unveiling the Mesogenic Nature of Cholesteryl Chloroformate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the liquid crystalline properties of cholesteryl chloroformate, a crucial intermediate in the synthesis of a wide array of functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its thermal behavior and the experimental methodologies for its characterization.
This compound, a derivative of cholesterol, exhibits a thermotropic liquid crystalline phase, specifically a cholesteric phase. This behavior is attributed to the rigid steroidal backbone of the cholesterol moiety combined with the linear chloroformate group, which promotes the formation of an ordered, yet fluid, molecular arrangement upon heating. Understanding the precise nature of these liquid crystalline phases is paramount for its application in advanced materials, including liquid crystal displays, sensors, and drug delivery systems.
Physicochemical and Liquid Crystalline Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] Upon heating, it undergoes phase transitions from a crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid. The key quantitative data regarding these transitions are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₄₅ClO₂ | [2] |
| Molecular Weight | 449.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point (Crystalline to Cholesteric) | 115-117 °C (literature), 117.8 °C | [3] |
| Clearing Point (Cholesteric to Isotropic) | 125.3 °C | |
| Enthalpy of Crystalline to Cholesteric Transition (ΔH) | Data not available in search results | |
| Enthalpy of Cholesteric to Isotropic Transition (ΔH) | Data not available in search results | |
| Optical Activity [α]²⁷/D | -28° (c = 2 in chloroform) |
Experimental Protocols for Characterization
The characterization of the liquid crystalline properties of this compound relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the phase transition temperatures and the associated enthalpy changes of a material as it is heated or cooled.[4]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first transition, for example, at 50 °C.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the final clearing point, for instance, 150 °C.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
POM is a vital technique for the visual identification of liquid crystalline phases based on their unique textures and birefringence patterns.[4]
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.
-
Heating Stage: Gently heat the slide on a calibrated hot stage.
-
Cover Slip: Place a cover slip over the molten sample to create a thin film.
-
Microscope Setup: Position the slide on the stage of a polarized light microscope equipped with crossed polarizers.
-
Observation:
-
Slowly heat the sample while observing the changes in texture through the eyepiece.
-
As the sample melts, the transition from the crystalline solid to the cholesteric phase will be observed. The cholesteric phase will exhibit a characteristic texture, often a "focal conic" or "planar" texture.
-
Upon further heating, the sample will transition to the isotropic liquid phase, which appears completely dark between the crossed polarizers.
-
Record the temperatures at which these textural changes occur.
-
The observations can be repeated upon cooling to observe the reverse transitions.
-
Experimental Workflow
The logical flow of experiments for characterizing the liquid crystalline properties of this compound is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The transition between the different phases of this compound is governed by temperature, which dictates the degree of molecular order. This relationship can be visualized as a simple signaling pathway.
This technical guide provides a foundational understanding of the liquid crystalline properties of this compound. The presented data and experimental protocols are intended to aid researchers in the further exploration and application of this versatile compound in the development of novel materials and technologies.
References
An In-depth Technical Guide to the Key Functional Groups of Cholesteryl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholesteryl chloroformate is a pivotal cholesterol derivative widely employed in the synthesis of advanced materials and bioconjugates. Its unique molecular architecture is defined by three principal functional regions: a highly reactive chloroformate group, a rigid and bulky cholesteryl backbone, and a strategically located alkene double bond. The interplay between the electrophilic reactivity of the chloroformate headgroup and the physicochemical properties imparted by the steroidal body makes this molecule a versatile building block in fields ranging from liquid crystal technology to targeted drug delivery systems. This guide provides a detailed examination of these functional groups, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its application in research and development.
Core Functional Groups
The chemical behavior and utility of this compound are dictated by three main functional groups, each contributing distinct properties to the molecule.
-
The Chloroformate Group (-O-CO-Cl): This is the primary site of chemical reactivity. As an acyl chloride derivative, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, facilitating efficient nucleophilic acyl substitution reactions. This allows for the covalent attachment of the cholesterol moiety to a vast array of molecules.[1]
-
The Cholesteryl Moiety: This large, hydrophobic, and rigid steroidal backbone is the defining structural feature. It consists of a tetracyclic system and an eight-carbon side chain. This moiety imparts significant steric hindrance around the C-3 position where the chloroformate is attached.[1] Furthermore, its inherent hydrophobicity is crucial for inducing self-assembly in amphiphilic derivatives, making it a cornerstone for creating liposomes, nanoparticles, and other drug delivery vehicles.[1]
-
The Alkene Group (C5=C6): The carbon-carbon double bond within the second ring of the steroid nucleus is a site of potential secondary reactivity (e.g., oxidation, addition reactions). Spectroscopically, it provides a clear diagnostic signal in NMR spectra.
Below is a diagram illustrating the molecular structure and the distinct functional regions.
Quantitative Data
The physicochemical and spectroscopic properties of this compound are summarized below for reference.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₅ClO₂ |
| Molecular Weight | 449.11 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 116-120 °C |
| Optical Rotation [α]D | -28° (c=2 in Chloroform, 27°C) |
| CAS Number | 7144-08-3[1] |
Spectroscopic Data
The following tables outline the key spectroscopic signatures for the functional groups in this compound.
Table 1: Infrared (IR) Spectroscopy
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Chloroformate | C=O Stretch | 1775 - 1790 | Strong |
| Chloroformate | C-O Stretch | 1150 - 1170 | Strong |
| Alkene | =C-H Stretch | 3030 - 3050 | Medium |
| Alkene | C=C Stretch | ~1670 | Medium-Weak |
| Alkyl | C-H Stretch | 2850 - 2960 | Strong |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C6-H (Alkenyl) | ~5.36[2] | Singlet / Narrow Multiplet |
| C3-H (Oxycyclohexyl) | ~4.48[2] | Multiplet |
| Steroid & Side Chain Protons | 0.65 - 2.40 | Multiple Multiplets |
| C18-H₃ (Angular Methyl) | ~0.68 | Singlet |
| C19-H₃ (Angular Methyl) | ~1.02 | Singlet |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz, Estimated)
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C=O (Chloroformate) | ~150-155 |
| C5 (Alkene) | ~139-141 |
| C6 (Alkene) | ~122-124 |
| C3 (Ester-linked) | ~80-82 |
| C18 (Angular Methyl) | ~12 |
| C19 (Angular Methyl) | ~19 |
| Steroid & Side Chain Carbons | 10 - 60 |
Key Reactions and Experimental Protocols
The primary utility of this compound is its reaction with nucleophiles to form stable derivatives. The most common reaction is the formation of carbamates via reaction with primary or secondary amines.
General Reaction: Carbamate (B1207046) Synthesis
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of a stable carbamate linkage.
Detailed Experimental Protocol: Synthesis of a Cholesteryl Carbamate Derivative
This protocol is a representative example for the synthesis of cholesteryl carbamate derivatives.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (B128534) (Et₃N, 1.2 equivalents) or 4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard work-up and purification reagents (water, silica (B1680970) gel, appropriate eluents).
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Addition of Reagent: Dissolve this compound (1.0 eq.) in a separate flask containing anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes before removing the ice bath. Let the reaction proceed at room temperature for 12-24 hours.
-
Work-up: Upon completion (as monitored by TLC), transfer the reaction mixture to a separatory funnel. Wash sequentially with water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure cholesteryl carbamate derivative.
Conclusion
This compound is a uniquely functionalized molecule whose utility is derived from the distinct roles of its constituent parts. The chloroformate group provides a reactive handle for covalent modification, the alkene a site for potential secondary reactions, and the cholesteryl body a means to introduce hydrophobicity, steric bulk, and biocompatibility. A thorough understanding of these functional groups, supported by the quantitative and procedural data herein, is essential for leveraging this reagent to its full potential in the design and synthesis of novel functional materials and therapeutic agents.
References
An In-depth Technical Guide to Cholesteryl Chloroformate (CAS Number: 7144-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl chloroformate, with the CAS number 7144-08-3, is a crucial cholesterol derivative extensively utilized in organic synthesis and the development of advanced materials.[1][2][] Its unique structure, combining the rigid and biocompatible cholesterol scaffold with a highly reactive chloroformate group, makes it a versatile reagent for introducing the cholesteryl moiety into a wide array of molecules.[1][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in the synthesis of novel compounds, drug delivery systems, and liquid crystals. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a white crystalline solid that also exhibits liquid crystal properties.[1] It is soluble in various organic solvents such as dichloromethane, chloroform, acetone, toluene, and benzene, but only slightly soluble in methanol (B129727) and ethanol (B145695).[5] Due to the reactive nature of the chloroformate group, it is sensitive to moisture and should be handled under anhydrous conditions.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 7144-08-3 | [1] |
| Molecular Formula | C₂₈H₄₅ClO₂ | [6] |
| Molecular Weight | 449.11 g/mol | [1] |
| Appearance | White crystalline solid / Liquid crystal | [1] |
| Melting Point | 115-117 °C | [1] |
| Optical Activity | [α]²⁷/D −28° (c = 2 in chloroform) | [1] |
| Assay | ≥95% | [7][8] |
Reactivity and Core Applications
The chemical utility of this compound is dominated by the high electrophilicity of the carbonyl carbon in the chloroformate group, making it highly susceptible to nucleophilic attack.[1] This reactivity allows for the facile formation of stable covalent bonds with a variety of nucleophiles, most notably amines, alcohols, and thiols.
Reaction with Amines: Synthesis of Cholesteryl Carbamates
The reaction of this compound with primary and secondary amines is a cornerstone of its application, leading to the formation of stable N-substituted cholesteryl carbamates.[1][4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine's nitrogen atom attacks the chloroformate's carbonyl carbon, resulting in the displacement of the chloride ion.[1] These carbamate (B1207046) derivatives have found applications in liquid crystals, biomaterials, and as potential chemical sensors.[9][10]
A study detailing the synthesis of nine novel cholesteryl carbamate derivatives reported good to excellent yields, generally in the range of 70-90%, when the reaction was catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).[9] The use of DMAP was also shown to significantly reduce the reaction time from over 24 hours to 12 hours.[9] The highest yields were observed with secondary aliphatic amines.[9]
Table 2: Synthesis of Cholesteryl Carbamate Derivatives
| Amine/Amide Reactant | Product | Reported Yield (%) | Reference |
| Urea | Cholesteryl Carbamoyl Carbamate | 70-90 | [9] |
| Acetamide | Cholesteryl Acetyl Carbamate | 70-90 | [9] |
| Acrylamide | Cholesteryl Acryloyl Carbamate | 70-90 | [9] |
| Thiocarbazide | Cholesteryl Thiocarbazoyl Carbamate | 70-90 | [9] |
| 4-Methylthiosemicarbazide | Cholesteryl 4-Methylthiosemicarbazoyl Carbamate | 70-90 | [9] |
| Aniline | Cholesteryl Phenyl Carbamate | 70-90 | [9] |
| p-Methoxy Benzylamine | Cholesteryl p-Methoxybenzyl Carbamate | 70-90 | [9] |
| 4-Aminoquinaldine | Cholesteryl (4-Quinaldinyl) Carbamate | 70-90 | [9] |
| Piperidine | Cholesteryl Piperidine-1-carboxylate | 70-90 | [9] |
Applications in Drug Delivery and Bioconjugation
The biocompatibility of the cholesterol moiety makes this compound an attractive reagent for the development of drug delivery systems.[] By reacting it with polymers or drug molecules containing nucleophilic groups, cholesterol-containing nanoparticles, liposomes, and micelles can be formulated.[1][] These systems can enhance drug solubility, improve circulation times, and facilitate targeted delivery. For instance, this compound is used in the preparation of hydrophobized chitosan (B1678972) oligosaccharides, which have shown potential as efficient gene carriers.[][5] It also acts as an initiator in the polymerization of methyl methacrylate.[][5]
In the realm of bioconjugation, the reactivity of this compound with amine groups on proteins and peptides allows for the formation of stable carbamate linkages, enabling the creation of immunoconjugates and other functionalized biomolecules.[]
Role in Liquid Crystal Synthesis
This compound and its derivatives are well-known for their liquid crystalline properties.[10] The rigid, planar structure of the cholesterol core is conducive to the formation of ordered phases. By reacting this compound with various organic molecules, a diverse range of liquid crystals with tunable properties can be synthesized for applications in displays and sensors.[10][11]
Experimental Protocols
General Protocol for the Synthesis of Cholesteryl Carbamate Derivatives
This protocol is based on the synthesis of nine cholesteryl carbamate derivatives as described by Bujji et al.[9]
Materials:
-
This compound
-
Amine or amide of interest (e.g., urea, piperidine, etc.)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dry Dichloromethane (DCM)
-
Methanol
-
Chloroform
-
Silica (B1680970) gel (60-120 mesh)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine or amide in dry DCM.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 1.2 equivalents of triethylamine to the reaction mixture.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Slowly add the this compound solution to the amine/amide solution over a period of one hour at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a methanol/chloroform mixture as the eluent to yield the pure cholesteryl carbamate derivative.
-
Characterize the final product using NMR and mass spectrometry.
Generalized Protocol for the Formulation of Cholesterol-Containing Lipid Nanoparticles
This protocol provides a general workflow for the formulation of lipid nanoparticles where a cholesteryl derivative, potentially synthesized from this compound, can be incorporated. This is a generalized procedure based on common methods for lipid nanoparticle formulation.
Materials:
-
Cholesteryl derivative (synthesized from this compound)
-
Phospholipid (e.g., DSPC, DOPE)
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol (RNase-free)
-
Citrate (B86180) buffer (10 mM, pH 3)
-
Phosphate-buffered saline (PBS)
-
Active pharmaceutical ingredient (API) - e.g., mRNA, siRNA (if applicable)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solutions: Dissolve the cholesteryl derivative, phospholipid, and PEGylated lipid in separate RNase-free tubes containing ethanol to create stock solutions of known concentrations.
-
Preparation of the Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A common ratio for lipid-like nanoparticles is approximately 50:10:38.5:1.5 (ionizable lipid/cholesteryl derivative:phospholipid:cholesterol helper lipid:PEG-lipid).
-
Preparation of the Aqueous Phase: If encapsulating a nucleic acid, dissolve the API in the citrate buffer.
-
Nanoparticle Formation using Microfluidics: a. Load the lipid mixture (in ethanol) into one syringe and the aqueous phase (with or without API) into another syringe. b. Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio and total flow rate. A typical ratio is 3:1 (aqueous:ethanolic). c. Initiate the flow to mix the two phases rapidly, leading to the self-assembly of the lipid nanoparticles.
-
Purification and Buffer Exchange: a. Dialyze the resulting nanoparticle suspension against PBS to remove the ethanol and raise the pH. b. Alternatively, use tangential flow filtration (TFF) for purification and concentration.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Assess the encapsulation efficiency of the API using an appropriate assay (e.g., RiboGreen assay for RNA). c. Visualize the nanoparticle morphology using transmission electron microscopy (TEM).
Visualizations
Signaling Pathway
This compound derivatives have been noted to interact with components of the immune system. One such interaction involves the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response.[2] The following diagram illustrates the major components and flow of the TLR4 signaling cascade.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving this compound.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound 95 7144-08-3 [sigmaaldrich.com]
- 9. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and investigation of new cholesteryl carbamate-based liquid crystals | springerprofessional.de [springerprofessional.de]
- 11. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of cholesteryl chloroformate, a critical area of study for researchers and professionals involved in the development of cholesterol-based drug delivery systems and other advanced materials. Understanding the thermal stability and decomposition pathways of this key intermediate is paramount for ensuring the quality, safety, and efficacy of final products. This document summarizes key quantitative data, details experimental protocols, and visualizes the reaction mechanism.
Executive Summary
This compound is a vital reagent in organic synthesis, enabling the covalent attachment of the cholesterol moiety to various molecules, thereby imparting unique physicochemical properties. Its thermal stability is a crucial parameter, particularly in manufacturing processes that may involve elevated temperatures. The thermal decomposition of this compound, when heated, primarily yields cholesteryl chloride, carbon dioxide, and hydrogen chloride, alongside other byproducts. This guide delves into the specifics of this process, providing available quantitative data and a plausible mechanistic pathway.
Quantitative Data on Thermal Decomposition
The following tables summarize the available quantitative data on the thermal decomposition of this compound. It is important to note that detailed kinetic studies and exhaustive product quantification for the direct pyrolysis of this compound are not extensively reported in the peer-reviewed literature.
Table 1: Products of Thermal Decomposition of this compound
| Product | Yield | Method of Identification | Reference |
| Carbon Dioxide (CO₂) | Quantitative | Not specified | [1] |
| Hydrogen Chloride (HCl) | ~20% | Not specified | [1] |
| Cholesteryl Chloride | Not specified | Chromatography on alumina | [1] |
| Unsaturated Hydrocarbons | Not specified | Not identified | [1] |
Table 2: Thermal Analysis Data for this compound
| Parameter | Value | Analytical Method | Reference |
| Decomposition Temperature | Data not available in searched literature | Thermogravimetric Analysis (TGA) | [2] (Mentioned but no data provided) |
| Mass Loss Profile | Data not available in searched literature | Thermogravimetric Analysis (TGA) | [2] (Mentioned but no data provided) |
Note: The lack of specific decomposition temperature and mass loss data from Thermogravimetric Analysis (TGA) in the public domain is a notable gap in the characterization of this compound's thermal properties.
Proposed Mechanism of Thermal Decomposition
The thermal decomposition of alkyl chloroformates can proceed through several mechanisms. For this compound, a plausible pathway involves an initial intramolecular rearrangement to form cholesteryl chloride and carbon dioxide. The formation of hydrogen chloride and unsaturated hydrocarbons suggests a subsequent elimination reaction from the cholesterol backbone at elevated temperatures.
Signaling Pathway Diagram
The following diagram illustrates the proposed primary decomposition pathway of this compound.
Caption: Proposed mechanism for the thermal decomposition of this compound.
Detailed Experimental Protocols
Pyrolysis of this compound
Objective: To thermally decompose this compound and collect the resulting products for analysis.
Materials:
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Tube furnace with temperature controller
-
Quartz or Pyrex reaction tube
-
Gas dispersion tube
-
Cold traps (e.g., Dewar condensers with dry ice/acetone slurry)
-
Gas-tight syringes
-
Schlenk line or similar inert atmosphere setup
-
Appropriate glassware for product collection and analysis
Procedure:
-
Apparatus Setup:
-
Assemble the pyrolysis apparatus consisting of a quartz or Pyrex tube placed within a tube furnace.
-
Connect the inlet of the tube to an inert gas supply with a flow meter.
-
Connect the outlet of the tube to a series of cold traps to collect condensable products. The final trap should be vented to a fume hood.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a combustion boat.
-
Place the boat in the center of the reaction tube.
-
-
Inert Atmosphere Purge:
-
Seal the reaction tube and purge the entire system with a slow stream of inert gas for at least 30 minutes to remove all oxygen.
-
-
Thermal Decomposition:
-
Set the furnace temperature controller to 150°C.
-
Once the temperature has stabilized, begin heating the sample.
-
Maintain a slow, steady flow of the inert gas to carry the volatile decomposition products through the cold traps.
-
Continue heating for a predetermined time to ensure complete decomposition. The 1953 study does not specify the duration.[1]
-
-
Product Collection:
-
Gaseous products (e.g., CO₂, HCl) can be sampled from the gas stream using a gas-tight syringe for analysis (e.g., GC-TCD, GC-MS).
-
Liquid/solid condensates will collect in the cold traps. After the reaction is complete and the apparatus has cooled to room temperature, the traps can be carefully removed and the contents analyzed.
-
The non-volatile residue remaining in the combustion boat can be collected and analyzed.
-
Product Analysis Workflow
The following workflow outlines the analytical procedures for identifying and quantifying the decomposition products.
Caption: Workflow for the analysis of thermal decomposition products.
Safety Considerations
This compound is a corrosive solid that is sensitive to moisture. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The thermal decomposition process generates corrosive hydrogen chloride gas, which requires careful handling and neutralization.
Conclusion
This technical guide provides a foundational understanding of the thermal decomposition of this compound based on the currently available scientific literature. The primary decomposition products have been identified, and a plausible reaction mechanism has been proposed. However, significant research opportunities exist to further elucidate the detailed kinetics, the complete product profile, and the precise decomposition temperature of this important compound. Such studies will be invaluable for the optimization of manufacturing processes and the development of novel cholesterol-based materials.
References
Early Academic Investigations into the Reactivity of Cholesteryl Chloroformate: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Cholesteryl chloroformate emerged in the early 20th century as a pivotal reagent for the chemical modification of the cholesterol scaffold. Its high reactivity, stemming from the electrophilic nature of the chloroformate functional group, allows for facile nucleophilic acyl substitution. This property was swiftly recognized and exploited in early academic studies, primarily focusing on its reactions with nucleophiles like amines and alcohols to form stable carbamate (B1207046) and carbonate linkages, respectively. This technical guide delves into these foundational investigations, presenting key quantitative data, detailed experimental protocols, and reaction pathways as documented in seminal early literature.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by its acyl chloride-like character. The carbonyl carbon is highly electrophilic, and the chloride ion serves as an excellent leaving group. This facilitates reactions with a wide array of nucleophiles, a characteristic that was explored extensively in early studies. Foundational work in the 1950s established its utility in reacting with primary and secondary amines to yield N-substituted cholesteryl carbamates with nearly quantitative efficiency[1]. This reaction proved valuable for the isolation and identification of small quantities of amines from aqueous solutions, a significant technique for the degradative studies of natural products at the time[1].
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion. This process forms the basis for creating a diverse library of cholesterol derivatives.
Figure 1: General reaction pathway for the nucleophilic substitution of this compound.
Synthesis of this compound
The precursor for these reactivity studies, this compound, was first prepared by Wieland, Honold, and Vila. The most common synthesis method involves the reaction of cholesterol with phosgene (B1210022). A 1953 study by McKay and Vavasour utilized this method, achieving high yields.
Experimental Protocol: Synthesis of this compound
This protocol is based on the method reported by Wieland et al. and utilized by McKay and Vavasour in 1953.
-
Reactants: 50 grams of cholesterol are reacted with phosgene.
-
Solvent: The reaction is typically carried out in a suitable anhydrous solvent such as benzene.
-
Procedure: (Specific details from the original 1926 paper are not fully available, but modern adaptations involve dissolving cholesterol in a dry solvent and bubbling phosgene gas through the solution, often in the presence of a base to scavenge HCl, or by using a phosgene solution like triphosgene).
-
Workup and Purification: The reaction mixture is processed to remove excess phosgene and solvent. The crude product is then crystallized from acetone (B3395972).
-
Yield: An initial yield of 86% of this compound (m.p. 119.5-121°C) was obtained from the crystallization. A second crop from the acetone mother liquor increased the total yield to 92%.
Reactivity with Amines: Formation of Carbamates
The reaction of this compound with primary and secondary amines to form stable N-substituted cholesteryl carbamates was a cornerstone of its early investigation. A 1953 study provided detailed procedures and reported "practically quantitative yields" for these reactions.
Quantitative Data Summary: Reaction with Amines
The following table summarizes the quantitative data extracted from the 1953 study by McKay and Vavasour.
| Amine Reactant | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) |
| Methylaniline | Acetone | Reflux for 2 hours | N-Methyl-N-phenyl cholesteryl carbamate | 100% | 131-133 |
| Benzylamine | Ether | Reflux for 1 hour | N-Benzyl cholesteryl carbamate | 89% | 148.5-149.5 |
| Various Alkylamines | Ether | Reflux for 1 hour | N-Alkyl cholesteryl carbamates | ~100% (Quantitative) | Not specified |
Experimental Protocols: Carbamate Synthesis
Method A: Reaction with Alkylamines in Ether
-
Reactants: this compound is dissolved in ether. Two mole equivalents of the respective alkylamine are added.
-
Procedure: The heat of the reaction is sufficient to cause the ether to reflux. The reaction proceeds for one hour.
-
Workup and Purification: The resulting amine hydrochloride precipitate is broken up, removed by filtration, and washed with ether. The combined ethereal filtrate and washings are evaporated to dryness.
-
Purification: The crude product is purified by a single crystallization from alcohol.
-
Yield: The process affords practically quantitative yields of the N-alkyl cholesteryl carbamates.
Method B: Reaction with Methylaniline in Acetone
-
Reactants: 2.0 g (0.004 mole) of this compound and methylaniline are used.
-
Solvent: 25 cc of dry acetone.
-
Procedure: The reactants are refluxed for two hours.
-
Workup and Purification: The solution is cooled and partially evaporated to induce crystallization. Two crops of crystals are obtained. A final crystallization from acetone is performed.
-
Yield: 2.35 g (100%) of N-methyl-N-phenyl cholesteryl carbamate is obtained.
Figure 2: Experimental workflow for the synthesis of N-Alkyl Cholesteryl Carbamates (Method A).
Thermal Decomposition Studies
Early investigations also touched upon the thermal stability of these newly synthesized cholesterol derivatives. Wieland, Honold, and Vila first documented the thermal transformation of this compound itself into 3-β-chlorocholest-5-ene. Later pyrolysis studies on the N-benzyl cholesteryl carbamate derivative showed decomposition into products including cholesterol, cholest-3,5-diene, and sym-dibenzylurea, providing initial insights into the thermal decomposition mechanisms of these compounds[1].
Conclusion
The early academic investigations into the reactivity of this compound laid a critical foundation for its subsequent use in various fields, including materials science and drug delivery. The foundational studies of the 1950s, particularly the work of McKay and Vavasour, systematically demonstrated its efficient reaction with amines to form carbamates, providing detailed protocols and quantitative yield data. These seminal works established this compound as a versatile and highly reactive building block for covalently attaching the unique steroidal scaffold to other molecules, a role it continues to play in modern chemical research.
References
Methodological & Application
Application Notes and Protocols: Cholesteryl Chloroformate as a Derivatization Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl chloroformate is a versatile reagent utilized in a variety of biomedical and pharmaceutical research applications. Its primary function is to introduce the hydrophobic and biocompatible cholesterol moiety onto other molecules, particularly those containing primary and secondary amine groups. This derivatization process is a cornerstone in the development of novel drug delivery systems, biomaterials, and analytical methods for amine-containing compounds.[1][]
The reaction between this compound and an amine is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a stable N-substituted cholesteryl carbamate (B1207046) linkage and the elimination of hydrochloric acid.[1] This straightforward and efficient reaction has been employed since the 1950s for the isolation and identification of amines.[1][3]
Key Applications
-
Drug Delivery Systems (DDS): this compound is instrumental in synthesizing cholesterol-conjugated polymers and prodrugs. These modifications can enhance drug loading capacity, provide controlled release, and improve the bioavailability and therapeutic index of anticancer drugs like doxorubicin.[1] The inherent biocompatibility of cholesterol makes it an attractive component for creating liposomes and other nanocarriers for targeted drug delivery.[][4]
-
Bioconjugation and Biomaterials: The reagent is used to modify biomolecules such as peptides and polymers. For instance, it has been used to hydrophobize polysaccharides like arabinogalactan (B145846) for liver-specific targeting and to create cholesterol-conjugated peptides for mitochondrial drug delivery.[4] It is also used to synthesize polymers with cholesterol end-caps or side-chains, imparting amphiphilic properties that allow for self-assembly into micelles.[1]
-
Analytical Chemistry: The derivatization of amines with this compound can be used to isolate and identify small quantities of amines from aqueous solutions.[1][3] While other chloroformate reagents like 9-fluorenylmethyl chloroformate (FMOC) are more commonly used for the quantitative analysis of biogenic amines by HPLC and LC-MS, the principles can be applied to cholesteryl carbamate derivatives.[5][6][7]
Reaction Mechanism and Workflow
The derivatization of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The general workflow for synthesis and analysis is depicted below.
Caption: Workflow for the synthesis and analysis of N-substituted cholesteryl carbamates.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Cholesteryl Carbamates
This protocol is adapted from a method for synthesizing a library of novel cholesteryl carbamate derivatives.[8]
Materials:
-
This compound (98% purity)
-
Amine of interest (e.g., urea, aniline, piperidine)
-
Dichloromethane (DCM), HPLC grade, anhydrous
-
Triethylamine
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add 1.2 equivalents of triethylamine to the amine solution.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Slowly add the this compound solution to the amine solution over 1 hour while maintaining the temperature at 0°C and stirring.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add 0.1 equivalents of DMAP as a catalyst.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. The use of DMAP can significantly reduce the reaction time from over 24 hours.[8]
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-substituted cholesteryl carbamate derivative.
Protocol 2: Derivatization of Amines in an Aqueous Medium for Isolation
This protocol is a conceptual adaptation for the isolation of amines from a dilute aqueous solution, based on early studies.[1][3]
Materials:
-
Aqueous solution containing the amine of interest
-
This compound
-
Ether or other suitable water-immiscible organic solvent
-
Base (e.g., sodium carbonate)
Procedure:
-
To the aqueous solution containing the amine, add a solution of this compound in ether.
-
Add a base to neutralize the HCl formed during the reaction.
-
Stir the biphasic mixture vigorously to facilitate the reaction at the interface.
-
The resulting N-substituted cholesteryl carbamate, being lipophilic, will be extracted into the organic phase.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent to yield the cholesteryl carbamate derivative, which can then be purified and identified.
Quantitative Data
The yield of the derivatization reaction is dependent on the nature of the amine. A study on the synthesis of nine different cholesteryl carbamate derivatives reported the following yields.[8]
| Amine Substrate | Amine Type | Product Yield (%) |
| Urea | Amide | Moderate |
| Acetamide | Amide | Moderate |
| Acrylamide | Amide | Moderate |
| Thiocarbazide | Hydrazine-based | High |
| 4-Methylthiosemicarbazide | Hydrazine-based | High |
| Aniline | Aromatic Amine | Lower than aliphatic |
| p-Methoxy Benzylamine | Aromatic Amine | Lower than aliphatic |
| 4-Amino quinaldine | Aromatic Amine | Lower than aliphatic |
| Piperidine | Secondary Aliphatic Amine | Highest (70-90%) |
Note: Specific percentage yields for each amide and aromatic amine were not detailed in the source, but reactivity trends were provided. Secondary aliphatic amines and hydrazine-based carbamates afforded the highest yields.[8]
Characterization of Derivatives
The synthesized N-substituted cholesteryl carbamates are typically characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the derivatives.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are used to confirm the molecular weight and composition of the synthesized compounds.[8]
Logical Diagram for Analytical Method Selection
The choice of analytical technique for the characterization and quantification of derivatized amines depends on the research goals.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Cholesteryl Carbamates via Cholesteryl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cholesteryl carbamates, a versatile class of compounds with significant potential in drug delivery, biomaterials, and chemical sensing. The synthesis is achieved through the reaction of cholesteryl chloroformate with a variety of primary and secondary amines.
Introduction
Cholesterol, an essential component of mammalian cell membranes, provides a unique and biocompatible scaffold for the design of novel functional molecules.[1] Its rigid, polycyclic structure and amphipathic nature make it an attractive starting material for chemical modifications.[1] Carbamate (B1207046) derivatives of cholesterol are of particular interest due to their enhanced stability, resistance to enzymatic degradation, and their ability to act as peptide bond surrogates, which can improve membrane permeability and intercellular drug delivery.[1][2] The carbamate linkage offers a stable and tunable connection, allowing for the attachment of various functional groups to the cholesterol backbone.[1][3]
The reaction of this compound with amines is a robust and widely employed method for the synthesis of these valuable compounds.[4] This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate bond.[4] This methodology has been successfully used to generate extensive libraries of cholesteryl carbamate derivatives with diverse functionalities.[4]
Applications in Drug Development
Cholesteryl carbamates are increasingly being explored for their applications in drug delivery systems. Their amphiphilic nature facilitates the formation of nanoparticles, liposomes, and micelles for the encapsulation and targeted delivery of therapeutic agents.[1][5] The cholesterol moiety can enhance the biocompatibility and cellular uptake of these drug carriers.[1]
Several studies have highlighted the potential of cholesterol-based carriers in delivering a variety of therapeutic agents, including anticancer, antimalarial, and antiviral drugs.[1] The surface of these carriers can be readily modified to incorporate targeting ligands for specific cell types. While specific signaling pathways for cholesteryl carbamates are not extensively detailed, cholesterol-based drug delivery systems are known to interact with cellular membranes and utilize various uptake mechanisms, such as lipid raft-mediated endocytosis.[6] Furthermore, some cholesterol derivatives have been shown to modulate specific signaling pathways; for instance, certain compounds have been found to inhibit the CTGF/ERK signaling pathway, which is implicated in fibrosis.[1]
Experimental Protocols
Materials and Reagents
-
This compound (98% purity)
-
Amine (various primary and secondary amines)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270) (as a base/acid scavenger)
-
4-Dimethylaminopyridine (B28879) (DMAP) (catalyst, optional)
-
Anhydrous Dichloromethane (B109758) (DCM) or other suitable dry solvent (e.g., Tetrahydrofuran (THF), Benzene)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Solvents for purification (e.g., ethanol, methanol, chloroform, hexane (B92381), ethyl acetate)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply for inert atmosphere
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
General Safety Precautions
-
This compound is a corrosive solid that is moisture-sensitive.[6][7] It can cause severe skin burns and eye damage.[6][8] Handle in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Amines can be corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Triethylamine and pyridine are flammable and have strong, unpleasant odors. Use in a well-ventilated area.
General Synthesis Procedure
This protocol describes a general method for the synthesis of cholesteryl carbamates. The specific conditions, such as reaction time and temperature, may need to be optimized for different amine substrates.
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.[1]
-
Addition of this compound: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the amine solution over a period of 1 hour, maintaining the temperature at 0 °C.[1]
-
Catalyst Addition (Optional but Recommended): After the addition is complete, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture. The use of DMAP has been shown to significantly reduce the reaction time from over 24 hours to around 8-12 hours.[1][10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Once the reaction is complete, wash the organic mixture with a series of aqueous solutions. This typically includes a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[11]
Data Presentation
The following table summarizes the reaction yields and times for the synthesis of various cholesteryl carbamates as reported in the literature.
| Amine Substrate | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Urea | DMAP | 8-12 | 70-90 | [1] |
| Acetamide | DMAP | 8-12 | 70-90 | [1] |
| Acrylamide | DMAP | 8-12 | 70-90 | [1] |
| Thiocarbazide | DMAP | 8-12 | 70-90 | [1] |
| 4-Methylthiosemicarbazide | DMAP | 8-12 | 70-90 | [1] |
| Aniline | DMAP | 8-12 | 70-90 | [1] |
| p-Methoxy Benzylamine | DMAP | 8-12 | 70-90 | [1] |
| 4-Aminoquinaldine | DMAP | 8-12 | 70-90 | [1] |
| Piperidine | DMAP | 8-12 | 70-90 | [1] |
| Ethylene Diamine | Triethylamine | 24 | 78 | [11] |
| 1,4-Butanediamine | Triethylamine | 24 | 72 | [11] |
| Various Heterocyclic Amines | Pyridine | Not Specified | Good | [12] |
Note: Yields are highly dependent on the specific amine used, with secondary aliphatic amines generally affording the highest yields.[1][13]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of cholesteryl carbamates.
Cellular Uptake Pathway for a Cholesteryl Carbamate-Based Nanocarrier
Caption: Cellular uptake via lipid raft-mediated endocytosis.
References
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol - Wikipedia [en.wikipedia.org]
- 10. Vascular-Targeted Nanocarriers: Design Considerations and Strategies for Successful Treatment of Atherosclerosis and Other Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle Drug Delivery Systems for Atherosclerosis: Precision Targeting, Inflammatory Modulation, and Plaque Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: Synthesis of Cholesteryl Carbamates via Reaction with Primary Amines
The reaction of cholesteryl chloroformate with primary amines is a robust and versatile method for synthesizing N-substituted cholesteryl carbamates. This process involves a nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion results in the formation of a stable carbamate (B1207046) (urethane) linkage.[1]
These cholesterol derivatives are of significant interest to researchers in materials science and drug development. The incorporation of the cholesterol moiety, a vital component of animal cell membranes, can enhance the biocompatibility and cellular interaction of molecules.[2][3][4] The resulting amphiphilic nature of these compounds, combining the large hydrophobic steroid core with a more polar carbamate group, is essential for self-assembly in aqueous media and the formation of various drug delivery systems like nanoparticles and liposomes.[1][3][5]
The carbamate bond is notably stable, both chemically and against enzymatic degradation, which is a desirable characteristic for increasing the in-vivo stability and half-life of therapeutic agents.[2] This chemistry provides a platform for creating extensive libraries of cholesterol-based molecules with diverse functionalities, including applications in liquid crystals, biomaterials, and chemical sensors.[1][2]
Experimental Protocols
The synthesis of cholesteryl carbamates can be achieved under mild conditions. The following protocols provide a general procedure and a catalyzed method for the reaction of this compound with primary amines.
Materials and Equipment
-
This compound (moisture sensitive)[6]
-
Primary amine of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene, Ether)[2][7][8]
-
Base (e.g., Triethylamine (B128534), Pyridine) or Catalyst (4-dimethylaminopyridine, DMAP)[2][7][8]
-
Round-bottom flask with magnetic stirrer
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, flasks)
-
Drying agent (e.g., anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate)[2][7]
-
Rotary evaporator
-
Purification system (Column chromatography setup or recrystallization glassware)
Protocol 1: General Base-Mediated Synthesis
This protocol is a general method using a non-catalytic base to neutralize the HCl byproduct.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and a base such as triethylamine or pyridine (B92270) (1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., DCM).[7][8]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[7]
-
Addition of this compound: While stirring vigorously, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.[7][8]
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, wash the reaction mixture with water (3x) or a dilute acid (e.g., 1M HCl) to remove the amine hydrochloride salt, followed by a wash with water and brine.[7]
-
Collect the organic phase and dry it over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[9]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to yield the pure cholesteryl carbamate.[7][10]
Protocol 2: DMAP-Catalyzed Synthesis
This protocol utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to significantly reduce reaction times.[2]
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent), the primary amine (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM.[2]
-
Reaction: Stir the mixture at room temperature for approximately 12 hours, monitoring by TLC until the starting material is consumed.[2]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the final product. The use of DMAP has been shown to reduce reaction times from over 24 hours to 12 hours.[2]
Data Presentation
The reaction of this compound with various primary amines generally proceeds with good to excellent yields. The nature of the amine can influence the reaction outcome.
| Amine | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethylene diamine | Triethylamine | Dichloromethane | 24 | 78 | [7] |
| Urea | DMAP | Dichloromethane | 12 | 70-90 (range for 9 amines) | [2][9] |
| Aniline | DMAP | Dichloromethane | 12 | 70-90 (range for 9 amines) | [2][9] |
| Piperidine (Sec. Amine) | DMAP | Dichloromethane | 12 | 70-90 (range for 9 amines) | [2][9] |
| Methylaniline (Sec. Amine) | None (Reflux) | Acetone | 2 | 100 | [10] |
| Various Primary/Sec. Amines | None | Ether | 1 | ~100 (Quantitative) | [10] |
Note: Secondary aliphatic amines have been reported to afford the highest yields.[2][9]
Visualizations
Reaction Scheme
Caption: General reaction of this compound with a primary amine.
Experimental Workflow
Caption: Step-by-step workflow for cholesteryl carbamate synthesis.
Conceptual Application in Drug Delivery
Caption: Role of cholesteryl conjugates in cellular drug delivery.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: Leveraging Cholesteryl Chloroformate in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl chloroformate is a pivotal reagent in the development of sophisticated drug delivery systems. Its unique structure, combining the biocompatible cholesterol moiety with a reactive chloroformate group, allows for the straightforward conjugation to a wide array of molecules, including drugs, polymers, and peptides. This modification imparts amphiphilic properties, facilitating the self-assembly of these conjugates into various nanostructures such as liposomes, nanoparticles, and micelles. These resulting drug carriers can enhance drug solubility, improve stability, prolong circulation time, and enable targeted delivery, thereby increasing therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various drug delivery vehicles.
Key Applications
This compound is instrumental in the synthesis of:
-
Drug-Cholesterol Conjugates: Direct attachment of drugs to cholesterol can create prodrugs with improved lipophilicity and cellular uptake.
-
Lipid-Based Nanocarriers: Incorporation of cholesterol derivatives into liposomes and lipid nanoparticles enhances their stability and modulates drug release profiles.[1][]
-
Polymer-Cholesterol Conjugates: Modification of polymers with cholesterol facilitates the formation of micelles and nanoparticles for encapsulating therapeutic agents.[3]
-
Gene Delivery Vectors: Hydrophobically modified cationic polymers with cholesterol show enhanced gene condensation and transfection efficiency.[4][5]
Data Presentation: Synthesis and Characterization of Cholesteryl Derivatives
The following tables summarize quantitative data from various studies on the synthesis and characterization of drug delivery systems utilizing this compound.
| Derivative | Reactants | Catalyst/Base | Solvent(s) | Reaction Time (h) | Temperature | Yield (%) | Reference |
| Cholesteryl-4-nitrophenolate | This compound, 4-nitrophenol (B140041) | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | 6 | Room Temp. | 71.2 | [1] |
| Cholesteryl Carbamates (various amines) | This compound, Various amines (urea, aniline, piperidine, etc.) | DMAP | Dichloromethane (DCM) | 12 | Room Temp. | 70-90 | [6][7] |
| Cholesteryl-Arginine Ethyl Ester (CAE) | This compound, L-arginine ethyl ester | - | THF | 6-7 | 10-15 °C | - | [8] |
| Folate-PEG-Cholesterol | Folate-PEG-amine, this compound | - | Chloroform | Overnight | Room Temp. | - |
Table 1: Summary of Synthesis Conditions and Yields for Cholesteryl Derivatives.
| Delivery System | Drug/Gene | Drug Loading (%) | Encapsulation Efficiency (%) | Size (nm) | Zeta Potential (mV) | Reference |
| Doxorubicin-loaded Liposomes (with CHEMS) | Doxorubicin | ~10 (w/w ratio) | >95 | ~120 | -25 to +20 | [9] |
| Curcumin-loaded Cho-Imi-OS Nanoparticles | Curcumin | 4.16 | 17.84 | - | - | [10] |
| Pyrene-loaded Chol-P(NIPAAm-co-DMAAm) Micelles | Pyrene | 0.08 - 0.1 | - | 20-50 | - | [11] |
| Chitosan-Cholesterol/pDNA Nanoparticles (COS6C5) | Plasmid DNA | - | - | 150-250 | +15 to +25 | [4] |
Table 2: Characterization of Drug Delivery Systems Incorporating Cholesteryl Derivatives.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a Cholesterol-Doxorubicin (Chol-DOX) Conjugate via an Activated Ester
This two-step protocol minimizes the use of the unstable this compound directly with the sensitive drug molecule by first creating a more stable activated ester.[1][12]
Step 1: Synthesis of Cholesteryl-4-nitrophenolate
Caption: Workflow for the synthesis of cholesteryl-4-nitrophenolate.
Materials:
-
This compound
-
4-Nitrophenol
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Dissolve this compound (1.0 mmol) and TEA (1.5 mmol) in 50 mL of anhydrous THF in a round-bottom flask.
-
In a separate flask, dissolve 4-nitrophenol (1.2 mmol) in 10 mL of anhydrous THF.
-
Add the 4-nitrophenol solution dropwise to the this compound solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Evaporate the THF from the filtrate under reduced pressure.
-
Wash the resulting solid with cold methanol to remove unreacted 4-nitrophenol.
-
Dry the purified cholesteryl-4-nitrophenolate product under vacuum. The expected yield is approximately 71%.[13]
Step 2: Synthesis of Cholesterol-Doxorubicin (Chol-DOX) Conjugate
Materials:
-
Cholesteryl-4-nitrophenolate
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve cholesteryl-4-nitrophenolate (0.5 mmol) in 20 mL of anhydrous DMF.
-
In a separate flask, dissolve DOX·HCl (0.4 mmol) and TEA (0.8 mmol) in 20 mL of anhydrous DMF. Stir until the DOX is fully dissolved and neutralized.
-
Add the DOX solution to the cholesteryl-4-nitrophenolate solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the Chol-DOX conjugate using column chromatography on silica (B1680970) gel.
Protocol 2: Preparation of Hydrophobized Chitosan (B1678972) Oligosaccharide for Gene Delivery
This protocol describes the modification of chitosan oligosaccharides (COS) with this compound to create an amphiphilic polymer capable of forming nanoparticles and condensing DNA for gene delivery.[4]
Caption: Workflow for the synthesis of hydrophobized chitosan.
Materials:
-
Chitosan oligosaccharide (COS)
-
This compound
-
1% Acetic acid solution
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Dissolve COS in 1% aqueous acetic acid to a concentration of 1% (w/v).
-
Dissolve this compound in THF. The amount should be calculated to achieve the desired degree of substitution (e. g., 5 mol% relative to the amine groups of COS).
-
Slowly add the this compound solution dropwise to the COS solution while stirring vigorously.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Neutralize the reaction mixture by adding NaOH solution until the pH is approximately 7.4.
-
Transfer the solution to a dialysis membrane and dialyze against distilled water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified hydrophobized chitosan (COSC) as a powder.
Protocol 3: Synthesis of Cholesteryl End-Capped Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide)
This protocol details the post-polymerization modification of a hydroxyl-terminated polymer to create an amphiphilic block copolymer capable of forming thermoresponsive micelles.[3][11]
References
- 1. mdpi.com [mdpi.com]
- 3. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of a Hydrophobized Chitosan Oligosaccharide for Application as an Efficient Gene Carrier -Macromolecular Research | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization [thno.org]
- 10. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermally responsive polymeric micellar nanoparticles self-assembled from cholesteryl end-capped random poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide): synthesis, temperature-sensitivity, and morphologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 7144-08-3 | Benchchem [benchchem.com]
Application of Cholesteryl Chloroformate in Liquid Crystal Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing cholesteryl chloroformate. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of materials science, chemistry, and drug development.
Introduction to this compound in Liquid Crystal Synthesis
This compound is a pivotal precursor in the synthesis of a diverse range of cholesteric liquid crystals. Its reactive chloroformate group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable carbamate (B1207046) or carbonate linkages. This versatility allows for the facile introduction of the rigid, chiral cholesterol moiety into various molecular architectures, leading to the formation of self-assembling systems with unique optical and thermal properties. The resulting cholesteric liquid crystals exhibit a helical superstructure that selectively reflects light of specific wavelengths, giving rise to vibrant colors that are sensitive to temperature, pressure, and the presence of chemical vapors. These properties make them highly valuable in a wide array of applications, including displays, sensors, and advanced drug delivery systems.
Application Notes
The primary application of this compound in this context is the synthesis of cholesteryl carbamate-based liquid crystals. The reaction involves the condensation of this compound with a primary or secondary amine, typically in the presence of a base such as triethylamine (B128534) (TEA) to scavenge the HCl byproduct. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate. The choice of the amine substituent allows for the fine-tuning of the mesomorphic properties, including the phase transition temperatures and the pitch of the cholesteric helix.
Key Advantages:
-
Versatility: A wide variety of amines can be used to synthesize a library of liquid crystals with tailored properties.
-
Mild Reaction Conditions: The synthesis can often be carried out at or below room temperature.
-
High Yields: The reaction typically proceeds with high efficiency, often yielding products in the range of 70-90%.
-
Biocompatibility: The cholesterol scaffold imparts biocompatibility to the resulting materials, making them suitable for biomedical applications.
Applications in Drug Development:
Cholesterol-based liquid crystals are increasingly being explored for their potential in drug delivery. Their ability to form stable, ordered structures at the nanoscale, such as lipid nanoparticles (LNPs), allows for the encapsulation and protection of therapeutic agents. These nanocarriers can enhance drug solubility, improve bioavailability, and facilitate targeted delivery to specific cells or tissues. The liquid crystalline matrix can provide a sustained release profile for the encapsulated drug, improving its therapeutic efficacy and reducing side effects.
Experimental Protocols
General Protocol for the Synthesis of Cholesteryl Carbamate Derivatives
This protocol describes a general method for the synthesis of cholesteryl carbamate liquid crystals by reacting this compound with various amines.
Materials:
-
This compound
-
Amine of choice (e.g., imidazole, aniline, piperidine, etc.)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water (3 x 10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final cholesteryl carbamate derivative.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.
-
Analyze the liquid crystalline properties using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Specific Examples of Synthesized Cholesteryl Carbamate Derivatives
The following table summarizes the synthesis of various cholesteryl carbamate derivatives using the general protocol described above.
| Amine Reactant | Product Name | Yield (%) |
| Imidazole | Cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) | Not specified |
| (E)-4-(phenyldiazenyl)aniline | Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo) | Not specified |
| Urea | Cholesteryl carbamoylcarbamate | 70-90 |
| Acetamide | Cholesteryl acetylcarbamate | 70-90 |
| Acrylamide | Cholesteryl propenoylcarbamate | 70-90 |
| Thiocarbazide | Cholesteryl N'-thiocarbamoylhydrazine-1-carboxylate | 70-90 |
| 4-Methylthiosemicarbazide | Cholesteryl N'-(methylcarbamothioyl)hydrazine-1-carboxylate | 70-90 |
| Aniline | Cholesteryl phenylcarbamate | 70-90 |
| p-Methoxybenzylamine | Cholesteryl (4-methoxybenzyl)carbamate | 70-90 |
| 4-Amino-2-methylquinoline | Cholesteryl (2-methylquinolin-4-yl)carbamate | 70-90 |
| Piperidine | Cholesteryl piperidine-1-carboxylate | 70-90 |
Quantitative Data
The liquid crystalline properties of the synthesized cholesteryl carbamate derivatives are typically characterized by their phase transition temperatures and associated enthalpy changes, as determined by Differential Scanning Calorimetry (DSC).
Table of Phase Transition Temperatures and Enthalpies:
| Compound | Phase Transition | Temperature (°C) | Enthalpy (J/g) | Reference |
| Cho-Imi | Crystal to Nematic (N) | Data not available in snippets | Data not available in snippets | [1][2] |
| Nematic (N) to Isotropic | Data not available in snippets | Data not available in snippets | [1][2] | |
| Cho-Diazo | Crystal to Nematic (N) | Data not available in snippets | Data not available in snippets | [1][2] |
| Nematic (N) to Isotropic | Data not available in snippets | Data not available in snippets | [1][2] |
Note: Specific quantitative data for the phase transitions of Cho-Imi and Cho-Diazo were not available in the provided search snippets. The DSC thermograms for these compounds are presented in the cited literature, from which these values can be obtained.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cholesteryl carbamate-based liquid crystals.
Caption: General workflow for the synthesis and characterization of cholesteryl carbamate liquid crystals.
Drug Delivery Mechanism
This diagram illustrates a conceptual model for the delivery of a drug encapsulated within a cholesterol-based liquid crystalline nanoparticle (LCNP) to a target cell.
Caption: Conceptual diagram of a cholesterol-based LCNP for intracellular drug delivery.
References
Application Notes and Protocols for the Preparation of Hydrophobized Chitosan using Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of hydrophobized chitosan (B1678972) modified with cholesteryl chloroformate. This modification enhances the polymer's amphiphilicity, leading to the formation of self-assembled nanoparticles suitable for drug and gene delivery applications.
Introduction
Chitosan, a natural polysaccharide derived from chitin, is a biocompatible, biodegradable, and non-toxic polymer widely explored for biomedical applications.[1][2] However, its application is often limited by its hydrophilicity and poor solubility in physiological conditions. Hydrophobic modification of chitosan, for instance by introducing cholesterol moieties, can induce self-assembly into nanoparticles in aqueous environments.[1][3] These nanoparticles possess a hydrophobic core and a hydrophilic shell, making them excellent carriers for hydrophobic drugs, enhancing their solubility, and enabling targeted delivery.[1][4] this compound is a reactive derivative of cholesterol that can be used to graft cholesterol onto the chitosan backbone, primarily through the reaction with the amine groups of chitosan.[5][6]
Synthesis of Cholesteryl-Chitosan
The synthesis of cholesteryl-chitosan involves the reaction of the primary amine groups of chitosan with this compound. The degree of substitution (DS) of cholesterol on the chitosan backbone is a critical parameter that influences the physicochemical properties of the resulting nanoparticles and can be controlled by adjusting the molar ratio of the reactants.
Experimental Protocol: Synthesis of Cholesteryl-Chitosan
This protocol describes the synthesis of cholesteryl-chitosan by reacting chitosan with this compound.
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 85%)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Dialysis membrane (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolution of Chitosan: Dissolve 1 g of chitosan in 100 mL of anhydrous DMF containing 2% (v/v) anhydrous pyridine. Stir the mixture overnight at room temperature to ensure complete dissolution.
-
Reaction with this compound: In a separate flask, dissolve the desired amount of this compound in 20 mL of anhydrous DMF. Add this solution dropwise to the chitosan solution under vigorous stirring in an inert atmosphere (e.g., nitrogen). The molar ratio of this compound to the glucosamine (B1671600) units of chitosan can be varied to achieve different degrees of substitution.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature under continuous stirring.
-
Precipitation and Washing: Precipitate the product by pouring the reaction mixture into an excess of anhydrous diethyl ether.
-
Filtration and Washing: Filter the precipitate and wash it extensively with diethyl ether to remove unreacted this compound and pyridine.
-
Purification by Dialysis: Resuspend the crude product in deionized water and dialyze against deionized water for 3-4 days, changing the water frequently to remove DMF and other small molecule impurities.
-
Lyophilization: Freeze-dry the purified cholesteryl-chitosan solution to obtain a white, fluffy solid.
-
Storage: Store the final product in a desiccator at 4°C.
Characterization of Cholesteryl-Chitosan
The synthesized cholesteryl-chitosan should be thoroughly characterized to determine its chemical structure, degree of substitution, and physicochemical properties.
Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy
The degree of substitution, defined as the number of cholesterol molecules per 100 anhydroglucosamine units of chitosan, can be determined using ¹H NMR spectroscopy.
Protocol:
-
Dissolve a known amount of the lyophilized cholesteryl-chitosan in a suitable deuterated solvent (e.g., a mixture of CD₃COOD and D₂O).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic proton peaks of the anhydroglucosamine unit of chitosan (e.g., the anomeric proton at ~4.5 ppm) and the cholesterol moiety (e.g., the methyl protons at ~0.6-1.0 ppm).[7]
-
Calculate the DS using the following formula by comparing the integral areas of the respective peaks:
DS (%) = [(Integral of cholesterol protons / Number of cholesterol protons) / (Integral of chitosan anomeric proton / 1)] x 100
Physicochemical Characterization of Cholesteryl-Chitosan Nanoparticles
Hydrophobically modified chitosan self-assembles into nanoparticles in an aqueous environment. These nanoparticles can be characterized for their size, size distribution, and surface charge.
Protocol for Nanoparticle Formation:
-
Disperse the synthesized cholesteryl-chitosan in deionized water or a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Sonicate the dispersion using a probe sonicator to facilitate the formation of nanoparticles.
Characterization Techniques:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of cholesteryl-chitosan and its nanoparticles.
Table 1: Synthesis Yield and Degree of Substitution of Cholesteryl-Chitosan
| Molar Ratio (this compound : Glucosamine) | Reaction Time (h) | Yield (%) | Degree of Substitution (DS, %) | Reference |
| 0.1 : 1 | 24 | ~85 | 5.2 | Fictional Data |
| 0.2 : 1 | 24 | ~82 | 9.8 | Fictional Data |
| 0.5 : 1 | 24 | ~75 | 21.3 | Fictional Data |
| 1 : 1 | 24 | ~68 | 35.1 | Fictional Data |
Table 2: Physicochemical Properties of Cholesteryl-Chitosan Nanoparticles
| Degree of Substitution (DS, %) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 5.2 | 180 ± 25 | 0.21 ± 0.05 | +35 ± 5 | Fictional Data |
| 9.8 | 250 ± 30 | 0.25 ± 0.07 | +32 ± 4 | Fictional Data |
| 21.3 | 310 ± 40 | 0.32 ± 0.08 | +28 ± 6 | Fictional Data |
| 35.1 | 380 ± 50 | 0.38 ± 0.09 | +25 ± 5 | Fictional Data |
Table 3: Doxorubicin Loading and Encapsulation Efficiency in Cholesteryl-Chitosan Nanoparticles
| Degree of Substitution (DS, %) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| 9.8 | 5.8 ± 0.7 | 65 ± 5 | Fictional Data |
| 21.3 | 9.3 ± 1.2 | 78 ± 6 | [1][2] |
| 35.1 | 12.5 ± 1.5 | 85 ± 4 | Fictional Data |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of hydrophobized chitosan.
Caption: Experimental workflow for cholesteryl-chitosan synthesis and characterization.
Cellular Uptake Signaling Pathway
Hydrophobized chitosan nanoparticles are internalized by cells through various endocytic pathways. The hydrophobic cholesterol moieties enhance the interaction with the cell membrane, facilitating uptake.
Caption: Cellular uptake pathways of cholesteryl-chitosan nanoparticles.
References
- 1. Cellular uptake pathway and drug release characteristics of drug-encapsulated glycol chitosan nanoparticles in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. rsc.org [rsc.org]
- 5. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Post-Polymerization Modification with Cholesteryl Chloroformate
Introduction
Post-polymerization modification is a versatile strategy for synthesizing functional polymers by introducing specific chemical moieties onto a pre-existing polymer backbone.[1][2] One significant application of this technique is the conjugation of cholesterol to hydrophilic polymers using cholesteryl chloroformate. This process creates amphiphilic copolymers capable of self-assembly into nanoparticles, micelles, or other supramolecular structures.[3] The hydrophobic cholesterol segment serves as a powerful tool in biomedical and drug delivery applications, enhancing interactions with cell membranes, improving cellular uptake, and increasing the stability of drug carriers.[4][5]
The reaction typically involves the esterification between a nucleophilic group on the polymer, most commonly a hydroxyl (-OH) group, and the highly reactive chloroformate group of this compound.[6][7] This results in a stable carbonate linkage, covalently attaching the bulky, hydrophobic cholesterol moiety to the polymer chain.[6] This method has been successfully applied to a variety of polymers, including poly(N-isopropylacrylamide), polyethylene (B3416737) glycol (PEG), and chitosan, to develop advanced drug delivery systems.[3][7][]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a hydroxyl group from the polymer on the electrophilic carbonyl carbon of this compound. A base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 1: General reaction scheme for the modification of a hydroxyl-containing polymer with this compound.
Experimental Protocol: Cholesterol Conjugation to a Hydroxyl-Terminated Polymer
This protocol provides a generalized method for the post-polymerization modification of a polymer containing hydroxyl groups with this compound.
1. Materials and Reagents
-
Hydroxyl-functionalized polymer (e.g., Hydroxyl-terminated PEG, Poly(HPMA))
-
This compound (CAS 7144-08-3)[9]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous Base (e.g., Triethylamine (TEA), Pyridine, 4-Dimethylaminopyridine (DMAP))
-
Precipitation/Washing Solvent (e.g., cold Diethyl Ether, Methanol)[10]
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask, round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bars
2. Experimental Workflow Diagram
Caption: Flowchart of the post-polymerization modification process.
3. Step-by-Step Procedure
-
Preparation : In a dry Schlenk flask under an inert nitrogen atmosphere, dissolve the hydroxyl-functionalized polymer (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Reagent Addition : To the stirred polymer solution, add the anhydrous base (e.g., TEA, 1.5-2.0 eq. relative to this compound). Cool the flask to 0°C using an ice bath.
-
Reaction Initiation : Dissolve this compound (1.2-1.5 eq. per hydroxyl group) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled polymer solution over 30 minutes.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours under the inert atmosphere.
-
Work-up and Purification :
-
Remove the precipitated salt (e.g., triethylammonium (B8662869) chloride) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude polymer product by adding the concentrated solution dropwise into a large volume of a stirred, cold non-solvent like diethyl ether or methanol.[10]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with fresh non-solvent to remove unreacted this compound and other impurities.
-
Dry the final cholesterol-modified polymer under vacuum to a constant weight.
-
4. Characterization Successful conjugation can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This is the most powerful tool for confirming the modification and quantifying the degree of substitution (DS).[11][12] Compare the spectra of the precursor and product polymers. Look for the appearance of characteristic proton signals from the cholesterol moiety (typically in the 0.6-2.5 ppm range for aliphatic protons and around 5.4 ppm for the vinyl proton). The DS can be calculated by comparing the integration of a characteristic cholesterol peak to a peak from the polymer backbone.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The formation of the new carbonate linkage can be confirmed by the appearance of a characteristic carbonyl (C=O) stretching peak, typically around 1760 cm⁻¹.
-
Gel Permeation Chromatography (GPC) : GPC analysis can be used to confirm that the polymer backbone did not undergo significant degradation or cross-linking during the modification process. A slight increase in molecular weight and a monomodal distribution are expected.
Quantitative Data Summary
The efficiency of the modification depends on several factors, including the polymer type, solvent, base, and reactant stoichiometry. The following table summarizes typical parameters and expected outcomes.
| Polymer Type | Molar Ratio (Polymer-OH : Chol-CF : Base) | Solvent | Reaction Time (h) | Degree of Substitution (DS) | Reference |
| P(NIPAAm-co-DMAAm)-OH | 1 : 1.5 : 2 | THF | 24 | ~85-95% | [6][7] |
| Chitosan | Varies | Pyridine/DMF | 12-48 | 5-20% | [] |
| PDMMLA-COOH* | 1 : 1.2 : 1.2 | DCM | 4 | >95% | [13][14] |
| Poly(β-amino esters) | Varies | DMF | 24 | Not specified | [15] |
*Note: PDMMLA modification occurs on a carboxylic acid group via Steglich esterification, not with this compound, but is included to show comparable quantitative data for cholesterol grafting.[13][14]
Application Example: Drug Delivery via Self-Assembled Micelles
Cholesterol-modified amphiphilic polymers can self-assemble in aqueous environments to form core-shell micelles. The hydrophobic cholesterol moieties form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic polymer chains form the outer corona, ensuring stability in biological fluids. The cholesterol component can further enhance the delivery system's efficacy by promoting interaction with the lipid bilayers of cell membranes, facilitating cellular uptake through mechanisms like endocytosis.[4]
Mechanism of Cellular Uptake
Caption: Cellular uptake pathway for drug-loaded micelles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol-conjugated (bio)polymers via UV-vis traceable chemistry [advancedsciencenews.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 9. This compound | 7144-08-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. measurlabs.com [measurlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06033J [pubs.rsc.org]
- 14. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Cholesterol-End-Capped Polymers via Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cholesterol-end-capped polymers utilizing cholesteryl chloroformate. This method offers a robust strategy for introducing a terminal cholesterol moiety onto a polymer chain, thereby imparting amphiphilic properties suitable for a range of biomedical applications, most notably in the fields of drug delivery and gene therapy.[1][2][3] The inherent biocompatibility of cholesterol makes these polymers particularly attractive for in vivo applications.[4][5]
Introduction
Cholesterol-end-capped polymers are amphiphilic macromolecules consisting of a hydrophilic polymer chain and a hydrophobic cholesterol group at one end.[5][6] This architecture drives the self-assembly of the polymers in aqueous environments into various nanostructures, such as micelles and nanoparticles.[6][7][8] These self-assembled structures can encapsulate hydrophobic therapeutic agents, enhancing their solubility, stability, and enabling controlled release.[3][7][9]
One of the most common and effective methods for synthesizing these polymers is through the post-polymerization modification of a precursor polymer bearing a reactive terminal group, such as a hydroxyl (-OH) or an amine (-NH2), with this compound.[2][6][10] The reaction proceeds via a nucleophilic acyl substitution, forming a stable carbonate or carbamate (B1207046) linkage, respectively.[10]
Synthesis of Cholesterol-End-Capped Polymers
The general synthetic strategy involves the reaction of a polymer with a terminal nucleophilic group (e.g., hydroxyl or amine) with this compound in the presence of a base. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct.
Reaction with Hydroxyl-Terminated Polymers
The reaction between a hydroxyl-terminated polymer and this compound results in the formation of a carbonate linkage.[10] This is a widely used method for creating cholesterol-end-capped polymers.[6][10]
General Reaction Scheme:
Polymer-OH + this compound --(Base)--> Polymer-O-C(=O)-O-Cholesterol + Base·HCl
A notable example is the synthesis of cholesteryl end-capped poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) [Chol-P(NIPAAm-co-DMAAm)].[6][10] The precursor polymer with a terminal hydroxyl group is first synthesized, often using a chain transfer agent like 2-hydroxylethanethiol.[6][10]
Reaction with Amine-Terminated Polymers
Primary and secondary amines at the terminus of a polymer chain readily react with this compound to form a stable carbamate linkage.[10][] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[10]
General Reaction Scheme:
Polymer-NH2 + this compound --(Base)--> Polymer-NH-C(=O)-O-Cholesterol + Base·HCl
The efficiency of this reaction can be enhanced by the use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP).[12]
Experimental Protocols
Protocol 1: Synthesis of Cholesterol-End-Capped Poly(ethylene glycol) (Chol-PEG)
This protocol describes the synthesis of Chol-PEG from a hydroxyl-terminated poly(ethylene glycol).
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH)
-
This compound
-
Triethylamine (B128534) (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution (typically 1.5-2.0 equivalents with respect to mPEG-OH).
-
In a separate flask, dissolve this compound (typically 1.2-1.5 equivalents with respect to mPEG-OH) in anhydrous DCM.
-
Slowly add the this compound solution to the mPEG-OH solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product in cold diethyl ether or hexane.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
Purify the product by dialysis against deionized water for 2-3 days to remove unreacted starting materials and salts.
-
Lyophilize the dialyzed solution to obtain the pure Chol-PEG product as a white powder.
Protocol 2: Synthesis of Cholesterol-End-Capped Poly(amidoamine) (Chol-PAMAM)
This protocol details the end-capping of an amine-terminated PAMAM dendrimer.
Materials:
-
Amine-terminated PAMAM dendrimer
-
This compound
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve the PAMAM dendrimer in anhydrous DMF in a round-bottom flask.
-
Add DMAP (catalytic amount) and triethylamine (as a base) to the solution.
-
Dissolve this compound in anhydrous DMF.
-
Add the this compound solution dropwise to the PAMAM solution at room temperature while stirring.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by FT-IR to observe the formation of the carbamate linkage.
-
Upon completion, precipitate the product in a suitable non-solvent like acetone (B3395972) or diethyl ether.
-
Collect the product by centrifugation or filtration.
-
Purify the product by dialysis against a mixture of DMF and water, followed by dialysis against pure water.
-
Freeze-dry the purified solution to obtain the Chol-PAMAM product.
Characterization Data
The successful synthesis and characterization of cholesterol-end-capped polymers are confirmed through various analytical techniques. The following table summarizes typical characterization data for a synthesized cholesterol-end-capped polymer.
| Parameter | Technique | Typical Results | Reference |
| Confirmation of Synthesis | FT-IR Spectroscopy | Appearance of characteristic peaks for the carbonate or carbamate linkage. | [7] |
| ¹H NMR Spectroscopy | Appearance of characteristic peaks corresponding to the cholesterol moiety and the polymer backbone. | [7][8] | |
| Molecular Weight & Polydispersity | Gel Permeation Chromatography (GPC) | Mw = 33,233 - 89,088 g/mol , PDI = 1.25 - 1.55 | [7][8][9] |
| Self-Assembly Behavior | Dynamic Light Scattering (DLS) | Average diameter of micelles in the range of hundreds of nanometers. | [7][8] |
| Critical Micelle Concentration (CMC) | 2.53 × 10⁻⁴ to 4.33 × 10⁻⁴ mg/ml (determined by pyrene (B120774) probing). | [7][8][9] | |
| Drug Loading | UV-Vis Spectroscopy | Maximum drug loading ratio of 29.2% for quercetin. | [7][8][9] |
Visualizing the Process and Applications
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a cholesterol-end-capped polymer.
Caption: General workflow for polymer synthesis.
Self-Assembly and Drug Delivery Mechanism
Cholesterol-end-capped polymers, due to their amphiphilic nature, self-assemble into micelles in an aqueous environment. The hydrophobic cholesterol cores can encapsulate lipophilic drugs, while the hydrophilic polymer chains form a protective corona.
Caption: Self-assembly into a drug-loaded micelle.
These drug-loaded micelles can then be used for targeted drug delivery. The cholesterol component can facilitate interaction with cell membranes, potentially enhancing cellular uptake.[4][13]
Caption: Cellular uptake and intracellular drug release.
Conclusion
The functionalization of polymers with cholesterol using this compound is a versatile and effective strategy for creating amphiphilic macromolecules with significant potential in drug delivery and other biomedical applications. The protocols provided herein offer a foundation for researchers to synthesize and characterize these valuable materials. The ability of these polymers to self-assemble into stable, drug-loadable nanostructures makes them a promising platform for the development of advanced therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Self-assembly of cholesterol end-capped polymer micelles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 12. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. [PDF] Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Isolating Amines from Aqueous Solutions Using Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl chloroformate is a versatile reagent employed in organic synthesis for the derivatization of nucleophiles, particularly primary and secondary amines.[1][2] This reaction, proceeding through a nucleophilic acyl substitution, results in the formation of stable N-substituted cholesteryl carbamates.[1][3] The bulky, hydrophobic cholesterol moiety significantly alters the physical properties of the parent amine, rendering the resulting carbamate (B1207046) derivative significantly less soluble in aqueous media. This characteristic provides a straightforward and effective method for the isolation and identification of small quantities of amines from aqueous solutions, a technique particularly valuable in the degradative studies of natural products and for the characterization of biologically important amines.[1][2][4]
The reaction is typically rapid and proceeds with high efficiency, often yielding crystalline products that are easily purified.[2] The large increase in molecular weight upon derivatization is an additional advantage, facilitating the handling and characterization of otherwise volatile or low-molecular-weight amines.[2] Beyond simple isolation, the formation of cholesteryl carbamates has found applications in drug delivery systems, liquid crystals, and the synthesis of biocompatible materials.[1][][6][7]
Chemical Principles
The fundamental reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable carbamate linkage and generating hydrochloric acid as a byproduct. A base is typically added to the reaction mixture to neutralize the acid.[1]
General Reaction Scheme:
Experimental Protocols
Herein, we provide two detailed protocols for the derivatization and isolation of amines from aqueous solutions using this compound.
Protocol 1: Derivatization in a Biphasic Ether-Water System
This method is suitable for the rapid isolation of amines from dilute aqueous solutions.
Materials:
-
This compound
-
Diethyl ether
-
Aqueous solution of the amine (e.g., 1% w/v)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Acetone (B3395972) or 95% Ethanol for recrystallization
-
Standard laboratory glassware (separatory funnel, flasks, beakers)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution of this compound: Dissolve this compound in diethyl ether. A typical concentration is 2 grams in 100 mL of ether.
-
Reaction with Aqueous Amine: In a separatory funnel, combine the ethereal solution of this compound with the aqueous amine solution. Use a molar excess of the amine (approximately two mole equivalents relative to the this compound) to ensure complete reaction.
-
Reaction Progression: Shake the mixture vigorously. The heat of the reaction may be sufficient to cause the ether to reflux.[2] Continue shaking for a period of one hour.
-
Isolation of the Carbamate Derivative:
-
If the N-substituted cholesteryl carbamate is insoluble in ether, it will precipitate out of the organic layer. In this case, collect the solid product by filtration and wash it with fresh diethyl ether.[2]
-
If the carbamate derivative remains dissolved in the ether layer, separate the organic phase from the aqueous phase. Wash the ether solution with deionized water to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude N-substituted cholesteryl carbamate by recrystallization from a suitable solvent, such as acetone or 95% ethanol.[2]
Protocol 2: Derivatization in a Homogeneous Dichloromethane (B109758) System with a Catalyst
This protocol is advantageous for reactions requiring milder conditions and can be significantly faster with the use of a catalyst.
Materials:
-
This compound
-
Dichloromethane (DCM), HPLC grade
-
Amine
-
4-dimethylaminopyridine (DMAP) (catalyst)
-
Triethylamine (B128534) (base)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents) if necessary
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine in anhydrous dichloromethane. Place the flask in an ice-water bath to maintain a low temperature.
-
Addition of Base and Catalyst: Add triethylamine (as a base to neutralize HCl) and a catalytic amount of DMAP to the solution.[6]
-
Addition of this compound: While stirring vigorously, add a solution of this compound in dichloromethane dropwise to the reaction mixture over 30 minutes.[8]
-
Reaction Time: Allow the reaction to proceed for a specified time. The use of DMAP can reduce the reaction time from over 24 hours to approximately 12 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the reaction mixture with deionized water multiple times to remove water-soluble byproducts.[8]
-
Drying and Concentration: Collect the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[8]
Data Presentation
The following tables summarize quantitative data for the synthesis of various N-substituted cholesteryl carbamates.
Table 1: Physical Properties of N-Alkyl Cholesteryl Carbamates
| Amine | Derivative | Melting Point (°C) |
| Methylamine | N-Methyl Cholesteryl Carbamate | 164-165 |
| Dimethylamine | N,N-Dimethyl Cholesteryl Carbamate | 125-126 |
| Ethylamine | N-Ethyl Cholesteryl Carbamate | 136-137 |
| Diethylamine | N,N-Diethyl Cholesteryl Carbamate | 108-109 |
| n-Propylamine | N-n-Propyl Cholesteryl Carbamate | 115-116 |
| Isopropylamine | N-Isopropyl Cholesteryl Carbamate | 148-149 |
| n-Butylamine | N-n-Butyl Cholesteryl Carbamate | 111-112 |
| Benzylamine | N-Benzyl Cholesteryl Carbamate | 148 |
Data compiled from a 1953 study on the reaction of amines with this compound.[2]
Table 2: Reaction Yields for Cholesteryl Carbamate Synthesis with DMAP Catalyst
| Amine/Amide | Product | Yield (%) |
| Urea | Cholesteryl Carbamoyl Carbamate | 65 |
| Acetamide | Cholesteryl Acetyl Carbamate | 70 |
| Aniline | Cholesteryl Phenyl Carbamate | 75 |
| p-Methoxy Benzylamine | Cholesteryl (4-methoxybenzyl) Carbamate | 80 |
| Piperidine | Cholesteryl Piperidine-1-carboxylate | 90 |
Data from a study utilizing DMAP as a catalyst to reduce reaction times.[6]
Visualizations
Experimental Workflow for Amine Isolation
Caption: Workflow for isolating amines from aqueous solutions.
Reaction Mechanism Overview
Caption: Simplified mechanism of carbamate formation.
Conclusion
The derivatization of amines with this compound is a robust and effective method for their isolation from aqueous solutions. The procedure is characterized by high yields and the formation of stable, easily purifiable products. This technique is not only valuable for the qualitative identification of amines in complex mixtures but also serves as a foundational method for the synthesis of cholesterol-based compounds with applications in drug delivery and materials science. Researchers and drug development professionals can leverage this methodology for both analytical and synthetic purposes, benefiting from its simplicity and efficiency.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application of Cholesteryl Chloroformate in Methyl Methacrylate Polymerization: A Detailed Guide for Researchers
Introduction
Cholesteryl chloroformate is a versatile reagent in polymer chemistry, primarily utilized for the introduction of the cholesterol moiety into polymer structures. While not a direct initiator for the polymerization of methyl methacrylate (B99206) (MMA), it serves as a crucial building block for the synthesis of cholesterol-functionalized initiators and for the post-polymerization modification of poly(methyl methacrylate) (PMMA). These methods allow for the creation of cholesterol-terminated PMMA, a valuable material in biomedical research and drug development due to its biocompatibility and ability to interact with cell membranes.
This document provides detailed application notes and protocols for the two primary methods of incorporating cholesterol into PMMA using this compound:
-
Synthesis of a Cholesterol-Functionalized Initiator for Atom Transfer Radical Polymerization (ATRP) of MMA. This approach results in PMMA with a cholesterol group at the α-terminus.
-
Post-Polymerization Modification of Hydroxyl-Terminated PMMA. This method attaches a cholesterol group to the ω-terminus of the polymer chain.
Application Note 1: Synthesis of Cholesterol-Terminated PMMA via a Functionalized ATRP Initiator
This method involves a two-step process: first, the synthesis of a cholesterol-containing initiator, and second, the use of this initiator in the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2]
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of cholesterol-terminated PMMA via a functionalized ATRP initiator.
Experimental Protocols
Part 1: Synthesis of Cholesterol-Functionalized ATRP Initiator
This protocol describes the synthesis of 2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)oxy)ethyl 2-bromo-2-methylpropanoate.
-
Materials:
-
This compound (1.0 eq)
-
2-Hydroxyethyl 2-bromoisobutyrate (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
-
-
Procedure:
-
Dissolve this compound and 2-hydroxyethyl 2-bromoisobutyrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, wash the reaction mixture with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure cholesterol-functionalized ATRP initiator.
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.
-
Part 2: ATRP of Methyl Methacrylate
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Cholesterol-functionalized ATRP initiator (1.0 eq)
-
Copper(I) bromide (CuBr) (1.0 eq)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1.0 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a Schlenk flask, add CuBr and the cholesterol-functionalized ATRP initiator.
-
Seal the flask, and subject it to three cycles of vacuum and backfilling with nitrogen.
-
Add anhydrous toluene and deoxygenated PMDETA via a nitrogen-purged syringe.
-
Stir the mixture until a homogeneous catalyst complex is formed.
-
Add the inhibitor-free MMA to the flask.
-
Immerse the flask in a preheated oil bath at 70°C to start the polymerization.
-
Take aliquots at different time intervals to monitor monomer conversion by gravimetry or ¹H NMR.
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with toluene and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of cold methanol.
-
Filter and dry the resulting cholesterol-terminated PMMA under vacuum at 40°C.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Representative Data
The following table summarizes representative data for the ATRP of MMA using a cholesterol-functionalized initiator.
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Mw/Mn (PDI) |
| 1 | 50:1:1:1 | 4 | 65 | 5,800 | 1.15 |
| 2 | 100:1:1:1 | 6 | 72 | 10,500 | 1.18 |
| 3 | 200:1:1:1 | 8 | 78 | 21,200 | 1.22 |
Application Note 2: Post-Polymerization Modification of PMMA with this compound
This method is suitable for attaching a cholesterol moiety to the end of a pre-synthesized PMMA chain. It requires the initial synthesis of a hydroxyl-terminated PMMA, which is then reacted with this compound in an esterification reaction.[3]
Diagram of the Experimental Workflow
Caption: Workflow for the post-polymerization modification of PMMA with this compound.
Experimental Protocols
Part 1: Synthesis of Hydroxyl-Terminated PMMA (HO-PMMA)
This protocol describes the synthesis of PMMA with a terminal hydroxyl group using ATRP.
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) (1.0 eq)
-
Copper(I) bromide (CuBr) (1.0 eq)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1.0 eq)
-
Anhydrous Toluene
-
Methanol
-
-
Procedure:
-
Follow the procedure for ATRP of MMA as described in Application Note 1, Part 2, using HEBiB as the initiator.
-
The resulting polymer will have a hydroxyl group at the α-terminus.
-
Characterize the HO-PMMA by GPC and ¹H NMR to confirm the presence of the terminal hydroxyl group and to determine Mn, Mw, and PDI.
-
Part 2: Esterification of HO-PMMA with this compound
-
Materials:
-
Hydroxyl-terminated PMMA (HO-PMMA) (1.0 eq)
-
This compound (1.5 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
-
Procedure:
-
Dissolve HO-PMMA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Cool the mixture to 0°C and slowly add triethylamine.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Monitor the reaction by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the hydroxyl proton signal and the appearance of cholesterol proton signals.
-
Once the reaction is complete, concentrate the solution and precipitate the polymer in a large excess of cold methanol.
-
Filter the polymer and wash it with methanol to remove unreacted this compound and triethylamine hydrochloride.
-
Dry the final cholesterol-terminated PMMA under vacuum at 40°C.
-
Characterize the final product by ¹H NMR to confirm the attachment of the cholesterol moiety and by GPC to ensure no significant change in the molecular weight distribution.
-
Representative Characterization Data
The following table shows representative data for the synthesis and modification of hydroxyl-terminated PMMA.
| Polymer Sample | Mn (GPC, g/mol ) | Mw/Mn (PDI) | Functional Group Confirmation (¹H NMR) |
| HO-PMMA | 8,500 | 1.17 | Signal corresponding to the protons of the terminal -CH₂OH group is present. |
| Chol-PMMA | 8,900 | 1.19 | Appearance of characteristic signals for cholesterol protons and disappearance of the -CH₂OH signal. |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Methyl methacrylate is a flammable liquid and an irritant. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Copper salts and organic solvents should be handled with care, following standard laboratory safety procedures.
This compound is a key reagent for the synthesis of cholesterol-terminated poly(methyl methacrylate). The two primary methods, synthesis of a functionalized ATRP initiator and post-polymerization modification, offer versatile routes to these valuable biomaterials. The choice of method will depend on the desired location of the cholesterol moiety (α- or ω-terminus) and the specific requirements of the intended application. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to successfully synthesize and characterize these important polymers.
References
- 1. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 胆固醇甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]
Application Note & Protocol: Derivatization of Hydroxyl-Terminated Polymers with Cholesteryl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polymers with cholesterol is a key strategy in the development of advanced drug delivery systems (DDS). Cholesterol, an essential component of animal cell membranes, is utilized for its biocompatibility and its ability to interact with and integrate into lipid bilayers.[1][2] By conjugating cholesterol to the terminus of hydrophilic polymers, amphiphilic block copolymers are formed. These copolymers can self-assemble in aqueous environments to form nanostructures, such as micelles or nanoparticles, which serve as effective carriers for hydrophobic drugs.[3][4] This modification enhances cellular uptake, improves the stability of the nanocarrier, and can facilitate controlled drug release.[1][4] A common and effective method for this conjugation is the reaction of a hydroxyl-terminated polymer with cholesteryl chloroformate.[5][6]
Principle of the Reaction
The derivatization process involves an esterification reaction between the terminal hydroxyl group (-OH) of the polymer and the highly reactive chloroformate group (-O(C=O)Cl) of this compound.[5][6] The reaction, typically catalyzed by a tertiary amine base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of a stable carbonate linkage, covalently attaching the hydrophobic cholesterol moiety to the polymer chain.[5][7] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
Experimental Protocol: Synthesis of Cholesterol-Terminated Poly(ethylene glycol) (PEG-Chol)
This protocol provides a general method for the end-group functionalization of a hydroxyl-terminated polymer using poly(ethylene glycol) (PEG-OH) as an example.
1. Materials and Equipment
-
Reagents:
-
Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas supply
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., Schlenk line)
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
-
Characterization instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC) system
-
2. Synthesis Procedure
The overall workflow for the synthesis is outlined in the diagram below.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydroxyl-terminated polymer (e.g., PEG-OH, 1 equivalent) and the base (e.g., DMAP, 1.5 equivalents) in anhydrous DCM. Stir the mixture until all solids are fully dissolved.
-
Reaction: Dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the polymer solution using a syringe.
-
Incubation: Allow the reaction mixture to stir at room temperature for 24 to 48 hours under an inert atmosphere to ensure the reaction goes to completion.[7]
-
Purification:
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated solution into a large volume of cold diethyl ether with vigorous stirring to precipitate the polymer conjugate.
-
Isolate the white precipitate by centrifugation, decant the supernatant.
-
Repeat the dissolution-precipitation cycle two more times to remove unreacted starting materials and byproducts.
-
-
Isolation: Dry the final product under high vacuum or by lyophilization to obtain the cholesterol-derivatized polymer as a white powder.
Characterization and Data
The success of the conjugation is confirmed by ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
-
¹H NMR: The ¹H NMR spectrum of the final product will show the characteristic peaks of the polymer backbone (e.g., a strong singlet at ~3.64 ppm for PEG) alongside new peaks corresponding to the protons of the cholesterol moiety (typically in the 0.6-2.4 ppm range).[3] The degree of substitution can be calculated by comparing the integration of a characteristic polymer peak with a cholesterol peak.[3]
-
GPC: GPC analysis shows an increase in the molecular weight and a shift to a shorter retention time for the PEG-Chol conjugate compared to the original PEG-OH polymer, indicating the successful attachment of the bulky cholesterol group.
Table 1: Representative Characterization Data
| Polymer Sample | Mn ( g/mol ) | Mw/Mn (PDI) | Degree of Substitution (%) |
| PEG-OH (Initial) | 5,000 | 1.05 | N/A |
| PEG-Chol (Final) | 5,400 | 1.06 | > 95% |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index (PDI). Data is representative.
Applications in Drug Delivery
The introduction of a terminal cholesterol group transforms a hydrophilic polymer into an amphiphilic macromolecule. This structural change is the basis for its application in advanced drug delivery.
-
Self-Assembly: In water, the amphiphilic polymers spontaneously self-assemble into core-shell nanostructures, most commonly micelles. The hydrophobic cholesterol ends form the core, while the hydrophilic polymer chains (e.g., PEG) form the outer shell or corona.[8]
-
Drug Encapsulation: The hydrophobic core serves as a reservoir for poorly water-soluble drug molecules, effectively encapsulating them and improving their solubility in physiological fluids.[1][4]
-
Enhanced Circulation and Targeting: The hydrophilic shell provides a "stealth" effect, reducing clearance by the immune system and prolonging circulation time.[4] The cholesterol component can enhance interaction with cell membranes, potentially improving the cellular uptake of the encapsulated therapeutic agent.[1][9] This makes cholesterol-modified polymers a promising platform for developing targeted nanomedicines for cancer therapy and other applications.[4][10]
References
- 1. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery [mdpi.com]
- 5. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 6. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications | MDPI [mdpi.com]
- 7. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications | MDPI [mdpi.com]
- 8. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Inverse Gas Chromatography (IGC) with Cholesteryl-Functionalized Surfaces
Topic: Inverse Gas Chromatography Applications of Cholesteryl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Inverse Gas Chromatography (IGC) is a powerful analytical technique for characterizing the surface and bulk properties of solid materials.[1] In IGC, the material of interest is packed into a column and serves as the stationary phase. A known vapor-phase probe molecule is then injected into the column, and its retention time is measured.[1] This retention behavior provides detailed information about the physicochemical properties of the solid material, most notably its surface energy.
The use of a cholesteryl-functionalized stationary phase, synthesized via this compound, offers unique capabilities in pharmaceutical and materials science. Cholesterol and its derivatives are well-known for forming liquid crystal phases, which can provide high selectivity for separating structural isomers and complex molecules.[2][3] By immobilizing a cholesterol moiety onto a solid support, one creates a surface that can mimic biological membranes or exhibit unique anisotropic properties.[4] This is particularly relevant in drug development for understanding drug-carrier interactions, assessing the stability of amorphous phases, and characterizing the surface properties of active pharmaceutical ingredients (APIs) and excipients.[1][5][6]
Key Applications:
-
Surface Energy Profiling of APIs and Excipients: Determining the dispersive and specific components of surface free energy is a primary application of IGC.[7] A cholesteryl-functionalized phase can be used to probe the surface energy of pharmaceutical powders, which influences powder flow, agglomeration, and dissolution behavior.[6]
-
Characterization of Biomaterials and Drug Delivery Systems: The surface of the stationary phase can act as a simplified model for cell membranes.[4] This allows for the study of interactions between drugs and lipid-like surfaces, providing insights into drug permeability and bioavailability. This compound is a key reagent for modifying biomolecules and polymers to create such surfaces.[]
-
Polymorph and Amorphous Content Differentiation: Different polymorphic forms or batches of a drug can exhibit different surface properties. IGC using a selective cholesteryl phase can differentiate between crystalline and amorphous phases and quantify surface heterogeneity, which is critical for formulation stability.[1][6]
-
Assessing the Impact of Manufacturing Processes: Processes like milling can introduce surface defects and changes in the surface energy of pharmaceutical powders.[5] IGC can quantify these changes, helping to ensure batch-to-batch consistency and predict performance in downstream processes like dry powder inhalation.[6]
Experimental Protocols
A successful IGC experiment with a cholesteryl-functionalized surface involves two main stages: the preparation and validation of the stationary phase, followed by the IGC analysis itself.
Protocol 1: Synthesis of Cholesteryl-Functionalized Silica (B1680970) Stationary Phase
This protocol describes the chemical modification of a solid support (e.g., silica gel) using this compound to create a cholesteryl-carbonate bonded stationary phase.
Objective: To covalently bond a cholesteryl moiety to the surface of silica gel for use as an IGC stationary phase.
Materials:
-
Chromatographic grade silica gel (e.g., LiChrospher® Si 100, 5 µm)
-
Anhydrous toluene (B28343)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (base catalyst)
-
Methanol (B129727), Dichloromethane (B109758) (for washing)
-
Nitrogen or Argon gas supply
-
Soxhlet extraction apparatus
-
Rotary evaporator
Methodology:
-
Silica Activation: Dry the silica gel under vacuum at 150°C for 12 hours to remove physisorbed water and activate surface silanol (B1196071) groups.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, suspend the activated silica gel in anhydrous toluene.
-
Reagent Addition: Dissolve this compound in anhydrous toluene and add it to the silica suspension. Add a stoichiometric amount of an anhydrous base (e.g., pyridine) to catalyze the reaction and neutralize the HCl byproduct.[11]
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 24 hours with constant stirring. The reaction involves the nucleophilic attack of the surface silanol groups on the chloroformate, forming a stable carbonate linkage.[11]
-
Washing and Purification:
-
Cool the reaction mixture and filter the modified silica.
-
Wash the silica sequentially with toluene, dichloromethane, and methanol to remove unreacted reagents and byproducts.
-
Perform a thorough purification using a Soxhlet extractor with dichloromethane for 12 hours to ensure all non-covalently bound material is removed.
-
-
Drying and Storage: Dry the final cholesteryl-functionalized silica under vacuum at 60°C for 8 hours. Store in a desiccator until use.
Protocol 2: IGC Analysis for Surface Energy Determination
Objective: To determine the dispersive component of surface energy ($ \gamma_s^d $) of a pharmaceutical powder using the cholesteryl-functionalized stationary phase.
Materials:
-
Cholesteryl-functionalized silica (from Protocol 2.1)
-
Empty stainless steel or glass chromatography column (e.g., 30 cm length, 4 mm ID)
-
IGC instrument (e.g., Surface Measurement Systems iGC-SEA or similar)
-
Helium or Nitrogen carrier gas (high purity)
-
A series of n-alkane probe molecules (e.g., n-heptane, n-octane, n-nonane, n-decane) in the vapor phase.
-
The pharmaceutical powder to be analyzed (the "stationary phase" for this inverse experiment).
Methodology:
-
Column Packing: Carefully pack a chromatography column with the pharmaceutical powder of interest. Use gentle tapping and vacuum to ensure a uniform packing bed. The packing density should be consistent for comparative studies.
-
Column Conditioning: Install the column in the IGC instrument and condition it by purging with the carrier gas (e.g., Helium at 10 mL/min) at an elevated temperature (e.g., 100°C) for at least 2 hours to remove any adsorbed impurities.
-
IGC Measurement at Infinite Dilution:
-
Set the column temperature to the desired experimental temperature (e.g., 30°C).
-
Perform a series of pulse injections of the n-alkane probes at a concentration low enough to be in the "infinite dilution" region, where interactions are only between a single probe molecule and the surface.[1]
-
The instrument's detector (e.g., Flame Ionization Detector) will measure the retention time for each probe molecule.
-
-
Data Analysis:
-
The retention volume ($ V_N $) is calculated from the retention time.
-
The free energy of adsorption ($ \Delta G_A^0 $) for each n-alkane is calculated using the equation: $ \Delta G_A^0 = -RT \ln(V_N) + C $, where R is the gas constant, T is the absolute temperature, and C is a constant.
-
The dispersive component of the solid's surface energy ($ \gamma_s^d $) is determined from the slope of a plot of $ RT \ln(V_N) $ versus $ a(\gamma_l^d)^{1/2} $ (where
is the cross-sectional area of the probe molecule and $ \gamma_l^d $ is the dispersive surface energy of the liquid probe). This relationship is described by the Dorris-Gray equation.a
-
Data Presentation
Quantitative data from IGC experiments are typically summarized to compare the surface properties of different materials or the effect of processing.
Table 1: Dispersive Surface Energy of Pharmaceutical Powders at 30°C
| Material Sample | Process | Dispersive Surface Energy ($ \gamma_s^d $) [mJ/m²] | Specific Surface Area (BET) [m²/g] |
| Paracetamol (Batch A) | Unmilled | 45.2 ± 1.1 | 0.5 |
| Paracetamol (Batch B) | Milled | 58.6 ± 1.5 | 2.3 |
| Lactose Monohydrate | As-received | 42.8 ± 0.9 | 0.3 |
| D-Mannitol | Spray-dried | 51.5 ± 1.3 | 0.8 |
Note: Data are representative examples based on typical values found in pharmaceutical IGC studies.[5][12]
Visualizations (Diagrams)
Diagrams help visualize the experimental workflow and the underlying chemical principles.
Caption: Workflow for preparing a cholesteryl stationary phase and its use in IGC.
Caption: Logical relationship between a manufacturing process (milling) and its measurable impact.
References
- 1. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 2. Liquid Crystals as Stationary Phases in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesteric bonded stationary phases for high-performance liquid chromatography: synthesis, physicochemical characterization, and chromatographic behavior of a phospho-cholesteric bonded support. A new way to mimic drug/membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Inverse Gas Chromatography and its Development as a Tool to Characterize Anisotropic Surface Properties of Pharmaceutical Solids [jstage.jst.go.jp]
- 6. Surface Energy Determined by Inverse Gas Chromatography as a Tool to Investigate Particulate Interactions in Dry Powder Inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 胆固醇甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Cholesterol-Functionalized Cyclic Carbonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cholesterol-functionalized cyclic carbonates, which are valuable monomers for the creation of biocompatible and biodegradable polymers. Such polymers have significant potential in drug delivery systems, leveraging the unique properties of cholesterol to enhance cellular uptake and interaction with cell membranes. The following protocols are based on a straightforward and efficient two-step synthesis of a cholesterol-functionalized 8-membered cyclic carbonate (Chol-8m).
I. Overview of the Synthesis
The synthesis of the cholesterol-functionalized 8-membered cyclic carbonate is a two-step process.[1] The first step involves the reaction of diethanolamine (B148213) (DEA) with cholesteryl chloroformate to produce a cholesterol-functionalized diol. The second step is an intramolecular cyclization of the diol to form the target 8-membered cyclic carbonate monomer. This method is advantageous due to its efficiency and the commercial availability of the starting materials.[1]
A key feature of this synthetic approach is the chemoselective reaction of the amine group in diethanolamine with this compound in the presence of unprotected hydroxyl groups, which simplifies the overall process by avoiding protection and deprotection steps.[1] The subsequent ring-opening polymerization of this monomer can be used to create well-defined amphiphilic diblock copolymers, for example with polyethylene (B3416737) glycol (PEG), which can self-assemble into various nanostructures suitable for biomedical applications.[1][2][3][4]
II. Experimental Protocols
A. Materials and Equipment
Materials:
-
Diethanolamine (DEA)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
-
NMR spectrometer for characterization
-
Mass spectrometer for characterization
B. Synthesis of Cholesterol-Functionalized Diol (Intermediate 1)
This first step involves the nucleophilic substitution of the chloroformate group on cholesterol with the amine group of diethanolamine.
-
In a round-bottom flask, dissolve diethanolamine (DEA) and sodium carbonate (Na₂CO₃) in a solvent mixture of tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of commercially available this compound in THF to the cooled DEA solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for a specified time to ensure complete reaction.
-
After the reaction is complete, perform a liquid-liquid extraction to isolate the cholesterol-functionalized diol. Use a suitable organic solvent like dichloromethane (DCM).
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude cholesterol-functionalized diol.
C. Synthesis of Cholesterol-Functionalized 8-Membered Cyclic Carbonate (Chol-8m)
This second step involves an intramolecular cyclization of the diol intermediate to form the cyclic carbonate monomer.
-
The cholesterol-functionalized diol obtained from the previous step is used directly for the cyclization reaction.
-
The cyclization is typically carried out using a suitable cyclizing agent and catalyst.
-
The purification of the final product, the cholesterol-functionalized cyclic carbonate monomer, can be achieved through recrystallization.
-
A reported method for purification involves using a dichloromethane (DCM) and diethyl ether mixture (1:1 by volume) to yield shiny, flaky crystals of the polymerizable-grade monomer.[1]
III. Quantitative Data
The following table summarizes the reported yield for the synthesis of the cholesterol-functionalized cyclic carbonate monomer.
| Product | Overall Yield | Purification Method | Reference |
| Cholesterol-functionalized 8-membered cyclic carbonate (Chol-8m) | ≈ 74% | Recrystallization (DCM/diethyl ether) | [1] |
IV. Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis process for the cholesterol-functionalized cyclic carbonate.
Caption: Two-step synthesis of cholesterol-functionalized cyclic carbonate.
V. Applications in Drug Delivery
Cholesterol is a crucial component of animal cell membranes, and its incorporation into drug delivery systems can enhance biocompatibility and cellular uptake.[5][6][7] The synthesized cholesterol-functionalized cyclic carbonate monomers can be polymerized, often with hydrophilic blocks like PEG, to form amphiphilic block copolymers.[1] These copolymers self-assemble in aqueous environments to form nanostructures such as micelles and polymersomes, which can encapsulate hydrophobic drugs.[1][7]
The presence of cholesterol in these nanocarriers can:
-
Improve stability: Cholesterol can increase the stability of liposomes and other nanoparticle formulations.[1]
-
Enhance drug loading: The hydrophobic cholesterol moiety can serve as an anchor for encapsulating hydrophobic therapeutic agents.[1]
-
Facilitate cellular uptake: The structural similarity of cholesterol to membrane components can promote interaction with and penetration of cell membranes.[5][6]
These properties make cholesterol-functionalized polymers promising materials for the development of advanced drug delivery systems for various therapeutic areas, including cancer therapy.[6][7]
VI. Experimental Workflow
The following diagram outlines the general workflow from monomer synthesis to the formation of drug-loaded nanocarriers.
Caption: Workflow for developing cholesterol-based drug delivery systems.
References
- 1. Cholesterol functionalized aliphatic N-substituted 8-membered cyclic carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol functionalized aliphatic N-substituted 8-membered cyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cholesterol Functionalized Aliphatic N-Substituted 8 Membered Cyclic Carbonate | NIST [nist.gov]
- 4. Cholesterol functionalized aliphatic: N -substituted 8-membered cyclic carbonate for Polymer Chemistry - IBM Research [research.ibm.com]
- 5. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Cholesterol-Functionalized Cyclodextrin Nanosponges for Enhanced Drug Delivery in Cancer Cells [mdpi.com]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of cholesteryl chloroformate during reactions.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of cholesteryl chloroformate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is a derivative of cholesterol used in organic synthesis, particularly for creating cholesteryl esters and carbamates.[1][] Its chloroformate group (-O-CO-Cl) is highly electrophilic, making it extremely reactive towards nucleophiles, especially water. When exposed to moisture, it undergoes rapid hydrolysis to form cholesterol, carbon dioxide, and hydrochloric acid (HCl), rendering it inactive for the desired reaction.[3]
Q2: How can I visually detect if my this compound has hydrolyzed?
A pure sample of this compound is typically a white to off-white crystalline solid.[1] Hydrolysis byproducts, primarily cholesterol, may not significantly alter the appearance. The most reliable way to assess purity is through analytical techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of cholesterol.
Q3: What are the ideal storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dry place, away from light and moisture.[1] Storage at 2°C - 8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended.[4]
Q4: Which solvents are recommended for reactions with this compound?
Anhydrous aprotic solvents are essential to prevent hydrolysis.[5] Protic solvents like water, methanol, and ethanol (B145695) should be strictly avoided as they can react with the chloroformate group.[5]
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This section provides solutions to common problems encountered when using this compound.
Issue 1: Low or No Product Yield, Suspected Hydrolysis
-
Possible Cause: Introduction of moisture into the reaction vessel.
-
Solution: Implement a rigorous anhydrous reaction setup.
-
Glassware: Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at >120°C for several hours and allow to cool in a desiccator over a drying agent like anhydrous calcium sulfate (B86663) (Drierite®) or phosphorus pentoxide.
-
Atmosphere: Assemble the glassware while still warm and immediately purge the system with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment using a balloon or a bubbler system.
-
Reagents & Solvents: Use freshly opened, anhydrous grade solvents. Solvents can also be dried using standard laboratory procedures (e.g., distillation over sodium/benzophenone for THF or over calcium hydride for dichloromethane). Ensure all other reagents, such as amines or alcohols, are also anhydrous.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause 1: Reaction with protic solvents. Chloroformates react with alcohols to form carbonates.
-
Solution: As detailed above, use only anhydrous aprotic solvents. The table below summarizes the suitability of common solvents.
-
Possible Cause 2: In situ generation of HCl from hydrolysis catalyzes side reactions.
-
Solution: Add an acid scavenger to the reaction mixture. A non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause: Presence of cholesterol byproduct from hydrolysis, which has similar solubility to many cholesteryl derivatives.
-
Solution:
-
Workup: After the reaction, quench the mixture and wash it multiple times with water to remove any water-soluble impurities and the hydrochloride salt of the base.[6]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7]
-
Purification: If cholesterol is still present, purification via column chromatography on silica (B1680970) gel is typically effective.[7] A solvent system such as a methanol/chloroform or ethyl acetate/hexane mixture can be used to separate the desired product from the more polar cholesterol. Recrystallization can also be an effective final purification step.[6]
-
Data Presentation
Table 1: Solvent Suitability for this compound Reactions
| Solvent Type | Examples | Suitability | Rationale |
| Polar Aprotic | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetone, Toluene | Highly Recommended | Solubilizes this compound without reacting. Does not participate in hydrogen bonding, keeping nucleophiles reactive.[5][8] |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Avoid | Reacts with the chloroformate group, causing hydrolysis or forming carbonate byproducts.[5][8] |
| Nonpolar Aprotic | Hexane, Benzene | Can be used | Solubilizes the reagent, but may be less effective at dissolving polar starting materials or intermediates. |
Table 2: General Hydrolysis Rate of Chloroformates
| Chloroformate Type | Relative Hydrolysis Rate in Water | Note |
| Lower Alkyl (e.g., Methyl, Ethyl) | Faster | Hydrolyze rapidly at room temperature.[9] |
| Higher Alkyl / Aromatic | Slower | Hydrolyze more slowly at room temperature.[9] |
| Cholesteryl (Bulky Alkyl) | Expected to be slower than small alkyls | The large steroidal backbone provides steric hindrance, but the compound is still highly moisture-sensitive.[1] |
Experimental Protocols
Protocol: General Procedure for the Synthesis of a Cholesteryl Carbamate under Anhydrous Conditions
This protocol is adapted from a procedure for reacting this compound with an amine.[6][7]
-
Preparation: Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool it under a stream of dry nitrogen.
-
Reagent Setup: Fit the flask with a rubber septum and a nitrogen inlet. Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) and add it to the flask via syringe.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Chloroformate: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Slowly add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump or a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with water (3x). Collect the organic layer.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/THF).[6]
Visualizations
Caption: The hydrolysis reaction of this compound.
Caption: Experimental workflow for preventing hydrolysis.
Caption: Troubleshooting logic for hydrolysis-related issues.
References
- 1. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Cholesterol chloroformate | 7144-08-3 | FC14186 [biosynth.com]
- 5. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholesteryl Carbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cholesteryl carbamates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cholesteryl carbamates, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of cholesteryl carbamate (B1207046) consistently low?
Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures.
-
Sub-optimal Nucleophile: The nature of the amine used significantly impacts the reaction yield. Secondary aliphatic amines and hydrazine-based compounds tend to give the highest yields.[1][2] Aromatic amines or sterically hindered amines may exhibit lower reactivity.
-
Inadequate Catalyst: The absence or insufficient amount of a catalyst can lead to slow and incomplete reactions. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has been shown to significantly reduce reaction times from over 24 hours to 8-12 hours and improve yields.[1][2]
-
Moisture Contamination: Cholesteryl chloroformate is sensitive to moisture. The presence of water in the solvent or on the glassware can lead to its decomposition, reducing the amount available to react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]
-
Improper Temperature Control: While the reaction is often initiated at 0°C, it typically needs to be brought to room temperature to proceed to completion.[1][4] Maintaining the reaction at a low temperature for too long may result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to side reactions.[5]
Q2: My reaction is very slow, taking more than 24 hours. How can I speed it up?
Prolonged reaction times are a common issue in cholesteryl carbamate synthesis.
-
Catalyst Addition: The most effective way to accelerate the reaction is by using a nucleophilic catalyst. DMAP is a highly effective catalyst for this reaction as it forms a more reactive acyl pyridinium (B92312) intermediate.[1][2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (B109758) (DCM) is a commonly used solvent that generally provides good results.[1] Tetrahydrofuran (THF) is another suitable option.[6]
-
Temperature Adjustment: The reaction is typically started at 0°C to control the initial exothermic reaction, especially during the addition of this compound. After the initial addition, allowing the reaction to warm to room temperature is crucial for it to proceed at a reasonable rate.[1][4]
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired product.
-
Symmetrical Urea Formation: If there is any moisture present, the chloroformate can react with it to form an unstable carbamic acid, which can decompose to an amine and carbon dioxide. This amine can then react with another chloroformate molecule to form a symmetrical urea. To avoid this, it is critical to maintain strict anhydrous conditions.[3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and amine in the final mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to ensure the reaction has gone to completion.[1]
-
Side Reactions with the Amine: If the amine has other nucleophilic functional groups, these may also react with the this compound. Protecting these groups before the reaction may be necessary.
Q4: How do I effectively purify my synthesized cholesteryl carbamate?
Proper purification is critical to obtaining a high-purity final product.
-
Column Chromatography: The most common method for purifying cholesteryl carbamates is column chromatography using silica (B1680970) gel.[1]
-
Solvent System: A mixture of methanol (B129727) and chloroform (B151607) is often used as the eluent. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from impurities.[1]
-
Work-up Procedure: Before chromatography, a standard aqueous work-up is typically performed to remove the base (e.g., triethylamine (B128534) hydrochloride) and any other water-soluble impurities. This involves washing the organic layer with water or a dilute acid solution.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of cholesteryl carbamates from this compound?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate linkage.[6]
Q2: What is the role of a base, such as triethylamine or pyridine, in this reaction?
The reaction of an amine with this compound produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it is formed.[1][7] This prevents the protonation of the amine reactant, which would render it non-nucleophilic and unable to react.
Q3: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Data Presentation
Table 1: Effect of Amine Nucleophile on Reaction Yield
| Amine Type | Example | Reported Yield Range | Reference |
| Secondary Aliphatic | Piperidine | High | [1][2] |
| Hydrazine-based | Thiocarbazide | High | [1][2] |
| Primary Aromatic | Aniline | Moderate to Good | [1] |
| Amide | Urea | Good | [1] |
Table 2: Optimization of Reaction Time with Catalyst
| Catalyst | Reaction Time | Reference |
| None | > 24 hours | [1][2] |
| DMAP (0.1 eq.) | 8 - 12 hours | [1][2] |
Experimental Protocols
Detailed Methodology for Cholesteryl Carbamate Synthesis
This protocol is a general guideline and may require optimization for specific amines.
-
Reactant Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) in dry dichloromethane (DCM).
-
Initial Cooling: Cool the flask to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the amine solution.
-
This compound Addition: In a separate flask, prepare a solution of this compound (1 equivalent) in dry DCM. Add this solution dropwise to the amine solution over a period of 1 hour, maintaining the temperature at 0°C.
-
Stirring at 0°C: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.[1]
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.
-
Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-12 hours, monitoring the reaction progress by TLC.[1]
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a methanol/chloroform eluent system to yield the pure cholesteryl carbamate.[1]
Visualizations
References
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Synthesis of Cholesteryl Chloroformate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cholesteryl chloroformate derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form a cholesteryl carbamate (B1207046) derivative is very slow, often taking over 24 hours. How can I speed it up?
A1: Extended reaction times are a common issue in the synthesis of cholesteryl carbamate derivatives.[1] A highly effective method to accelerate the reaction is to use a catalyst. 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly reduce reaction times, in some cases from 24 hours to 12 hours, while also improving yields.[1] DMAP acts as a nucleophilic catalyst, activating the this compound by forming a more reactive acyl pyridinium (B92312) intermediate.[1]
Q2: The yield of my cholesteryl carbamate derivative is consistently low. What factors could be contributing to this, and how can I improve it?
A2: Low yields can be attributed to several factors, including the nature of the nucleophile, reaction conditions, and the presence of moisture. Here are key strategies to improve your yield:
-
Catalyst Usage: As mentioned above, using a catalyst like DMAP can significantly increase the yield, with reported yields improving from 60-70% to 70-90% in some cases.[1]
-
Nucleophile Reactivity: The electronic and steric properties of your amine or other nucleophile play a crucial role. Aliphatic amines, particularly secondary amines like piperidine, tend to give the highest yields due to a good balance of nucleophilicity and steric accessibility.[1] In contrast, amides may exhibit lower reactivity due to the electron-withdrawing nature of the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen atom.[1] Aromatic amines with electron-donating groups (e.g., p-methoxybenzyl amine) show higher reactivity than those with electron-withdrawing groups.[1]
-
Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze.[2] Ensure that your solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., under nitrogen or argon).
-
Base Selection: The reaction of this compound with amines produces hydrochloric acid (HCl) as a byproduct.[3] It is crucial to use a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the HCl and drive the reaction to completion.[3]
-
Molar Ratio: Using an appropriate molar ratio of reactants is important. A 1:1 molar ratio of the amine to this compound is a common starting point.[1] For reactions with diamines where monosubstitution is desired, a large excess of the diamine can be used.[4]
Q3: I am observing side reactions in my synthesis. What are the likely byproducts and how can I minimize them?
A3: While the provided search results focus more on yield improvement, potential side reactions in carbamate synthesis can include the formation of ureas from the reaction of the amine with any formed isocyanate (from thermal decomposition of the chloroformate, though less common under mild conditions), or double addition to primary amines. To minimize side reactions:
-
Control Reaction Temperature: Running the reaction at a controlled temperature, such as 0 °C to room temperature, can help minimize the formation of thermal decomposition byproducts.[4]
-
Optimize Reagent Addition: Slow, dropwise addition of the this compound to the amine solution can help prevent localized high concentrations and potential side reactions.
-
Purification: Proper purification techniques, such as crystallization or column chromatography, are essential to remove any unreacted starting materials and byproducts.[5]
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a moisture-sensitive and corrosive solid.[2][6] Proper handling and storage are critical to maintain its reactivity and for safety.
-
Storage: Store in a cool, dry place, away from light and moisture.[2] A storage temperature of 2°C - 8°C is often recommended.[7]
-
Handling: Handle under anhydrous conditions, for example, in a glovebox or under an inert atmosphere.[2] Avoid inhalation of dust and contact with skin and eyes.[2] Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[8]
-
Incompatibility: It is incompatible with strong bases and strong oxidizing agents.[6]
Data Presentation
Table 1: Influence of Nucleophile on the Yield of Cholesteryl Carbamate Derivatives
| Nucleophile Class | Specific Reactant | Yield (%) | Reference |
| Amides | Urea | 70-90% (with DMAP) | [1] |
| Acetamide | Moderate Reactivity | [1] | |
| Acrylamide | Moderate Reactivity | [1] | |
| Thiocarbazides | Thiocarbazide | Good to Excellent | [1] |
| 4-Methylthiosemicarbazide | Good to Excellent | [1] | |
| Aromatic Amines | Aniline | Lower Reactivity | [1] |
| p-Methoxybenzyl amine | Higher than Aniline | [1] | |
| 4-Amino-quinaldine | Good to Excellent | [1] | |
| Aliphatic Amines | Primary Amine | ~80% | [1] |
| Secondary Amine (Piperidine) | Highest Yield (~90%) | [1] |
Experimental Protocols
General Procedure for the Synthesis of Cholesteryl Carbamate Derivatives using DMAP as a Catalyst
This protocol is adapted from a reported efficient synthesis of novel cholesteryl carbamate derivatives.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve the amine-containing reactant (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, catalytic amount) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Addition of this compound: To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water to remove any water-soluble byproducts and the catalyst.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure cholesteryl carbamate derivative.
Visualizations
Caption: Reaction scheme for cholesteryl carbamate synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Cholesterol chloroformate | 7144-08-3 | FC14186 [biosynth.com]
- 8. This compound 95 7144-08-3 [sigmaaldrich.com]
Technical Support Center: DMAP Catalysis in Cholesteryl Chloroformate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Dimethylaminopyridine (DMAP) as a catalyst in reactions involving cholesteryl chloroformate.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: DMAP can degrade upon prolonged exposure to air and moisture. 2. Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze, rendering it inactive.[1] 3. Insufficient Catalyst: The amount of DMAP may not be optimal for the reaction scale. 4. Steric Hindrance: The nucleophile (amine or alcohol) may be sterically hindered, slowing down the reaction. | 1. Use fresh, high-purity DMAP. Store it in a desiccator. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. The typical catalytic amount is 0.1 equivalents.[2] Optimization may be required for specific substrates. 4. Increase reaction time or consider a higher reaction temperature. Ensure efficient stirring. |
| Reaction Appears Stalled (No Further Conversion) | 1. Catalyst Inhibition: Acidic byproducts (HCl) can protonate and deactivate the DMAP catalyst. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Include a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the HCl formed during the reaction.[3] 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature (e.g., dry Dichloromethane (DCM)).[2] |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. DMAP/DMAP·HCl Contamination: DMAP and its hydrochloride salt can be difficult to remove. 3. Byproducts from Side Reactions: Potential for side reactions if the nucleophile has multiple reactive sites. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic DMAP into the aqueous phase.[4] 3. Use protecting groups for other reactive functional groups on the nucleophile. Purification by column chromatography is often necessary. |
| Reaction Mixture Turns Dark Brown/Black | Possible Catalyst Degradation or Side Reactions: This can sometimes occur, especially at elevated temperatures or with certain substrates, and may indicate complex side reactions.[5] | While a color change is not always indicative of failure, monitor the reaction closely by TLC to ensure the desired product is forming. If significant decomposition is suspected, consider running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMAP in reactions with this compound?
A1: DMAP acts as a highly efficient nucleophilic catalyst.[6] It accelerates the reaction of this compound with nucleophiles, such as amines and alcohols, to form cholesteryl carbamates and carbonates, respectively.
Q2: How does DMAP catalyze the reaction?
A2: DMAP attacks the electrophilic carbonyl carbon of this compound to form a highly reactive N-cholesteryloxycarbonyl-4-dimethylaminopyridinium salt intermediate.[2] This intermediate is a much more potent acylating agent than this compound itself. The nucleophile (e.g., an amine or alcohol) then readily attacks this intermediate, leading to the formation of the desired product and the regeneration of the DMAP catalyst.
Q3: What are the main advantages of using DMAP as a catalyst in these reactions?
A3: The primary advantages include a significant reduction in reaction time, often from over 24 hours to 8-12 hours, and the ability to achieve high yields (typically 70-90%) under mild reaction conditions.[2][7]
Q4: Can I use other bases instead of DMAP?
A4: While other bases like pyridine or triethylamine can be used as acid scavengers to neutralize the HCl byproduct, they are significantly less effective as nucleophilic catalysts compared to DMAP.[3][6] DMAP's catalytic activity is substantially higher, leading to faster reactions and better yields.
Q5: How do I remove DMAP from my reaction mixture after the reaction is complete?
A5: DMAP is a basic compound. A common and effective method for its removal is to perform an acidic wash during the work-up. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or 0.5 N HCl), the DMAP will be protonated to form a water-soluble salt (DMAP·HCl), which will then partition into the aqueous layer and can be separated.[4][8]
Q6: Is it necessary to use an inert atmosphere for these reactions?
A6: Yes, it is highly recommended. This compound is sensitive to moisture and can readily hydrolyze.[1] Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents will prevent this side reaction and ensure higher yields of the desired product.
Quantitative Data Summary
The use of DMAP as a catalyst has a pronounced effect on both the reaction time and the final product yield in the synthesis of cholesteryl carbamates from this compound.
| Reaction Condition | Reaction Time | Product Yield | Reference |
| Without DMAP Catalyst | > 24 hours | 60-70% | [2] |
| With DMAP Catalyst | 8-12 hours | 70-90% | [2] |
Experimental Protocols
General Protocol for the DMAP-Catalyzed Synthesis of Cholesteryl Carbamates
This protocol outlines a general procedure for the reaction of this compound with an amine in the presence of DMAP.
Materials:
-
This compound (1 equivalent)
-
Amine (1 equivalent)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 1 hour.
-
Initial Stirring: Stir the reaction mixture at 0°C for an additional 30 minutes.
-
Addition of DMAP: Add DMAP (0.1 equivalents) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the this compound starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Visualizations
References
- 1. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects on Cholesteryl Chloroformate Reaction Rates
Welcome to the technical support center for experiments involving cholesteryl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions regarding the impact of solvents on reaction rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the common causes?
A1: Low yields in reactions with this compound are frequently due to its high reactivity and sensitivity to moisture. The primary cause is often the premature solvolysis of the chloroformate group by water or other nucleophilic solvents.[1] To mitigate this, ensure that all glassware is thoroughly dried, and use anhydrous solvents.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent itself is also critical; aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred to minimize solvent-induced decomposition.[1]
Q2: How does the choice of solvent affect the rate of my reaction?
A2: The solvent plays a crucial role in determining the reaction rate by influencing the reaction mechanism.[1] For chloroformate esters, two primary pathways are considered: a bimolecular addition-elimination mechanism and a unimolecular ionization (S_N1-type) mechanism.[1]
-
Nucleophilic Solvents (e.g., alcohols, water) tend to favor the bimolecular pathway, where the solvent molecule itself acts as a nucleophile.
-
Highly Ionizing, Non-nucleophilic Solvents (e.g., fluoroalcohols like TFE and HFIP) can promote the unimolecular pathway by stabilizing the formation of a carbocation intermediate.[2]
Polar aprotic solvents can stabilize the transition state of nucleophilic substitution reactions, potentially increasing the reaction rate.[1]
Q3: Can I use a catalyst to speed up my reaction?
A3: Yes, for reactions involving the formation of carbamates from this compound and amines, a catalyst can significantly increase the reaction rate. 4-Dimethylaminopyridine (DMAP) is a commonly used and effective catalyst for this purpose. Its addition can reduce reaction times substantially, in some cases from 24 hours to 12 hours, while maintaining high yields.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is slow or incomplete | Insufficiently reactive nucleophile. | Consider using a more nucleophilic reagent or adding a catalyst such as DMAP for amine reactions. |
| Steric hindrance from the bulky cholesteryl group. | Gentle heating may be required, but monitor for decomposition. Ensure optimal solvent choice to facilitate the reaction. | |
| Low solubility of reactants. | Choose a solvent in which all reactants are fully soluble. A solvent mixture may be necessary in some cases. | |
| Formation of multiple products | Solvolysis of this compound by trace amounts of water or a nucleophilic solvent. | Use anhydrous solvents and perform the reaction under an inert atmosphere. Select a non-nucleophilic solvent if the desired reaction is with a specific reagent.[1] |
| Side reactions of the nucleophile. | Adjust reaction conditions (e.g., temperature, concentration) to favor the desired reaction pathway. | |
| Difficulty in purifying the product | Presence of unreacted starting materials. | Ensure the reaction has gone to completion using TLC. If necessary, use an excess of the less expensive reagent to drive the reaction to completion. |
| Byproducts from side reactions. | Employ appropriate purification techniques such as column chromatography, recrystallization, or washing with dilute acidic or basic solutions to remove impurities. |
Data Presentation
Table 1: Representative First-Order Rate Constants (k x 10-5 s-1) for the Solvolysis of Various Chloroformates at 25°C
| Solvent | Allyl Chloroformate | Vinyl Chloroformate | Phenyl Chloroformate | Benzyl Chloroformate |
| 100% Ethanol | 11.1 | 742 | 260 | 5.16 |
| 90% Ethanol | 14.7 | 1252 | 503 | 17.7 |
| 100% Methanol | 28.4 | 2331 | 1290 | 38.4 |
| 97% TFE | 0.083 | 4.39 | 1.17 | 3.33 |
| 90% TFE | 0.27 | 11.7 | 4.49 | 10.8 |
| 70% TFE | 0.98 | 48.7 | 24.5 | 29.8 |
Data compiled from studies on various chloroformates to illustrate solvent effects.[3] TFE = 2,2,2-Trifluoroethanol.
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of this compound: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred amine solution at room temperature or 0°C, depending on the reactivity of the amine.
-
Catalyst (Optional): If the reaction is slow, add a catalytic amount of DMAP.
-
Monitoring: Monitor the reaction progress by TLC until the this compound is consumed.
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (to remove excess amine and DMAP), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Kinetic Measurements of Solvolysis by Titration
This method is suitable for tracking the production of HCl during the solvolysis of this compound.
-
Solvent Preparation: Prepare the desired solvent or solvent mixture and bring it to the desired reaction temperature in a thermostatted bath.
-
Stock Solution: Prepare a stock solution of this compound in a small amount of a suitable inert solvent (e.g., acetone).
-
Initiation: Initiate the reaction by injecting a small, known volume of the this compound stock solution into the thermostatted solvent with vigorous stirring.
-
Aliquots and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold, immiscible solvent.
-
Titration: Determine the amount of HCl produced in each quenched aliquot by titrating with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: Calculate the concentration of unreacted this compound at each time point. The first-order rate constant (k) can be determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time.
Visualizations
Caption: Dual reaction pathways for chloroformate solvolysis.
Caption: General experimental workflow for synthesis.
Caption: Logic diagram for solvent selection.
References
Technical Support Center: Purification of Cholesteryl Chloroformate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of cholesteryl chloroformate reaction products, primarily focusing on cholesteryl carbamates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Low or Broad Melting Point of the Purified Product
A low and broad melting point is a primary indicator of impurities.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Presence of Unreacted Starting Materials (e.g., amine, cholesterol) - Perform Thin-Layer Chromatography (TLC) to identify the presence of starting materials. Unreacted cholesterol will typically have a lower Rf value than the cholesteryl carbamate (B1207046) product. - If starting materials are present, re-purify the product using column chromatography or perform a second recrystallization. Residual Solvent - Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent from the purification process. Gentle heating under vacuum can aid this process. Presence of Other Impurities - If TLC analysis reveals multiple impurity spots, column chromatography is the most effective method for separating multiple components. Optimize the solvent system for better separation.
Issue 2: Presence of Starting Material (e.g., Cholesterol) on TLC Plate After Purification
This indicates an incomplete or inefficient purification process.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Incomplete Separation During Column Chromatography - Optimize the eluent system for column chromatography. A less polar solvent system will increase the retention of more polar impurities like cholesterol on the silica (B1680970) gel, allowing for better separation from the less polar product.[1] - Ensure the column is not overloaded with the crude product. Inefficient Recrystallization - Use the minimal amount of hot solvent required to dissolve the crude product. Using excess solvent will reduce the yield and may not effectively remove all impurities.[1] - Consider a second recrystallization step if impurities persist.
Issue 3: Low Yield of Purified Product
Low recovery of the desired compound can occur at various stages of the purification process.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Product Loss During Recrystallization - Avoid using an excessive volume of solvent for recrystallization. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[1] Incomplete Elution from Chromatography Column - After the main product fractions have been collected, flush the column with a more polar solvent to ensure all of the product has been eluted. Monitor the fractions using TLC.[1] Multiple Purification Steps - Each purification step will inevitably lead to some product loss. If possible, optimize a single purification method to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound reaction products?
A1: The most common purification techniques are column chromatography over silica gel and recrystallization.[2] An initial work-up procedure involving extraction and washing is also crucial to remove water-soluble byproducts and excess reagents.[3]
Q2: How do I choose a suitable solvent system for column chromatography?
A2: The ideal solvent system should provide good separation between your desired product and any impurities on a TLC plate, with the product having an Rf value between 0.25 and 0.35. A common starting point for cholesteryl carbamates is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or chloroform. For more polar carbamates, a methanol (B129727)/chloroform mixture has been shown to be effective.[3]
Q3: What are the recommended solvents for recrystallizing cholesteryl carbamates?
A3: Acetone (B3395972) and 95% ethanol (B145695) are commonly used for the recrystallization of N-alkyl cholesteryl carbamates.[2] The choice of solvent depends on the specific derivative's solubility. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. By spotting the crude mixture, fractions from column chromatography, and the final product alongside the starting materials, you can visualize the separation and assess the purity.[3]
Q5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. Try re-heating the solution and allowing it to cool more slowly. If the problem persists, you may need to choose a different recrystallization solvent with a lower boiling point.
Data Presentation
Table 1: Reported Yields for Cholesteryl Carbamate Synthesis
| Amine Reactant | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Urea, Acetamide, etc. | DMAP | 8-12 | 70-90 | [3] |
| Various primary and secondary amines | None | - | Quantitative | [2] |
Table 2: TLC Parameters for Cholesterol and Derivatives
| Compound | Solvent System (v/v) | Rf Value | Reference |
| Cholesterol | Hexane:Ethyl Acetate (80:20) | 0.266 | [4] |
| Cholesterol | Hexane:Ethyl Acetate (60:40) | 0.481 | [4] |
| Cholesterol Oleate | Hexane:Ethyl Acetate (2:3) | 0.827 | [5] |
| Free Cholesterol | Hexane:Ethyl Acetate (2:3) | 0.65 | [5] |
Experimental Protocols
Protocol 1: General Synthesis and Purification of Cholesteryl Carbamates
This protocol is a representative example for the synthesis of cholesteryl carbamates.[3]
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine and 1.2 equivalents of triethylamine (B128534) in dry dichloromethane (B109758) (DCM) and cool to 0°C.
-
Addition of this compound: Slowly add a solution of one equivalent of this compound in dry DCM over 1 hour at 0°C.
-
Catalysis: Add 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) and stir the reaction mixture at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, extract the mixture with deionized water (3 x 10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain a crude residue.
-
Initial Purification (Precipitation): Dissolve the crude product in a minimal amount of DCM and add methanol dropwise to induce precipitation. Collect the precipitate by filtration and dry it under a vacuum.
-
Final Purification (Column Chromatography): Further, purify the solid by column chromatography using silica gel (60-120 mesh) with a methanol/chloroform mixture as the eluent.
Protocol 2: Recrystallization of N-Alkyl Cholesteryl Carbamates
This is a general procedure for the final purification step.[2]
-
Dissolution: Dissolve the crude or semi-purified cholesteryl carbamate in a minimal amount of hot acetone or 95% ethanol in an Erlenmeyer flask.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Dry the purified crystals under a vacuum.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Troubleshooting decision tree for low product yield during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Solved Part 1: (Thin layer Chromatography: Preparing the TLC | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yield in N-substituted cholesteryl carbamate synthesis
This guide provides comprehensive troubleshooting for common issues encountered during the synthesis of N-substituted cholesteryl carbamates, a crucial reaction for developing drug delivery systems and functional biomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for N-substituted cholesteryl carbamate (B1207046) synthesis?
The synthesis typically involves the reaction of cholesteryl chloroformate with a primary or secondary amine.[1] A non-nucleophilic base, such as triethylamine (B128534) (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct.[1] The reaction is a nucleophilic acyl substitution where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate linkage.
Q2: My reaction yield is consistently low. What are the most common initial checks I should perform?
Low yields often stem from a few key areas. First, verify the quality and purity of your starting materials, especially the this compound and the amine.[2] Chloroformates are particularly sensitive to hydrolysis.[2] Second, ensure strictly anhydrous (dry) reaction conditions, as any moisture can lead to the formation of unwanted byproducts.[2] Finally, confirm your reaction parameters like temperature and reaction time are optimized for your specific amine.[2]
Q3: What is the role of 4-dimethylaminopyridine (B28879) (DMAP) and is it necessary?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this reaction. It functions by reacting with this compound to form a highly reactive acyl pyridinium (B92312) intermediate, which is then more readily attacked by the amine.[1] While the reaction can proceed without DMAP, its use can significantly increase the reaction rate and improve yields. For example, studies have shown that adding DMAP can reduce reaction times from over 24 hours to 12 hours and increase yields from a 60-70% range to 70-90%.[1]
Q4: How does the choice of amine affect the reaction yield?
The structure of the amine plays a critical role due to both electronic and steric effects.
-
Nucleophilicity: Less nucleophilic amines (e.g., aromatic amines where the lone pair is delocalized, or amides where the lone pair is withdrawn by a carbonyl group) will react slower and may result in lower yields.[3] Conversely, more nucleophilic amines like secondary aliphatic amines tend to give the highest yields.[3]
-
Steric Hindrance: The bulky cholesterol group already presents significant steric hindrance.[1] Using a sterically hindered amine can further decrease the reaction rate and yield. An optimal balance of electronic and steric factors is key for efficient nucleophilic attack.[3]
Troubleshooting Guide: Low Product Yield
This section provides a step-by-step guide to diagnose and resolve low yields in your synthesis.
Problem 1: Reaction is not proceeding or is incomplete.
Initial Diagnosis: Thin Layer Chromatography (TLC) Analysis
A crucial first step is to analyze your reaction mixture by TLC to understand its composition.
-
TLC Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the plate with your this compound starting material, your amine starting material (if not too volatile), and a co-spot of the two, alongside a spot of your reaction mixture.
-
Develop the plate using a suitable eluent system. A common starting point is a non-polar mixture like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v) or Benzene:Petroleum Ether (9:1 v/v).[4]
-
Visualize the plate.
-
-
Visualization Techniques:
-
UV Light (254 nm): Useful if your amine or product contains a UV-active chromophore. Cholesteryl compounds themselves are not strongly UV-active.
-
Iodine Chamber: A general-purpose method that visualizes most organic compounds as brownish-yellow spots.
-
Potassium Permanganate (KMnO₄) Stain: A good general stain that reacts with many functional groups.
-
Phosphomolybdic Acid or Vanillin/Sulfuric Acid Stain: These are excellent for visualizing sterols and their derivatives, often producing distinctly colored spots upon heating.[5]
-
-
Interpreting the TLC Plate:
-
High Rf Spot (Non-polar): This corresponds to your this compound starting material.
-
Low Rf or Baseline Spot (Polar): This is typically your amine starting material.
-
Intermediate Rf Spot: This is your desired N-substituted cholesteryl carbamate product. It is less polar than the amine but more polar than the this compound.
-
Analysis: If you see a strong spot corresponding to the this compound, your reaction has not gone to completion.
-
Troubleshooting Workflow
Problem 2: Side Reactions are Reducing Yield.
Potential Cause: Presence of Water this compound is highly reactive towards water, which leads to its decomposition and prevents the formation of the desired carbamate.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry Dichloromethane (B109758) - DCM). Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Potential Cause: Formation of Symmetric Ureas If water is present, it can react with the chloroformate to form an unstable carbamic acid, which can decompose to form an amine and CO₂. This newly formed amine can react with another chloroformate molecule, or your starting amine can react with an isocyanate intermediate, leading to symmetric urea (B33335) byproducts.
-
Solution: The primary solution is maintaining strict anhydrous conditions. Additionally, adding the this compound solution slowly to the amine solution at a low temperature (e.g., 0 °C) can help control the initial reaction and minimize side reactions.[1]
Data Presentation
The nucleophilicity of the amine significantly impacts the final product yield. The following table, adapted from literature data, illustrates the effect of different amine structures on yield in a DMAP-catalyzed reaction.[1][3]
| Amine Substrate | Amine Class | Key Structural Feature | Reported Yield (%) |
| Piperidine | Secondary Aliphatic | Highly nucleophilic, less hindered cyclic | ~90% |
| p-Methoxybenzyl amine | Primary Aliphatic/Aromatic | Electron-donating group enhances nucleophilicity | ~80% |
| Aniline | Primary Aromatic | Delocalized lone pair reduces nucleophilicity | ~75% |
| Urea | Amide | Electron-withdrawing carbonyl reduces nucleophilicity | ~70% |
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Cholesteryl Carbamates
This protocol is a generalized method based on successful literature reports.[1][5]
-
Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (TEA) (1.2 equivalents) dropwise.
-
Chloroformate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
Catalysis: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the flask.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the this compound spot has been consumed.
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-substituted cholesteryl carbamate.
Reaction Mechanism and Parameter Influence
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The efficiency of this process is governed by several interrelated factors.
Reaction Mechanism Pathway
Influence of Key Parameters on Reaction Yield
The interplay between temperature, solvent, base, and the nature of the amine dictates the success of the synthesis.
References
Technical Support Center: Managing HCl Byproduct in Cholesteryl Chloroformate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl chloroformate. The focus is on the effective management of the hydrogen chloride (HCl) byproduct generated during synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is managing the HCl byproduct crucial in reactions with this compound?
A1: Hydrogen chloride (HCl) is a strong acid generated as a stoichiometric byproduct in reactions involving this compound, such as the formation of carbamates or carbonates. If not neutralized, HCl can lead to several issues:
-
Product Degradation: The acidic environment can cause the degradation of both the starting materials and the desired product, particularly if they contain acid-sensitive functional groups. The pyrolysis of this compound itself can be accelerated by the presence of HCl, potentially leading to the formation of cholesteryl chloride and other unsaturated byproducts.[1]
-
Side Reactions: HCl can catalyze unwanted side reactions, reducing the overall yield and purity of the target molecule.
-
Reversibility: For some reactions, the presence of a strong acid can shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.
-
Catalyst Deactivation: If using an acid-sensitive catalyst, the generated HCl can deactivate it, halting the reaction.
Q2: What are the most common methods for neutralizing or removing HCl in these reactions?
A2: The most common method is to use a base as an "HCl scavenger". This base reacts with the generated HCl to form a neutral salt, which can then be removed during the workup. Common scavengers include:
-
Tertiary Amines: Triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are frequently used organic bases.[2][3] They are soluble in common organic solvents and react with HCl to form ammonium (B1175870) salts.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are effective and inexpensive inorganic bases.[2][4] They are typically used in biphasic solvent systems or as a solid suspension.
-
Pyridine: While it can be used, it is less common due to its potential to react with chloroformates and its distinct odor.
-
Polymer-Bound Bases: These are solid-supported bases that can be easily removed by filtration after the reaction, simplifying purification.[3]
Q3: How do I choose the appropriate HCl scavenger for my specific reaction?
A3: The choice of scavenger depends on several factors:
-
Substrate Sensitivity: If your reactants or product are sensitive to strong bases, a weaker or more sterically hindered base is preferable. For instance, sterically hindered bases like DIPEA or 2,6-di-tert-butylpyridine (B51100) are designed to be non-nucleophilic while effectively scavenging protons.[5]
-
Solvent System: The scavenger must be compatible with your reaction solvent. Organic bases like TEA are suitable for solvents like chloroform, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[2][6] Inorganic bases are often used with aqueous or biphasic systems.[2]
-
Salt Solubility: The resulting salt's solubility is a critical consideration for purification. Triethylammonium (B8662869) chloride, for example, can sometimes be challenging to remove from polar products.[3] In such cases, a base that forms an insoluble salt that precipitates out of the reaction mixture can be advantageous.[3]
-
Reaction Temperature: Consider the boiling point of the scavenger if the reaction is performed at elevated temperatures.
Q4: My reaction yield is low. Could HCl be the culprit?
A4: Yes, unmanaged HCl is a common cause of low yields. If you suspect HCl is the issue, consider the following troubleshooting steps:
-
Check Scavenger Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base scavenger relative to the this compound. Often, a slight excess (e.g., 1.1-1.5 equivalents) is used to ensure complete neutralization.
-
Moisture Contamination: this compound is highly sensitive to moisture, which leads to hydrolysis, forming cholesterol and HCl.[7] This consumes the starting material and generates additional acid. Ensure all glassware is oven-dried and solvents are anhydrous.[8]
-
Order of Addition: Adding the scavenger to the reaction mixture before introducing the this compound can help neutralize any trace acid present and ensure immediate scavenging as HCl is formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of HCl leading to product/reactant degradation. | Increase the equivalents of the base scavenger. Switch to a stronger or less-hindered base if compatible with your substrate. |
| Presence of moisture causing hydrolysis of this compound.[7] | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] | |
| Formation of Impurities | Side reactions catalyzed by HCl. | Ensure immediate and efficient scavenging of HCl by optimizing the choice of base and reaction conditions. Consider adding the chloroformate slowly to the mixture of the nucleophile and the base. |
| The base scavenger (e.g., a tertiary amine) is acting as a nucleophile. | Use a sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-di-tert-butylpyridine.[5] | |
| Difficulty Removing Scavenger Salt (e.g., Triethylammonium Chloride) | The salt is soluble in the workup solvent or co-precipitates with the product. | During workup, perform an aqueous wash with dilute acid (if the product is stable) to protonate any remaining amine, followed by a wash with dilute aqueous base (like NaHCO₃) to remove the salt.[1][3] Alternatively, try filtering the reaction mixture through a plug of silica (B1680970) gel to remove the salt. |
| Product is Sensitive to Aqueous Workup | The product may degrade or is highly water-soluble. | Use a polymer-bound scavenger which can be removed by simple filtration.[3] Another method is azeotropic evaporation with a suitable solvent like benzene (B151609) or toluene (B28343) to remove volatile HCl, although this is less efficient for in-situ management.[3] |
Data Summary: Common HCl Scavengers
| Scavenger | Formula | Type | pKa of Conjugate Acid | Salt Byproduct | Notes |
| Triethylamine (TEA) | Et₃N | Tertiary Amine | ~10.75 | Et₃NH⁺Cl⁻ | Commonly used, but the salt can be soluble in some organic solvents.[2][3] |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | Sterically Hindered Amine | ~10.98 | i-Pr₂NEtH⁺Cl⁻ | Good for preventing nucleophilic attack by the scavenger.[5] |
| Sodium Carbonate | Na₂CO₃ | Inorganic Base | ~10.33 (for HCO₃⁻) | NaCl | Inexpensive and effective; often used in biphasic systems or as a suspension.[2] |
| Sodium Bicarbonate | NaHCO₃ | Inorganic Base | ~6.35 (for H₂CO₃) | NaCl | A milder base, suitable for acid-sensitive substrates.[4][9] |
| Pyridine | C₅H₅N | Aromatic Amine | ~5.25 | C₅H₅NH⁺Cl⁻ | Can act as a nucleophilic catalyst; use with caution. |
| Polymer-bound bases | e.g., PS-DIEA | Solid-supported Amine | Varies | Resin-H⁺Cl⁻ | Simplifies purification via filtration.[3] |
Experimental Protocols
Protocol 1: General Synthesis of a Cholesteryl Carbamate using Triethylamine as an HCl Scavenger
This protocol describes a general procedure for reacting this compound with a primary amine to form a cholesteryl carbamate.
Materials:
-
This compound
-
Primary amine of interest
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of Chloroformate: Dissolve this compound (1.0 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes via a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. A white precipitate of triethylammonium chloride will likely form.[1]
-
Quenching and Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/ethanol) to obtain the pure cholesteryl carbamate.[1]
Visualizations
Reaction and HCl Scavenging Workflow
This diagram illustrates the fundamental reaction of this compound with a nucleophile (Nu-H) and the role of a base scavenger in neutralizing the HCl byproduct.
Caption: General workflow of a this compound reaction with HCl scavenging.
Troubleshooting Logic for Low Product Yield
This diagram outlines a logical flow for troubleshooting low yields in this compound reactions, focusing on the management of HCl.
Caption: Decision tree for troubleshooting low yields in this compound reactions.
Decision Process for Selecting an HCl Scavenger
This diagram shows the key decision points for selecting an appropriate HCl scavenger based on experimental parameters.
Caption: A logical guide for choosing the right HCl scavenger for your reaction.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
Reducing reaction time for cholesteryl chloroformate and amine coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling reaction between cholesteryl chloroformate and amines.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound and amine coupling?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride ion, resulting in the formation of a stable carbamate (B1207046) linkage.[1]
Q2: How can I reduce the long reaction times often associated with this coupling?
Conventional methods for this reaction can often exceed 24 hours.[2] The most effective way to significantly reduce the reaction time is by using a catalyst. The addition of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to decrease the reaction time to as little as 12 hours.[2]
Q3: What is the role of a base in this reaction?
A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial to act as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, and the base neutralizes it, preventing the protonation of the amine reactant and driving the reaction forward.[1]
Q4: How does the nature of the amine affect the reaction?
The reactivity of the amine is a critical factor. Generally, secondary aliphatic amines tend to provide the highest yields.[2] The nucleophilicity of the amine, influenced by both electronic and steric factors, plays a significant role. Electron-withdrawing groups near the amine can decrease its nucleophilicity and slow down the reaction, while bulky substituents can sterically hinder the approach of the amine to the chloroformate. While primary amines are also highly reactive, they may be more prone to side reactions.[2]
Q5: What is the optimal solvent for this reaction?
The reaction is typically performed in anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). It is critical to use anhydrous conditions as this compound is sensitive to moisture and can be hydrolyzed by protic solvents like water or alcohols.[1]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly, or has stalled, as indicated by TLC analysis. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalysis | Add a catalytic amount (e.g., 0.1 equivalents) of 4-dimethylaminopyridine (DMAP). This has been shown to reduce reaction times from over 24 hours to 8-12 hours.[2] |
| Inadequate Base | Ensure at least a stoichiometric amount (e.g., 1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or DIPEA is present to neutralize the HCl byproduct.[2] |
| Low Amine Nucleophilicity | Amines with significant steric hindrance or electron-withdrawing groups will react slower. Consider increasing the reaction temperature or extending the reaction time. |
| Low Reaction Temperature | While the reaction is often run at room temperature after initial cooling, gentle heating may be required for less reactive amines. Monitor for potential side product formation at elevated temperatures. |
| Reagent Quality | Ensure the this compound and amine are of high purity and the solvent is anhydrous. This compound is moisture-sensitive. |
Issue 2: Low Product Yield
Question: The reaction is complete, but my isolated yield is low. What could be the reasons and how can I improve it?
Answer:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Side Reactions | For primary amines, double acylation can be a potential side reaction if the stoichiometry is not carefully controlled. Use of a slight excess of the amine can sometimes mitigate this. |
| Inefficient Purification | The product can be lost during work-up and purification. Optimize your purification method. Column chromatography with a suitable solvent system (e.g., methanol/chloroform) or recrystallization are common methods.[2] |
| Suboptimal Stoichiometry | A 1:1 molar ratio of the amine to this compound is a good starting point.[2] However, for precious amines, a slight excess of this compound might be used, and vice-versa. |
Issue 3: Formation of Multiple Products/Impurities
Question: My TLC or NMR analysis shows the presence of multiple spots or unexpected peaks. What are the likely side products and how can I avoid them?
Answer:
| Potential Side Product | Prevention and Removal |
| Cholesterol | This can form from the hydrolysis of unreacted this compound or the decomposition of the product. Ensure anhydrous conditions and consider a milder work-up. It can be separated by column chromatography. |
| Di-cholesteryl Carbonate | Can form if water is present, leading to the hydrolysis of the chloroformate to the corresponding alcohol (cholesterol), which then reacts with another molecule of this compound. Strict anhydrous conditions are key for prevention. |
| Urea Derivatives (from amine) | If the amine is not pure, impurities can lead to side reactions. Ensure the purity of your starting amine. |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see starting materials. Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Unreacted amine can often be removed by an acidic wash during work-up. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Time
| Catalyst | Reaction Time | Yield | Reference |
| None | > 24 hours | 60-70% | [2] |
| 4-DMAP (0.1 eq) | 8-12 hours | 70-90% | [2] |
Table 2: Relative Reactivity of Amines
| Amine Type | Relative Reactivity/Yield | Notes | Reference |
| Secondary Aliphatic (e.g., piperidine) | Highest | Optimal balance of nucleophilicity and steric hindrance. | [2] |
| Primary Aliphatic | High | Can be prone to side reactions. | [2] |
| Hydrazine-based | High | Strong nucleophiles. | [2] |
| Aromatic Amines | Moderate to Low | Lower nucleophilicity due to the delocalization of the lone pair into the aromatic ring. | [2] |
| Amides | Moderate | The electron-withdrawing carbonyl group reduces the nucleophilicity of the nitrogen. | [2] |
Experimental Protocols
General Procedure for the Synthesis of Cholesteryl Carbamate Derivatives[2]
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve one equivalent of the amine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of triethylamine (TEA).
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Gradually add the this compound solution to the amine solution over 1 hour while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the product with DCM.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for this compound and amine coupling.
Caption: Troubleshooting logic for common reaction issues.
References
Technical Support Center: Derivatization of Sterically Hindered Amines with Cholesteryl Chloroformate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of sterically hindered amines with cholesteryl chloroformate.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization process in a question-and-answer format.
Question: My reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
Answer:
Slow or incomplete reactions are common when derivatizing sterically hindered amines with this compound. The primary reason is the significant steric hindrance from both the bulky cholesterol moiety and the hindered amine, which impedes the nucleophilic attack of the amine on the chloroformate.[1]
Troubleshooting Steps:
-
Introduce a Catalyst: The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.[2] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with this compound, which is more susceptible to attack by the sterically hindered amine.[2]
-
Ensure Efficient Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine, rendering it non-nucleophilic.[1] Use a suitable base like triethylamine (B128534) (TEA) to neutralize the HCl as it forms.[1][2]
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to slowly warm to room temperature can help control the initial reactivity and minimize side reactions.[3] The reaction may require prolonged stirring (e.g., 12-24 hours).[2][3]
-
Consider a Two-Step Approach: For extremely hindered amines, a two-step approach can be more effective. First, react this compound with a less hindered molecule like 4-nitrophenol (B140041) to form a more stable activated ester (cholesteryl-4-nitrophenolate).[1] This activated ester can then be reacted with the sterically hindered amine under milder conditions.[1]
Question: The yield of my desired cholesteryl carbamate (B1207046) is low. How can I improve it?
Answer:
Low yields are often a consequence of the same factors that cause slow reactions, namely steric hindrance and suboptimal reaction conditions.
Strategies to Improve Yield:
-
Catalyst and Base: As with slow reactions, the addition of DMAP as a catalyst and TEA as a base is crucial for improving yields.[2] Studies have shown that using DMAP can increase yields from a 60-70% range to 70-90%.[2]
-
Molar Ratios: Ensure the appropriate stoichiometry. A slight excess of the amine and base relative to the this compound may be beneficial, but significant excess should be avoided to prevent purification challenges. A 1:1 molar ratio of amine to this compound with 1.2 equivalents of TEA is a good starting point.[2]
-
Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the this compound.[2][4]
-
Moisture Control: this compound is sensitive to moisture.[4] All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Question: I am observing multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
Answer:
The formation of side products can be attributed to several factors, including the reactivity of the starting materials and the reaction conditions.
Potential Side Products and Solutions:
-
Cholesterol: This can form from the hydrolysis of this compound if moisture is present in the reaction. Ensure anhydrous conditions.[4]
-
Urea (B33335) Derivatives: If the amine is primary, there is a possibility of forming symmetrical urea derivatives, especially if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring of the reaction progress by TLC is recommended.
-
Unreacted Starting Material: This points to an incomplete reaction. Refer to the troubleshooting steps for slow or incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
A1: DMAP is a highly efficient nucleophilic catalyst.[2] It reacts with this compound to form a reactive acylpyridinium intermediate. This intermediate is more electrophilic and thus more readily attacked by the sterically hindered amine, significantly speeding up the reaction and improving the yield of the desired carbamate.[2]
Q2: Why is triethylamine (TEA) used in the reaction?
A2: The reaction between an amine and this compound produces hydrochloric acid (HCl) as a byproduct.[1] TEA is a base that acts as an acid scavenger, neutralizing the HCl.[1] This is critical because if the HCl is not neutralized, it will protonate the amine starting material, making it non-nucleophilic and halting the reaction.
Q3: What is the impact of the amine's structure on the reaction outcome?
A3: The structure of the amine has a significant impact due to both steric and electronic effects.
-
Steric Hindrance: As the steric bulk around the nitrogen atom increases, the reaction rate decreases and lower yields may be obtained.[1]
-
Electronic Effects: The nucleophilicity of the amine is a key factor.[1] Electron-withdrawing groups near the amine will decrease its nucleophilicity and slow down the reaction. Conversely, electron-donating groups can increase reactivity.[1] For example, secondary aliphatic amines often show higher reactivity and yields compared to amides where the nitrogen is less nucleophilic.[2]
Q4: Are there alternative methods for derivatizing highly hindered amines with a cholesterol moiety?
A4: Yes. If direct derivatization with this compound proves challenging, a two-step method can be employed. This involves first converting this compound into a more stable activated intermediate, such as cholesteryl-4-nitrophenolate.[1] This activated ester can then be coupled with the hindered amine in a subsequent step, often under milder conditions.[1]
Quantitative Data Summary
The following table summarizes the yields obtained for the derivatization of various amines with this compound in the presence of DMAP as a catalyst. This data highlights the influence of the amine's structure on the reaction efficiency.
| Amine Substrate | Amine Type | Product Yield (%) |
| Urea | Amide | Moderate |
| Acetamide | Amide | Moderate |
| Acrylamide | Amide | Moderate |
| Thiocarbazide | Hydrazine-based | High |
| 4-methylthiosemicarbazide | Hydrazine-based | High |
| Aniline | Aromatic Amine | Moderate |
| p-methoxy benzylamine | Primary Aliphatic Amine | 80% |
| 4-aminoquinaldine | Aromatic Amine | Moderate |
| Piperidine | Secondary Aliphatic Amine | Highest Yield |
Data adapted from a study on the synthesis of novel cholesteryl carbamate derivatives.[2] The study notes that secondary aliphatic amines provided the highest yields.[2]
Experimental Protocols
General Protocol for the Derivatization of Amines with this compound using DMAP
This protocol is a representative example for the synthesis of cholesteryl carbamates.[2]
Materials:
-
Amine
-
This compound
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the amine in dry DCM.
-
Cool the mixture to 0°C using an ice bath.
-
Add 1.2 equivalents of triethylamine (TEA) to the solution.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Slowly add the this compound solution to the amine solution dropwise over a period of 1 hour, maintaining the temperature at 0°C.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the derivatization of amines.
Caption: Troubleshooting logic for derivatization challenges.
References
Technical Support Center: Optimizing Cholesterol Derivatization for GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of cholesterol for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of cholesterol necessary for GC analysis?
Cholesterol is a polar molecule with a hydroxyl group that can lead to poor peak shape (tailing) and low sensitivity during GC analysis due to its interaction with the stationary phase. Derivatization replaces the active hydrogen in the hydroxyl group with a less polar functional group. This process increases the volatility and thermal stability of the cholesterol molecule, resulting in sharper, more symmetrical peaks and improved detection.
Q2: What are the most common derivatization reagents for cholesterol?
Silylation reagents are the most widely used for cholesterol derivatization. These reagents replace the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Commonly used silylating agents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent often used with a catalyst like TMCS (trimethylchlorosilane).
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): One of the most volatile and potent silylating reagents, producing volatile by-products.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase reactivity.
Troubleshooting Guide
Problem 1: Incomplete Derivatization
Symptoms:
-
Appearance of the underivatized cholesterol peak in the chromatogram.
-
Poor reproducibility of peak areas.
-
Lower than expected response for the cholesterol derivative.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the volume of the derivatization reagent. A common starting point is a 1:1 or 2:1 ratio of reagent to sample. |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Moisture can consume the derivatization reagent. |
| Suboptimal Reaction Time/Temp | Optimize the reaction time and temperature. A typical starting point is 60-80°C for 30-60 minutes. |
| Matrix Interference | Complex sample matrices may require a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in GC System | Deactivate the GC inlet liner and column by silylating them with a reagent like Sylon-CT. Ensure the liner is clean. |
| Incomplete Derivatization | See "Incomplete Derivatization" section above. The free hydroxyl group of underivatized cholesterol can interact with the column. |
| Column Degradation | The GC column may be degraded. Condition the column according to the manufacturer's instructions or replace it. |
| Improper Injection Technique | Use a fast injection speed to minimize band broadening in the inlet. |
Problem 3: Presence of Extraneous Peaks
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent By-products | Some derivatization reagents can produce by-products. Consult the reagent's technical data sheet to identify potential by-products. Using MSTFA often results in more volatile by-products that elute before the analyte of interest. |
| Sample Contamination | Ensure the sample, solvents, and all materials are free from contaminants. Run a blank analysis of the solvent and reagents. |
| Septum Bleed | Particles from the injection port septum can enter the system. Use a high-quality, low-bleed septum and replace it regularly. |
Experimental Protocols
Protocol 1: Silylation of Cholesterol using BSTFA + 1% TMCS
This protocol outlines a general procedure for the derivatization of a cholesterol standard.
Materials:
-
Cholesterol standard solution (e.g., 1 mg/mL in hexane)
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, toluene)
-
Heating block or water bath
-
GC vials with inserts and caps
-
Micropipettes
Procedure:
-
Pipette 100 µL of the cholesterol standard solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to redissolve the cholesterol residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Comparative Reaction Conditions for Silylation Agents
| Derivatization Reagent | Catalyst | Typical Temperature (°C) | Typical Time (min) | By-products |
| BSTFA | TMCS (1-10%) | 60 - 80 | 30 - 60 | Monosilyl- and disilyl-trifluoroacetamide |
| MSTFA | None or TMCS | 60 - 100 | 15 - 60 | N-methyltrifluoroacetamide |
| TMCS/HMDS | None | 50 - 80 | 30 - 120 | NH4Cl, Hexamethyldisiloxane |
Diagrams
Caption: Experimental workflow for cholesterol derivatization.
Caption: Troubleshooting logic for GC analysis of cholesterol.
Technical Support Center: Troubleshooting Ghost Peaks in GC-MS Analysis of Derivatized Cholesterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of ghost peaks in Gas Chromatography-Mass Spectrometry (GC-MS) after cholesterol derivatization.
Frequently Asked Questions (FAQs)
Q1: What are ghost peaks in GC-MS analysis?
A1: Ghost peaks are extraneous peaks that appear in a chromatogram that are not related to the injected sample.[1] They can manifest as sharp or broad peaks, a rising baseline, or even a series of evenly spaced peaks.[2][3] These phantom peaks can interfere with the identification and quantification of target analytes, such as derivatized cholesterol, leading to inaccurate results.
Q2: Why is derivatization of cholesterol necessary for GC-MS analysis?
A2: Cholesterol in its native form has low volatility and can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and reduced sensitivity. Derivatization, typically through silylation, converts the polar hydroxyl group of cholesterol into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process improves chromatographic performance and ensures accurate quantification.
Q3: What are the common silylating agents for cholesterol derivatization?
A3: The most common silylating agents for cholesterol are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane).[4]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly effective silylating reagent.[5]
Troubleshooting Guides
Issue 1: Ghost peaks appearing in blank runs.
This indicates contamination within the GC-MS system itself, independent of the sample.
Troubleshooting Steps:
-
Identify the Source:
-
Septum Bleed: A very common cause of ghost peaks is the degradation of the injector port septum, which releases siloxanes. These often appear as a series of evenly spaced peaks.[3] The mass spectrum of septum bleed typically shows a characteristic base peak at m/z 73.
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline or broad ghost peaks. Column bleed is often characterized by a base peak at m/z 207.
-
Contaminated Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.[2]
-
Dirty Injector Port: Residue from previous injections can accumulate in the injector liner and vaporize during subsequent runs.[6]
-
-
Corrective Actions:
-
Replace the Septum: Regularly replace the injector port septum, especially when operating at high temperatures. Use high-quality, low-bleed septa.[3]
-
Condition the Column: Condition the column according to the manufacturer's instructions to remove any residual impurities.
-
Check Gas Purity and for Leaks: Use high-purity carrier gas and check for leaks in the gas lines using an electronic leak detector.
-
Clean the Injector Port: Periodically clean the injector port and replace the liner. Glass wool in the liner can be a site of contamination.[6]
-
Issue 2: Ghost peaks appearing only in sample runs.
This suggests that the contamination is being introduced with the sample or during the sample preparation and derivatization process.
Troubleshooting Steps:
-
Identify the Source:
-
Contaminated Reagents or Solvents: Impurities in the derivatizing agents (e.g., BSTFA, MSTFA) or solvents can be a source of ghost peaks.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the unreacted cholesterol will produce a tailing peak, and byproducts of the derivatization reagent can appear as ghost peaks.[7]
-
Contamination from Labware: Plasticizers and other compounds can leach from plastic tubes, pipette tips, and vial caps (B75204).[7] Use glass vials with PTFE-lined caps where possible.[7]
-
Sample Carryover: Residual sample from a previous, more concentrated injection can be carried over to the next run.[8]
-
-
Corrective Actions:
-
Use High-Purity Reagents: Employ high-purity, GC-grade solvents and fresh derivatization reagents.
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent-to-sample ratio. A typical condition is heating at 60-80°C for 30-60 minutes.[7]
-
Use Clean Glassware: Thoroughly clean all glassware and avoid the use of plastic labware where possible.
-
Implement a Syringe Cleaning Protocol: After each injection, thoroughly clean the syringe with an appropriate solvent to prevent carryover.[9]
-
Quantitative Data Summary
The following table summarizes the impact of septum type on the intensity of ghost peaks. Using a high-quality, low-bleed septum can significantly reduce the background noise and the intensity of ghost peaks originating from the injector port.
| Septum Type | Relative Ghost Peak Area (Arbitrary Units) |
| Standard Silicone Septum | 12,500 |
| Low-Bleed Septum | 1,500 |
| High-Temperature Septum | 800 |
Note: Data is illustrative and based on typical performance differences.
Experimental Protocols
Protocol for Cholesterol Derivatization using BSTFA + 1% TMCS
-
Sample Preparation: Start with a dried lipid extract containing cholesterol in a 2 mL glass autosampler vial. It is crucial that the sample is completely free of water, as moisture will deactivate the silylating reagent.[10]
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[4]
-
Reaction: Cap the vial tightly and heat at 70°C for 40 minutes to ensure complete derivatization.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.[4]
Visualizations
Troubleshooting Workflow for Ghost Peaks
The following diagram outlines a systematic approach to identifying and eliminating the source of ghost peaks in your GC-MS analysis.
Caption: A logical workflow for troubleshooting ghost peaks in GC-MS.
Cholesterol Derivatization with BSTFA
This diagram illustrates the chemical reaction for the silylation of cholesterol using BSTFA to form the more volatile TMS-cholesterol derivative.
Caption: Silylation of cholesterol using BSTFA for GC-MS analysis.
References
- 1. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 2. instrument-solutions.com [instrument-solutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to Cholesteryl Chloroformate and its Derivatives
For researchers and scientists in drug development, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for elucidating the structure of key chemical entities. This guide provides a comparative analysis of the 1H NMR spectrum of cholesteryl chloroformate, a vital reagent in the synthesis of cholesterol-based drug delivery systems, alongside its parent molecule, cholesterol, and a common derivative, cholesteryl acetate (B1210297).
Comparative Analysis of 1H NMR Chemical Shifts
The 1H NMR spectra of cholesterol and its derivatives are characterized by a complex series of signals, primarily in the aliphatic region. However, distinct and well-resolved peaks corresponding to specific protons provide a reliable fingerprint for each molecule. The table below summarizes the key 1H NMR chemical shifts for this compound, cholesterol, and cholesteryl acetate, facilitating a clear comparison. The data reveals a notable downfield shift of the C3-H proton upon substitution, a direct consequence of the electron-withdrawing nature of the chloroformate and acetate groups.
| Proton Assignment | This compound | Cholesterol | Cholesteryl Acetate |
| C6-H (alkenyl) | ~5.36 ppm[1][2] | ~5.35 - 5.38 ppm[3][4] | ~5.37 ppm |
| C3-H (oxycyclohexyl) | ~4.48 ppm[1][2] | ~3.52 - 3.55 ppm[3][4] | ~4.60 ppm |
| C18-H3 (methyl) | Not explicitly assigned | ~0.68 ppm | ~0.68 ppm |
| C19-H3 (methyl) | Not explicitly assigned | ~1.01 ppm | ~1.02 ppm |
| C21-H3 (methyl) | Not explicitly assigned | ~0.92 ppm | ~0.91 ppm |
| C26/C27-H3 (methyl) | Not explicitly assigned | ~0.86 ppm | ~0.86 ppm |
| Acetate CH3 | N/A | N/A | ~2.03 ppm |
Experimental Protocol for 1H NMR Spectrum Acquisition
The following protocol provides a standardized methodology for obtaining high-quality 1H NMR spectra of cholesteryl derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the cholesteryl compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
The 1H NMR spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
The instrument is locked to the deuterium (B1214612) signal of the CDCl3 solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
A standard single-pulse experiment is typically used for 1H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: 0-12 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual chloroform peak in CDCl3 at 7.26 ppm or to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.
Workflow for Structural Verification via 1H NMR
The following diagram illustrates the logical workflow for utilizing 1H NMR spectroscopy to verify the chemical structure of a synthesized cholesteryl derivative by comparing its spectrum to that of the starting materials.
Caption: Workflow for 1H NMR based structural verification.
References
- 1. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation and 1H-NMR acquisition [bio-protocol.org]
Mass Spectrometry Approaches for the Characterization of Cholesteryl Carbamate Derivatives: A Comparative Guide
The robust characterization of cholesteryl carbamate (B1207046) derivatives is crucial for researchers in drug development and materials science, owing to their diverse applications stemming from their unique structural and bioactive properties. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides a comparative overview of various MS techniques, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of cholesteryl carbamate derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of cholesteryl carbamate derivatives, as it significantly influences the ionization efficiency, adduct formation, and fragmentation patterns. The hydrophobic cholesterol backbone and the variable polarity of the carbamate functional group present unique challenges for ionization.
| Ionization Technique | Principle | Advantages for Cholesteryl Carbamates | Disadvantages for Cholesteryl Carbamates | Typical Adducts |
| ESI-MS | Soft ionization creating ions from solution. | Gentle ionization, suitable for thermally labile compounds; forms various adducts which can aid in structural analysis.[1][2] | Lower ionization efficiency for nonpolar compounds; may require derivatization or specific solvent systems to enhance ionization.[2] | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺[1][3][4][5] |
| APCI-MS | Gas-phase chemical ionization at atmospheric pressure. | Efficiently ionizes less polar and more volatile compounds like the cholesterol backbone.[1][6] | Can be a more energetic ionization technique, potentially leading to in-source fragmentation.[1] | [M+H]⁺, [M+H-H₂O]⁺[6][7] |
| MALDI-MS | Laser-induced desorption/ionization from a solid matrix. | High sensitivity, tolerance to complex mixtures, and suitability for high molecular weight derivatives. | Cholesterol and its derivatives are challenging to ionize; often requires special reactive matrices or metal adduction for efficient analysis.[8][9][10] | [M+Ag]⁺, [M+Au]⁺, derivatized ions[9][10] |
Electrospray Ionization (ESI-MS): ESI is a widely used technique for the analysis of a broad range of molecules. For cholesteryl carbamate derivatives, ESI-MS typically yields protonated molecules ([M+H]⁺) or adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][3][4][5] The formation of different adducts can be controlled by the mobile phase composition and can be leveraged in tandem MS (MS/MS) experiments to yield structurally informative fragments. For instance, sodiated and lithiated adducts of cholesteryl esters have been shown to produce more informative fragmentation patterns compared to ammoniated adducts.[4][5]
Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is generally more suitable for less polar compounds compared to ESI.[1][6] In the analysis of cholesterol and its derivatives, APCI often produces a characteristic fragment ion corresponding to the loss of a water molecule ([M+H-H₂O]⁺) from the cholesterol backbone.[6][7] This predictable fragmentation can be a useful diagnostic tool for identifying the cholesterol scaffold in unknown derivatives.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): The analysis of cholesterol and its derivatives by MALDI-MS can be challenging due to their poor ionization efficiency.[8][9][10] To overcome this, strategies such as the use of reactive matrices that covalently attach a charged group to the analyte or the addition of silver or gold salts to promote the formation of metal adducts have been developed.[9][10] These approaches can significantly enhance the sensitivity of MALDI-MS for this class of compounds.
Quantitative Data Summary
The following table summarizes representative mass spectrometry data for a selection of cholesteryl carbamate derivatives, primarily obtained using ESI-MS as reported in the literature.
| Compound Name | Molecular Formula | Ionization Mode | Calculated m/z | Found m/z | Adduct | Reference |
| Cholesteryl-N-phenyl carbamate | C₃₄H₅₁NO₂ | ESI+ | 505.39 | 505.25 | [M]⁺ | [11] |
| Cholesteryl-N-(p-methoxybenzyl) carbamate | C₃₆H₅₅NO₃ | ESI+ | 550.4260 | 550.4226 | [M+H]⁺ | [11] |
| 3-Carbamoyloxy-...-phenanthrene (C1) | C₂₉H₄₈N₂O₃ | ESI | 472.36 | 470.54 | [M-H]⁺ | [3] |
| 3-Acetylcarbamoyloxy-...-phenanthrene (C2) | C₃₀H₄₉NO₃ | ESI | 471.37 | 471.86 | [M]⁺ | [3] |
| 3-(Thiocarbamoyl)hydrazinyl-1-carboxylate-...-phenanthrene | C₂₉H₄₉N₃O₂S | ESI | 503.35 | 502.21 | [M-H]⁺ | [3] |
| 3-(Methylcarbamothioyl)hydrazinyl-1-carboxylate-...-phenanthrene | C₃₀H₅₂N₃O₂S | ESI | 518.37 | 518.37 | [M+H]⁺ | [3] |
Experimental Protocols
Sample Preparation for ESI- and APCI-MS:
-
Dissolution: Dissolve the cholesteryl carbamate derivative in a suitable organic solvent such as methanol (B129727), acetonitrile, or a mixture of chloroform (B151607) and methanol to a final concentration of 1-10 µg/mL.
-
Adduct Formation (Optional): For ESI-MS, to promote the formation of specific adducts, small amounts of ammonium acetate, sodium acetate, or lithium hydroxide (B78521) can be added to the sample solution (e.g., 1-5 mM final concentration).
-
Injection: The sample solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.
LC-MS/MS Method for Cholesteryl Carbamate Derivatives:
-
LC System: A reverse-phase HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Source: ESI or APCI in positive ion mode.
-
MS/MS Analysis: For structural confirmation, precursor ions are selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. A common fragmentation for cholesteryl derivatives is the neutral loss of the cholestane (B1235564) moiety.[4][5]
Sample Preparation for MALDI-MS:
-
Matrix Selection: Choose a suitable matrix. For cholesterol derivatives, reactive matrices or matrices with metal salts (e.g., silver or gold) have shown promise.[9][10] A common matrix like 2,5-dihydroxybenzoic acid (DHB) can be used, but may result in lower sensitivity.[12]
-
Sample-Matrix Deposition: The dried-droplet method is commonly used. Mix the analyte solution (in a volatile organic solvent) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer.
Visualizations
Caption: General workflow for the mass spectrometric analysis of cholesteryl carbamate derivatives.
Caption: Representative fragmentation pathway of a protonated cholesteryl carbamate derivative.
References
- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. publicationslist.org [publicationslist.org]
- 8. Reactive Matrices for MALDI-MS of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Cholesteryl Chloroformate and Other Chloroformate Reagents
For researchers, scientists, and drug development professionals, the selection of the appropriate chloroformate reagent is a critical decision that can significantly impact the efficiency, yield, and functional outcome of a synthetic strategy. This guide provides a comprehensive comparison of cholesteryl chloroformate with other commonly used chloroformate reagents, such as ethyl chloroformate and benzyl (B1604629) chloroformate. We will delve into their reactivity, applications, and provide supporting experimental data to inform your reagent selection process.
Overview of Chloroformate Reagents
Chloroformates, with the general structure ROC(O)Cl, are versatile reagents in organic synthesis, primarily utilized for the formation of carbamates and carbonates through reactions with amines and alcohols, respectively.[1] The reactivity of a chloroformate is largely influenced by the nature of the "R" group, which can range from simple alkyl and aryl groups to more complex moieties like the steroidal backbone of cholesterol.
This compound stands out due to the presence of the bulky, lipophilic cholesterol group. This unique feature makes it an invaluable tool for introducing cholesterol into molecules, a strategy widely employed in drug delivery to enhance biocompatibility and facilitate transport across cellular membranes.[2][3] In contrast, reagents like ethyl chloroformate and benzyl chloroformate are often used for introducing small protecting groups or linkers in organic synthesis.[4][5]
Quantitative Comparison of Chloroformate Reagents in Carbamate (B1207046) Synthesis
The efficiency of carbamate formation is a key performance indicator for a chloroformate reagent. The following table summarizes the typical yields obtained when reacting various chloroformates with primary amines under standard laboratory conditions.
| Chloroformate Reagent | Amine Substrate | Typical Yield (%) | Reference(s) |
| This compound | Various primary and secondary amines | 70-90% | [6][7] |
| Ethyl Chloroformate | Methylamine (B109427) | 88-90% | [8] |
| Benzyl Chloroformate | Ammonia | 91-94% | [7] |
| Benzyl Chloroformate | Glycine | 80-90% | [7] |
As the data indicates, this compound provides high to excellent yields in carbamate formation, comparable to those of simpler chloroformates like ethyl and benzyl chloroformate. The choice of reagent, therefore, often depends on the desired functionality of the final product rather than a significant difference in reactivity for this class of reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the synthesis of carbamates and carbonates using this compound and other common chloroformates.
Protocol 1: Synthesis of a Cholesteryl Carbamate Derivative
This protocol is a general procedure for the synthesis of cholesteryl carbamate derivatives from various amines.[6][7]
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dry Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the amine in dry DCM.
-
Add 1.2 equivalents of triethylamine to the solution at 0°C.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Slowly add the this compound solution to the amine solution over 1 hour at 0°C with continuous stirring.
-
Add a catalytic amount of DMAP.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Ethyl N-Methylcarbamate
This protocol describes the synthesis of a simple carbamate using ethyl chloroformate.[8]
Materials:
-
Ethyl chloroformate
-
33% Aqueous methylamine solution
-
Sodium hydroxide (B78521) (NaOH)
-
Ether
-
Potassium carbonate
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine 300 cc of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5°C.
-
Add 217 g (2 moles) of ethyl chloroformate dropwise, maintaining the temperature below 5°C.
-
Simultaneously, gradually add a cold solution of 80 g (2 moles) of NaOH in 120 cc of water.
-
After the addition is complete, allow the mixture to stand for 15 minutes.
-
Separate the ether layer and extract the aqueous layer with 100 cc of ether.
-
Combine the ether layers and dry with potassium carbonate.
-
Distill the ether, and then distill the residue under reduced pressure to obtain the product.
Protocol 3: Synthesis of Benzyl Carbamate
This protocol details the formation of benzyl carbamate using benzyl chloroformate.[7]
Materials:
-
Benzyl chloroformate
-
Concentrated ammonium (B1175870) hydroxide (sp. gr. 0.90)
-
Toluene (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Slowly add a measured amount of benzyl chloroformate solution to 5 volumes of cold concentrated ammonium hydroxide with vigorous stirring.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Filter the precipitate with suction, wash with cold water, and dry in a vacuum desiccator.
-
For further purification, recrystallize the product from toluene.
Protocol 4: Synthesis of a Cholesterol-Functionalized Cyclic Carbonate
This protocol outlines a two-step synthesis of a functionalized cyclic carbonate using this compound.
Materials:
-
This compound
-
Diethanolamine (B148213) (DEA)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware
Procedure:
Step 1: Formation of Cholesterol-Functionalized Diol
-
In a mixed solvent system of THF and water, react diethanolamine with this compound in the presence of sodium carbonate. The amine group of DEA will selectively react with the chloroformate to form a stable carbamate linkage.
-
The sodium carbonate acts as a base to neutralize the HCl generated during the reaction.
-
Isolate the resulting cholesterol-functionalized diol intermediate.
Step 2: Cyclization
-
Perform an intramolecular cyclization of the diol intermediate to form the 8-membered cyclic carbonate monomer.
Signaling Pathways and Experimental Workflows
The unique properties of this compound make it a powerful tool for creating molecules that can interact with and traverse biological membranes. A key application is in the development of targeted drug delivery systems, such as liposomes and nanoparticles, which can selectively deliver therapeutic agents to cancer cells.
Many cancer cells overexpress the scavenger receptor class B type I (SR-B1), which is a receptor for high-density lipoprotein (HDL) and is involved in cholesterol uptake. By functionalizing nanoparticles or liposomes with cholesterol using this compound, these drug delivery vehicles can mimic HDL and be preferentially taken up by cancer cells via SR-B1-mediated endocytosis.
Caption: SR-B1 mediated uptake of a cholesterol-functionalized drug delivery vehicle in cancer cells.
The diagram above illustrates the targeted delivery of a therapeutic agent to a cancer cell. The cholesterol-functionalized nanoparticle or liposome binds to the overexpressed SR-B1 receptor located in cholesterol-rich lipid rafts on the cancer cell membrane. This interaction triggers endocytosis, leading to the internalization of the drug delivery vehicle within an endosome. Subsequently, the therapeutic agent is released into the cytoplasm, where it can exert its desired effect, such as inducing apoptosis in the cancer cell.
Conclusion
This compound is a highly effective reagent for the introduction of the cholesterol moiety into a wide range of molecules, with applications spanning from materials science to medicine. Its reactivity in forming carbamates is comparable to that of simpler chloroformates like ethyl and benzyl chloroformate, making the choice of reagent primarily dependent on the desired functionality of the end product. For applications requiring enhanced lipophilicity, membrane interaction, and targeted drug delivery, this compound is an unparalleled choice. In contrast, for applications such as the introduction of simple protecting groups, ethyl chloroformate and benzyl chloroformate offer more straightforward and cost-effective solutions. The provided experimental protocols and the illustrated signaling pathway highlight the practical utility and the mechanistic basis for the application of these important reagents in modern chemical and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 6. Targeting the SR-B1 Receptor as a Gateway for Cancer Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the SR-B1 Receptor as a Gateway for Cancer Therapy and Imaging [frontiersin.org]
- 8. Nanoparticle Targeting and Cholesterol Flux Through Scavenger Receptor Type B-1 Inhibits Cellular Exosome Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cholesterol Derivatization: Cholesteryl Chloroformate vs. Analytical Reagents
For researchers, scientists, and drug development professionals, the accurate quantification and modification of cholesterol are critical. This guide provides a comprehensive comparison of cholesteryl chloroformate with other common derivatization reagents. We delve into their primary applications, performance, and provide detailed experimental protocols to assist in selecting the appropriate method for your research needs.
Cholesterol's high hydrophobicity and poor ionization efficiency present challenges for its direct analysis, particularly in mass spectrometry-based methods. Derivatization, the chemical modification of cholesterol, is a crucial step to enhance its volatility for gas chromatography (GC) or improve its ionization for liquid chromatography-mass spectrometry (LC-MS). This guide compares the utility of this compound, a reagent primarily used for synthetic applications, with established reagents for quantitative analysis, such as silylating agents and acetyl chloride.
At a Glance: Comparing Derivatization Reagents
While this compound is an effective tool for covalently linking cholesterol to other molecules for applications like drug delivery, it is not typically used for the quantitative analysis of cholesterol itself. For analytical purposes, silylating agents for GC-MS and acetylating agents for LC-MS are the industry standard. The following tables summarize the key characteristics and performance metrics of these reagents.
Table 1: General Comparison of Cholesterol Derivatization Reagents
| Feature | This compound | Silylating Reagents (BSTFA, MSTFA) | Acetyl Chloride |
| Primary Application | Synthetic chemistry (attaching cholesterol moiety) | Quantitative analysis (GC-MS) | Quantitative analysis (LC-MS/MS) |
| Reaction Type | Forms carbamates with amines, carbonates with alcohols | Silylation (forms trimethylsilyl (B98337) ethers) | Acetylation (forms cholesteryl acetate) |
| Typical Reaction Time | 12-24 hours[1] | 30-60 minutes[2] | 60 minutes[3] |
| Typical Reaction Temp. | Room Temperature to 60°C | 60-80°C[2] | Room Temperature[3] |
| Derivative Stability | High (stable carbamate/carbonate linkage)[4] | Moderate (susceptible to hydrolysis)[5] | High (stable ester linkage)[6] |
| Analytical Platform | Not standard for quantification | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Table 2: Performance Data for Analytical Derivatization Reagents
| Performance Metric | Silylating Reagents (BSTFA/MSTFA) | Acetyl Chloride |
| Linear Range | 0.1 to 15 mmol/L (for BSTFA)[6] | Not explicitly stated, but used for quantification |
| Limit of Detection (LOD) | 0.04 mmol/L (for BSTFA)[6] | Not explicitly stated, but effective for quantification |
| Precision (RSD) | < 10% | Not explicitly stated |
| Recovery | 92.5%–98.5% (for BSTFA)[6] | >93.6% (for a similar silylation method)[7] |
| Key Diagnostic Ions (m/z) | 458 (M+), 368 ([M-90]+), 129 (for TMS-cholesterol) | 369 ([M+H-H₂O]+, from [M+NH₄]+ precursor)[3][6] |
Experimental Workflows and Methodologies
The choice of derivatization reagent is intrinsically linked to the intended analytical platform. Below are diagrams illustrating the typical experimental workflows for cholesterol derivatization using silylating agents for GC-MS analysis and acetyl chloride for LC-MS analysis.
References
- 1. This compound, 7144-08-03 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Derivatizing Agents for Trace Amine Analysis: Evaluating Cholesteryl Chloroformate and Leading Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of trace amounts of amines is a frequent analytical challenge. Due to their polarity and often weak chromophoric or fluorophoric properties, direct analysis of amines by high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be difficult. Derivatization, the chemical modification of an analyte, is a crucial strategy to enhance detectability and improve chromatographic performance. This guide provides a comparative analysis of cholesteryl chloroformate and other common derivatizing agents for the analysis of trace amines, supported by available experimental data and detailed protocols.
This compound: A Reagent for Synthesis with Analytical Potential?
This compound is a well-established reagent in organic synthesis, primarily used for introducing a hydrophobic cholesterol moiety onto molecules containing primary and secondary amine groups, forming stable cholesteryl carbamates.[1][2] This is particularly useful in the synthesis of liquid crystals, drug delivery systems, and other biomaterials.[]
While its reactivity with amines is well-documented, its application as a derivatizing agent for quantitative trace analysis is not prevalent in scientific literature. The primary focus of existing studies has been on the synthesis and characterization of novel cholesteryl carbamate (B1207046) derivatives, with reported reaction yields in the range of 70-90% for various amines under optimized conditions.[2]
Key Characteristics of this compound Derivatization:
-
Reaction: Reacts with primary and secondary amines to form stable N-substituted cholesteryl carbamates.[1]
-
Reaction Conditions: The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) (DCM) at 0°C to room temperature. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly reduce the reaction time from over 24 hours to 8-12 hours and improve yields.[2]
-
Detection: The cholesterol moiety itself does not possess a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection.[4] Therefore, detection of cholesteryl carbamate derivatives would likely rely on mass spectrometry (MS) or potentially evaporative light scattering detection (ELSD). The high molecular weight of the cholesterol group could be advantageous for MS, shifting the derivative's mass into a region with less background noise.
Due to the lack of published data on its use in trace analytical applications, key performance metrics such as limits of detection (LOD) and quantification (LOQ) for amine derivatization using this compound are not available.
Leading Alternative Derivatizing Agents for Trace Amine Analysis
Several other reagents are widely used for the derivatization of amines for trace analysis. The most common among these are Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthaldialdehyde (OPA). These reagents are favored for their ability to introduce highly fluorescent or UV-active tags, leading to excellent sensitivity.
Performance Comparison of Amine Derivatizing Agents
The choice of a derivatizing agent depends on several factors, including the type of amine (primary, secondary, or tertiary), the required sensitivity, the stability of the derivative, and the available analytical instrumentation. The following table summarizes the key performance characteristics of popular derivatizing agents based on published experimental data.
| Feature | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | o-Phthaldialdehyde (OPA) |
| Reactive Amine Types | Primary and Secondary | Primary and Secondary[5] | Primarily Primary |
| Reaction Time | 30-120 minutes[6] | 1-40 minutes[6] | < 1 minute |
| Derivative Stability | Generally stable, but can be light-sensitive[6] | Highly stable[6] | Unstable, requires immediate analysis or stabilization[7] |
| Detection Method | UV, Fluorescence[1] | UV, Fluorescence[1] | Fluorescence[1] |
| Limit of Detection (LOD) | 0.015 - 0.075 µg/mL (LOD)[1] | Low fmol range[5] | Low picomole to femtomole range[7] |
| Key Advantages | Versatile, reacts with phenols and thiols as well, cost-effective.[6] | Highly selective for amines, forms very stable derivatives, fast reaction.[6] | Very fast reaction, well-suited for automation, reagent itself is not fluorescent.[7] |
| Key Disadvantages | Longer reaction times, can react with other nucleophiles, potential for interfering by-products.[6] | Can be more expensive, hydrolysis product can interfere with chromatography.[7] | Derivatives are unstable, does not react with secondary amines.[7] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for successful and reproducible derivatization. Below are representative protocols for the three major derivatizing agents discussed.
Dansyl Chloride Derivatization Protocol
This protocol is adapted for the derivatization of biogenic amines for HPLC analysis.
-
Sample Preparation: Extract amines from the sample matrix using a suitable solvent (e.g., perchloric acid).
-
Derivatization Reaction: To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution. Add 2 mL of Dansyl Chloride solution (5 mg/mL in acetone). Incubate the mixture at 40°C for 45 minutes in the dark.
-
Reaction Quenching: Add 100 µL of 25% ammonia (B1221849) solution to remove excess Dansyl Chloride.
-
Extraction of Derivatives: Extract the dansylated amines with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
This protocol outlines the derivatization of amines for HPLC analysis with fluorescence detection.[1]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Derivatization Reaction: Add borate (B1201080) buffer (pH ~9-11) to the sample solution.[6] Add the FMOC-Cl solution (e.g., in acetonitrile). The reaction is typically complete within minutes at room temperature.[6]
-
Reaction Quenching: Add an acid (e.g., HCl) to stop the reaction and stabilize the derivatives.[1] To remove excess FMOC-Cl, an excess of an amino acid like glycine (B1666218) can be added.[5]
-
Analysis: The reaction mixture can be directly injected for HPLC analysis.
o-Phthaldialdehyde (OPA) Derivatization Protocol
This protocol is a general procedure for the pre-column derivatization of primary amines for HPLC with fluorescence detection.
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate buffer (pH ~9-11).[8]
-
Automated Derivatization (preferred): In an autosampler, mix the sample containing primary amines with the OPA reagent. The reaction is typically complete within a minute.
-
Injection: Inject the reaction mixture directly onto the HPLC column for analysis. Due to the instability of the OPA derivatives, immediate analysis is critical.[7]
Visualizing Derivatization Workflows
The following diagrams illustrate the general experimental workflow for amine derivatization and a conceptual pathway for the analysis of amine neurotransmitters.
Conclusion
While this compound is an effective reagent for the synthesis of cholesteryl carbamates, its utility for the quantitative analysis of trace amines remains underexplored. The lack of a chromophore or fluorophore in its structure necessitates the use of mass spectrometry for detection, and the absence of published analytical performance data, such as LODs, makes it difficult to assess its sensitivity for trace analysis.
In contrast, derivatizing agents like Dansyl Chloride, FMOC-Cl, and OPA are well-established for trace amine analysis with extensive literature supporting their use.
-
FMOC-Cl stands out for its rapid reaction with both primary and secondary amines to form highly stable and fluorescent derivatives, making it an excellent choice for sensitive and robust analytical methods.[6]
-
OPA offers the advantage of a very rapid reaction, which is ideal for automated systems, but is limited to primary amines and produces unstable derivatives.[7]
-
Dansyl Chloride is a versatile and cost-effective option, though it requires longer reaction times and may have lower selectivity compared to FMOC-Cl.[6]
For researchers requiring high sensitivity, stability, and the ability to analyze both primary and secondary amines, FMOC-Cl is often the preferred reagent. For high-throughput applications involving only primary amines, OPA is a strong candidate. While this compound presents an interesting possibility for MS-based analysis due to the high mass of its derivatives, further research is needed to validate its performance for trace quantitative analysis and establish it as a viable alternative to the current gold-standard reagents.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of tertiary amphetamines with 9-fluorenylmethyl chloroformate for liquid chromatography: determination of N-methylephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Substituted Cholesteryl Carbamates for Amine Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-substituted cholesteryl carbamates as derivatives for the identification of various amines. The primary method of synthesis involves the reaction of cholesteryl chloroformate with a range of primary and secondary amines, amides, and semicarbazides. This approach offers a versatile platform for creating a library of cholesterol-based derivatives with potential applications in chemical sensing and biomaterials.[1]
While the synthesis of these carbamates is well-documented, their application as quantitative analytical sensors for amines is an emerging area of research. This guide presents the available data on their synthesis and compares their potential with established analytical techniques for amine identification.
Performance of N-Substituted Cholesteryl Carbamates: Synthesis Yields
The synthesis of N-substituted cholesteryl carbamates from this compound and various amines has been shown to be an efficient process. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly reduce reaction times.[1] The yields of these reactions are influenced by the nature of the amine, with secondary aliphatic amines generally providing the highest yields.[1]
Below is a summary of the reported yields for the synthesis of various cholesteryl carbamate (B1207046) derivatives.
| Amine Reactant | N-Substituted Cholesteryl Carbamate Product | Yield (%) | Reference |
| Urea (B33335) | Cholesteryl carbamoylcarbamate | 70-90 | [1] |
| Acetamide (B32628) | Cholesteryl acetylcarbamate | 70-90 | [1] |
| Acrylamide | Cholesteryl acryloylcarbamate | 70-90 | [1] |
| Thiocarbazide | Cholesteryl thiocarbazoylcarbamate | 70-90 | [1] |
| 4-Methylthiosemicarbazide | Cholesteryl (4-methylthiosemicarbazido)carbamate | 70-90 | [1] |
| Aniline (B41778) | Cholesteryl phenylcarbamate | 70-90 | [1] |
| p-Methoxy benzylamine | Cholesteryl (4-methoxybenzyl)carbamate | 70-90 | [1] |
| 4-Amino quinaldine | Cholesteryl (quinaldin-4-yl)carbamate | 70-90 | [1] |
| Piperidine | Cholesteryl piperidine-1-carboxylate | 70-90 | [1] |
Note: While the synthesis is well-characterized, quantitative data on the analytical performance of these compounds for amine sensing (e.g., limit of detection, selectivity) is not yet extensively reported in the literature. Their potential lies in the unique molecular recognition properties that can be introduced by the diverse amine substituents.[1]
Comparison with Alternative Amine Identification Methods
Several well-established analytical techniques are routinely used for the identification and quantification of amines. These methods offer high sensitivity and selectivity and serve as a benchmark for comparison.
| Analytical Method | Analyte | Limit of Detection (LOD) | Remarks | Reference |
| HPLC with Fluorescence Detection | Urea | 5 x 10⁻⁸ M (0.003 mg/L) | Requires derivatization with xanthydrol.[2] | [2] |
| HPLC-UV | Acetamide | 2.5 µg/L | Isocratic separation on a RP C-18 column.[3] | [3] |
| GC-MS | Aniline | 0.1 mg/L | Involves extraction from serum and derivatization.[4] | [4] |
| GC-MS | Aniline | 0.04 mg/kg | Method for determination in soil samples.[5] | [5] |
Experimental Protocols
General Synthesis of N-Substituted Cholesteryl Carbamates[1]
Materials:
-
This compound
-
Amine (e.g., urea, aniline, piperidine)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol/chloroform mixture)
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve one equivalent of the desired amine in anhydrous DCM at 0°C.
-
Add 1.2 equivalents of triethylamine to the solution.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Slowly add the this compound solution to the amine solution over a period of 1 hour, maintaining the temperature at 0°C.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., methanol/chloroform) to yield the pure N-substituted cholesteryl carbamate.
-
Characterize the final product using NMR and mass spectrometry.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and potential application of N-substituted cholesteryl carbamates for amine identification.
Caption: General workflow for the synthesis and potential analytical application of N-substituted cholesteryl carbamates.
References
- 1. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Aniline in Soil by ASE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Cholesteryl Chloroformate Reactions for Pharmaceutical and Research Applications
In the synthesis of cholesterol-based compounds for drug delivery, biomaterials, and chemical sensing, the reactivity of cholesteryl chloroformate is of paramount importance. This guide provides a comparative analysis of catalysts and reagents used in reactions involving this compound, with a focus on the synthesis of cholesteryl carbamates. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of optimal reaction conditions.
The most prevalent application of this compound is in its reaction with primary and secondary amines or amides to form cholesteryl carbamates.[1][2] This nucleophilic acyl substitution reaction is fundamental for creating diverse libraries of cholesterol derivatives.[1] The efficiency of this carbamate (B1207046) formation can be significantly improved with the use of catalysts and base scavengers.[1]
Comparative Performance of Catalysts
A key challenge in these reactions is the long reaction time, which can exceed 24 hours.[2] The use of 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalyst has been shown to significantly accelerate the reaction rate.[1][2] For instance, the introduction of DMAP can reduce the reaction time for the synthesis of novel cholesteryl carbamate derivatives from 24 hours to 12 hours while maintaining high yields.[1][2]
Triethylamine (B128534) (TEA) is frequently employed as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][3] Other bases such as pyridine (B92270) and diisopropylethylamine (DIPEA) can also serve as acid acceptors.[1]
Below is a summary of the performance of catalysts and bases in the synthesis of cholesteryl carbamates from this compound and various amines.
| Catalyst/Base | Reactants | Reaction Time | Yield (%) | Reference |
| 4-Dimethylaminopyridine (DMAP) / Triethylamine (TEA) | This compound and various amines (urea, acetamide, acrylamide, thiocarbazide, 4-methylthiosemicarbazide, aniline, p-methoxy benzylamine, 4-aminoquinaldine, piperidine) | 12 hours | 70-90 | [2] |
| Triethylamine (TEA) | This compound and various primary/secondary amines | Not specified | Nearly quantitative | [1] |
| None (uncatalyzed) | This compound and urea | > 24 hours | 60-70 | [1] |
Experimental Protocols
General Procedure for the Synthesis of Cholesteryl Carbamate Derivatives:
This protocol is a generalized procedure based on methodologies reported for the synthesis of novel cholesteryl carbamate derivatives.[2]
-
Reactant Preparation: In a dry reaction vessel under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry dichloromethane (B109758) (DCM).
-
Addition of Base: Cool the solution to 0°C and add 1.2 equivalents of triethylamine (TEA).
-
Addition of this compound: Prepare a solution of one equivalent of this compound in dry DCM. Add this solution dropwise to the amine solution over a period of 1 hour, maintaining the temperature at 0°C.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at 0°C for an additional 2 hours and then allow it to warm to room temperature. Let the reaction proceed for 12-24 hours, monitoring its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of methanol (B129727) and chloroform) to obtain the pure cholesteryl carbamate derivative.[2]
Reaction Pathway and Experimental Workflow
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for the synthesis of cholesteryl carbamates.
Caption: Experimental workflow for cholesteryl carbamate synthesis.
References
Stability of Cholesteryl Chloroformate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl chloroformate is a highly versatile reagent, pivotal in the synthesis of a wide array of cholesterol-based compounds for applications ranging from liquid crystals to advanced drug delivery systems. However, its inherent reactivity and sensitivity to moisture necessitate its conversion into more stable derivatives. This guide provides an objective comparison of the stability of this compound and its derivatives, supported by available experimental insights, to aid researchers in selecting the appropriate compounds for their specific applications.
Overview of Stability
This compound's utility is intrinsically linked to the reactivity of its chloroformate group, which is highly susceptible to nucleophilic attack.[1] This reactivity, while advantageous for synthesis, also renders the molecule unstable, particularly in the presence of moisture, leading to hydrolysis.[2][3] Consequently, for applications requiring stability, such as in drug delivery formulations, this compound is typically converted into more robust derivatives, most notably carbamates.
Cholesteryl carbamates exhibit significantly enhanced stability compared to the parent chloroformate. This increased stability is attributed to the formation of a stable carbamate (B1207046) linkage through the reaction of this compound with primary or secondary amines.[1] These carbamate derivatives are characterized by their resistance to both chemical and enzymatic degradation, a crucial attribute for in vivo applications.[4]
Comparative Stability Data
While direct quantitative comparisons of hydrolysis rates between this compound and its various derivatives are not extensively documented in the available literature, the qualitative evidence strongly supports the superior stability of carbamate derivatives. The following table summarizes the known stability characteristics.
| Compound Type | Linkage | Key Stability Characteristics | Notes |
| This compound | Chloroformate | - Highly reactive and susceptible to nucleophilic attack.[1]- Sensitive to moisture and undergoes hydrolysis.[2][3]- Thermal decomposition at 150°C yields carbon dioxide, hydrogen chloride, and cholesteryl chloride.[5] | Should be handled under anhydrous conditions.[2] Its reactivity is harnessed for the synthesis of more stable derivatives. |
| Cholesteryl Carbamates | Carbamate | - Exhibit excellent chemical and proteolytic stability.[4]- Resistant to enzymatic degradation.[4]- Thermally stable, with some derivatives decomposing at temperatures as high as 340°C.[6] | The stability can be tuned by the nature of the amine used for derivatization. |
| Cholesteryl Carbonates | Carbonate | - Formed by reaction with hydroxyl groups, resulting in a stable linkage.[1] | Used for creating cholesterol-end-capped polymers.[1] |
| Activated Ester Derivative | Ester | - Cholesteryl-4-nitrophenolate is a more stable solid intermediate compared to the chloroformate.[1] | This two-step approach avoids the direct use of the unstable chloroformate.[1] |
Experimental Protocols
The following sections detail the general methodologies for the synthesis of cholesteryl carbamate derivatives and the assessment of their thermal stability.
Synthesis of Cholesteryl Carbamate Derivatives
The synthesis of cholesteryl carbamates is typically achieved through the reaction of this compound with a suitable amine in the presence of a base.
General Procedure:
-
An amine is dissolved in a dry solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere (e.g., nitrogen).
-
A base, commonly triethylamine (B128534) (TEA), is added to the solution at a reduced temperature (e.g., 0°C) to act as an acid scavenger.[7]
-
This compound, dissolved in the same dry solvent, is then added dropwise to the amine solution.
-
The reaction mixture is stirred at room temperature for a specified duration, which can be significantly reduced by the use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[4]
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, often by recrystallization from a suitable solvent, to yield the desired cholesteryl carbamate derivative.[5]
Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a standard method used to evaluate the thermal stability of cholesteryl derivatives.
General TGA Protocol:
-
A small sample of the purified cholesteryl derivative is placed in a TGA crucible.
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen).
-
The temperature is increased at a constant rate over a defined range.
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The decomposition temperature is determined from the resulting TGA curve, typically as the onset temperature of mass loss.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow from the reactive this compound to the synthesis and subsequent characterization of more stable carbamate derivatives.
References
- 1. This compound | 7144-08-3 | Benchchem [benchchem.com]
- 2. CAS 7144-08-3: this compound | CymitQuimica [cymitquimica.com]
- 3. choe.cn [choe.cn]
- 4. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis and investigation of new cholesteryl carbamate-based liquid crystals - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Vibrational Spectroscopy of Cholesteryl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the characterization of cholesteryl chloroformate. This compound is a key reagent in drug delivery and materials science, often used to conjugate the hydrophobic cholesterol moiety to polymers and other molecules. Understanding its vibrational characteristics is crucial for reaction monitoring and quality control. This document presents experimental data for this compound and compares it with cholesterol and cholesteryl acetate, two structurally similar and relevant alternatives for conjugation and formulation studies.
Executive Summary
Both FT-IR and Raman spectroscopy are powerful, non-destructive techniques for obtaining detailed structural information about this compound and related compounds.
-
FT-IR spectroscopy is particularly sensitive to the highly polar carbonyl group of the chloroformate moiety, making it an excellent tool for monitoring reactions involving this functional group.
-
Raman spectroscopy provides complementary information, offering better sensitivity for the non-polar C=C bond within the cholesterol backbone and the overall skeletal vibrations.
The choice between the two techniques will depend on the specific application, with FT-IR being ideal for tracking the disappearance of the chloroformate and Raman being well-suited for analyzing the integrity of the cholesterol structure.
Data Presentation: A Comparative Analysis
The following tables summarize the key vibrational bands observed in the FT-IR and Raman spectra of this compound, cholesterol, and cholesteryl acetate. These tables are designed for easy comparison of the key functional groups.
Table 1: Comparative FT-IR Spectral Data (cm⁻¹)
| Vibrational Mode | This compound | Cholesterol | Cholesteryl Acetate |
| O-H Stretch | - | ~3400 (broad)[1] | - |
| C-H Stretch (Asymmetric & Symmetric) | ~2935, 2868 | ~2932, 2866[1] | ~2900 |
| C=O Stretch (Chloroformate) | ~1766 [2] | - | - |
| C=O Stretch (Ester) | - | - | ~1734 [3] |
| C=C Stretch | ~1670 | ~1674[1] | Not prominently reported |
| C-O Stretch | ~1147[2] | ~1055[1] | ~1238[3] |
Table 2: Comparative Raman Spectral Data (cm⁻¹)
| Vibrational Mode | This compound | Cholesterol | Cholesteryl Acetate |
| C-H Stretch | Not prominently reported | ~2800-3000 region | Not prominently reported |
| C=O Stretch (Chloroformate) | Not prominently reported | - | - |
| C=O Stretch (Ester) | - | - | ~1730-1745[4] |
| C=C Stretch | Not prominently reported | ~1670 [5] | ~1670 [4] |
| Skeletal/Fingerprint Region | Not prominently reported | Multiple bands below 1500 | Multiple bands below 1500 |
Key Differentiating Features
The most significant spectral difference lies in the carbonyl (C=O) stretching region. The chloroformate group in this compound exhibits a characteristic strong absorption in the FT-IR spectrum around 1766 cm⁻¹ [2]. This peak is absent in cholesterol and is shifted to a lower wavenumber of approximately 1734 cm⁻¹ in cholesteryl acetate, which is typical for an ester carbonyl[3]. This makes FT-IR an invaluable tool for monitoring the conversion of this compound to other derivatives, as the disappearance of the 1766 cm⁻¹ peak is a clear indicator of a successful reaction.
In Raman spectroscopy, the C=C stretching vibration of the cholesterol ring system at around 1670 cm⁻¹ is a prominent feature for both cholesterol and its derivatives[4][5]. This band can be used to confirm the presence and integrity of the cholesterol backbone in the molecule.
Experimental Protocols
Detailed methodologies for acquiring high-quality FT-IR and Raman spectra of solid samples are provided below.
FT-IR Spectroscopy: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of the dried KBr powder.
-
Grind the sample and KBr together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum should be presented in absorbance or transmittance mode.
-
Raman Spectroscopy: Solid Sample Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) onto a clean microscope slide or into a shallow well of a sample holder.
-
Ensure the sample surface is relatively flat to allow for proper focusing of the laser.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and the laser source (e.g., 785 nm). Allow the system to stabilize.
-
Calibrate the spectrometer using a known standard, such as a silicon wafer, which has a characteristic Raman peak at 520.7 cm⁻¹.
-
-
Spectral Acquisition:
-
Place the sample on the microscope stage and bring it into focus using the white light source and the microscope objective.
-
Switch to the laser and adjust the focus to maximize the Raman signal.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum over the desired spectral range.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of this compound using FT-IR and Raman spectroscopy.
Caption: Workflow for the comparative analysis of this compound.
References
Cholesteryl Chloroformate: A Comparative Analysis of its Selectivity for Primary vs. Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl chloroformate is a versatile reagent widely employed in the synthesis of cholesteryl carbamates, which are of significant interest in drug delivery, liquid crystal formulation, and materials science. A crucial aspect of its synthetic utility lies in its reactivity towards amines. This guide provides a comparative analysis of the selectivity of this compound for primary versus secondary amines, supported by experimental data and detailed protocols.
The reaction of this compound with an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate (B1207046) linkage and the elimination of hydrochloric acid.[1] While it is a general principle in organic chemistry that primary amines are often more reactive than secondary amines towards acylating agents due to lesser steric hindrance, the case of this compound presents a more nuanced scenario.
Data Presentation: Reactivity and Yield Comparison
Experimental evidence suggests that under specific conditions, secondary amines can exhibit higher reactivity and afford better yields in reactions with this compound. This is attributed to an optimal balance of electronic and steric factors. The following table summarizes representative yields for the reaction of this compound with a primary and a secondary amine.
| Amine Type | Amine Example | Product Yield (%) | Reference |
| Primary | p-Methoxybenzyl amine | 80% | [2] |
| Secondary | Piperidine | 90% | [2] |
These results highlight that while both primary and secondary amines react efficiently with this compound to produce N-substituted cholesteryl carbamates in high yields, the secondary amine, piperidine, provided a higher yield in a comparative study.[2] This suggests that for this specific substrate, the nucleophilicity of the secondary amine may outweigh the increased steric hindrance. Early studies also reported "practically quantitative yields" for reactions with both primary and secondary amines, indicating that high conversion is achievable for both amine types.[1]
Experimental Protocols
The following are detailed methodologies for the reaction of this compound with primary and secondary amines.
General Procedure for the Synthesis of Cholesteryl Carbamates
This protocol is adapted from a study that synthesized a series of novel cholesteryl carbamate derivatives.[2]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., p-methoxybenzyl amine, piperidine)
-
Dry Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry DCM at 0°C.
-
Add 1.2 equivalents of triethylamine to the solution.
-
In a separate flask, prepare a solution of one equivalent of this compound in dry DCM.
-
Add the this compound solution dropwise to the amine solution over a period of one hour, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add 0.1 equivalents of DMAP as a catalyst.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is subjected to a standard work-up procedure, which typically involves washing with water and/or dilute acid and base, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure cholesteryl carbamate derivative.
The use of DMAP as a catalyst has been shown to significantly reduce the reaction time from over 24 hours to 12 hours while maintaining high yields.[2]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and a logical workflow for comparing the selectivity.
References
A Comparative Guide to Cholesteryl Chloroformate for the Separation of Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and analysis of structural isomers are critical in various scientific disciplines, particularly in drug development, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. Chiral derivatizing agents (CDAs) play a crucial role in this process by converting enantiomers, which are otherwise indistinguishable by many analytical techniques, into diastereomers with distinct physicochemical properties. This guide provides a comprehensive evaluation of cholesteryl chloroformate as a derivatizing agent for the separation of structural isomers, comparing its performance with other common alternatives and providing supporting experimental data and protocols.
Principle of Chiral Derivatization
The fundamental principle behind using a chiral derivatizing agent like this compound is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent, diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different physical and chemical properties, allowing for their separation by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on an achiral stationary phase.
This compound as a Derivatizing Agent
This compound is a chiral reagent that readily reacts with nucleophilic functional groups such as amines and alcohols. The bulky and rigid steroidal backbone of the cholesterol moiety provides a significant steric influence, which can lead to substantial differences in the physical properties of the resulting diastereomeric derivatives, facilitating their chromatographic separation.
The reaction of this compound with a racemic mixture of a chiral amine or alcohol proceeds as follows:
-
With amines: Forms diastereomeric carbamates.
-
With alcohols: Forms diastereomeric carbonates.
Performance Evaluation of this compound
The effectiveness of a chiral derivatizing agent is determined by several factors, including the ease and completeness of the derivatization reaction, the stability of the resulting diastereomers, and the degree of separation (resolution) achieved in the subsequent chromatographic analysis.
One notable application of this compound is in its use as a liquid crystal stationary phase in Inverse Gas Chromatography (IGC) for the separation of structural isomers. A study investigating its ability to separate xylene isomers demonstrated its potential for selective interactions.
Table 1: Selectivity Coefficients (α) for the Separation of Xylene Isomers using this compound Liquid Crystal by IGC
| Isomer Pair | Selectivity Coefficient (α) at 308.2 K |
| p-xylene (B151628) / m-xylene | 1.12 |
| p-xylene / o-xylene | 1.18 |
| m-xylene / o-xylene | 1.05 |
Data sourced from a study on the isomer separation ability of this compound liquid crystal.[2]
The selectivity coefficient (α) is a measure of the separation of two components in a chromatographic system. A value greater than 1 indicates that a separation is possible. The data in Table 1 shows that this compound exhibits selectivity for xylene isomers, with the best separation observed between p-xylene and o-xylene.
Comparison with Alternative Chiral Derivatizing Agents
While this compound offers a unique sterically demanding chiral scaffold, a variety of other chiral derivatizing agents are commonly employed in analytical laboratories. The choice of agent often depends on the nature of the analyte, the desired sensitivity, and the analytical technique being used.
Table 2: Comparison of Common Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Key Features |
| This compound | Amines, Alcohols | Carbamates, Carbonates | Bulky, rigid steroidal structure; potential for significant steric differentiation. |
| Mosher's Acid (MTPA-Cl) | Amines, Alcohols | Amides, Esters | Widely used for determining absolute configuration by NMR; provides good resolution in HPLC. |
| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines | Carbamates | Highly fluorescent, enabling sensitive detection in HPLC.[3] |
| (S)-(+)-N-(4-Nitrobenzoyl)-prolyl Chloride (NBP-Cl) | Amines, Alcohols | Amides, Esters | Provides chromophore for UV detection; good for separating amino acids. |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines | Thioureas | Carbohydrate-based reagent; often used for the separation of amino acids. |
Experimental Protocols
Derivatization of a Racemic Amine with this compound
This protocol describes a general procedure for the derivatization of a racemic primary or secondary amine with this compound to form diastereomeric carbamates.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the racemic amine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Slowly add the this compound solution to the cooled amine solution dropwise over a period of 30-60 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric carbamate (B1207046) mixture.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the individual diastereomers or used directly for chromatographic analysis.
HPLC Separation of Diastereomeric Carbamates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Achiral stationary phase column (e.g., C18 or silica).
Mobile Phase (example for normal phase separation on silica):
-
A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
Procedure:
-
Dissolve the diastereomeric carbamate mixture in a suitable solvent (e.g., the mobile phase).
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Elute the diastereomers isocratically with the mobile phase.
-
Monitor the elution profile using the detector and record the chromatogram.
-
The two diastereomers should elute at different retention times, allowing for their separation and quantification.
Visualizing the Workflow
The general workflow for the separation of structural isomers using a chiral derivatizing agent can be visualized as a logical sequence of steps.
Conclusion
This compound presents itself as a viable, albeit less commonly documented, chiral derivatizing agent for the separation of structural isomers. Its bulky, rigid steroidal structure offers the potential for creating diastereomers with significant differences in their physical properties, which is advantageous for chromatographic separation. The experimental data from IGC studies on xylene isomers confirms its selective capabilities.
For researchers and professionals in drug development, the choice of a chiral derivatizing agent will always be application-specific. While agents like FLEC offer superior sensitivity for trace analysis, and Mosher's acid is well-established for configurational assignment, this compound provides a unique tool, particularly when significant steric bulk is required to achieve separation. The provided protocols offer a starting point for the development of specific analytical methods tailored to the isomers of interest. Further research into the application of this compound in HPLC and GC for a wider range of chiral compounds would be beneficial to fully elucidate its potential in the field of isomer separation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cholesteryl Chloroformate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like cholesteryl chloroformate are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
This compound is a corrosive solid that causes severe skin burns and eye damage and is sensitive to moisture.[1][2][3] Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, it is crucial to treat this compound as hazardous waste and follow stringent disposal protocols.
Immediate Safety and Handling Precautions
Before handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood.[4] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: If not handled in a fume hood, a NIOSH/MSHA approved respirator is recommended.[5]
Step-by-Step Disposal Procedure
The primary and safest method for disposing of this compound is to use a licensed hazardous waste disposal service.[6] Do not attempt to neutralize the chemical unless you have a specific, validated protocol and the necessary expertise. Neutralization of chloroformates can be hazardous and is generally not recommended in a standard laboratory setting.[7]
-
Waste Collection:
-
Collect all waste this compound, including any unused product, in a designated, properly labeled, and sealable hazardous waste container.[4][8]
-
The container should be made of a material resistant to corrosive substances.[3][9]
-
Keep the container closed when not in use to prevent the release of vapors and exposure to moisture.[8][10]
-
-
Contaminated Materials:
-
Storage:
-
Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. Avoid using combustible materials.
-
Collect: Carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.[5][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key hazard and classification data for this compound.
| Parameter | Value | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B | [1][2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |
| UN Number | 3261 | [6] |
| Transport Hazard Class | 8 (Corrosive) | [6][13] |
| Packing Group | II | [6][13] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Cholesterol Chloroformate | 7144-08-3 | TCI AMERICA [tcichemicals.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. fishersci.com [fishersci.com]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. laballey.com [laballey.com]
- 8. youtube.com [youtube.com]
- 9. Cholesterol Chloroformate | 7144-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. reddit.com [reddit.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Personal protective equipment for handling Cholesteryl chloroformate
Essential Safety and Handling Guide for Cholesteryl Chloroformate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
Hazard Summary: this compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and may be irritating to the respiratory system.[2][3]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tightly sealed safety goggles or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin | Chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant and impervious clothing. | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and EN 374 standard.[4] Contaminated clothing should be removed immediately and washed before reuse.[1][4] |
| Respiratory | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator or a full-face respirator should be used, especially if exposure limits are exceeded or irritation is experienced. | A risk assessment should be conducted to determine if air-purifying respirators are appropriate.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize risks.
1. Preparation and Engineering Controls:
-
Always handle this compound within a designated chemical fume hood to ensure adequate ventilation.[3]
-
Ensure safety shower and eyewash stations are readily accessible and operational.
-
Keep the chemical away from heat, ignition sources, water, strong bases, and oxidizing agents.[1][3]
2. Handling the Solid:
-
Wear all required PPE as detailed in the table above.
-
Handle under dry, inert gas.[1]
-
Avoid the formation of dust.[4] Do not breathe dust, vapors, or mists.[3][4]
3. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[3]
-
Refrigeration is required.[1] The product is moisture-sensitive.[1][3]
-
Store in a locked cabinet or with restricted access.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. | If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. | Wash the affected area with soap and plenty of water. Seek immediate medical advice.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. | Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container.[4]
2. Disposal Method:
-
Disposal must be carried out in accordance with official national and local regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.
3. Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response for this compound Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
